cis-1-N-Boc-1,3-cyclohexyldiamine
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
1383375-98-1; 849616-22-4 |
|---|---|
Molecular Formula |
C11H23ClN2O2 |
Molecular Weight |
250.77 |
IUPAC Name |
tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H/t8-,9+;/m0./s1 |
InChI Key |
LLEANKHCIRWNRG-OULXEKPRSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
cis-1-N-Boc-1,3-cyclohexyldiamine CAS number
An In-depth Technical Guide to cis-1-N-Boc-1,3-cyclohexyldiamine
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern synthetic chemistry and drug discovery, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. cis-1-N-Boc-1,3-cyclohexyldiamine, a mono-protected diamine, represents a cornerstone intermediate, providing chemists with a rigid cyclohexane scaffold functionalized with two amine groups of orthogonal reactivity. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one amine allows for selective manipulation of the free amine, making this compound an invaluable tool for introducing a key structural motif into a wide array of target molecules.
This guide provides a comprehensive overview of cis-1-N-Boc-1,3-cyclohexyldiamine, detailing its chemical properties, a validated synthetic protocol with mechanistic insights, methods for its characterization, and its critical applications in pharmaceutical and materials science research.
Core Physicochemical Properties
The fundamental properties of cis-1-N-Boc-1,3-cyclohexyldiamine are summarized below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 849616-22-4 (for racemic mixture) | [1][2] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][3] |
| Molecular Weight | 214.30 g/mol | [1][3] |
| Appearance | Solid | |
| Synonym(s) | tert-butyl N-[cis-3-aminocyclohexyl]carbamate | [2] |
The molecule's structure consists of a cyclohexane ring with two amino groups in a cis-1,3-relationship. This specific stereochemistry imparts a distinct spatial arrangement, which can be critical for achieving desired binding affinities in drug candidates or for organizing supramolecular structures. The Boc group provides not only protection but also enhances solubility in many common organic solvents.
Synthesis and Mechanistic Rationale
The most direct and widely employed synthesis of cis-1-N-Boc-1,3-cyclohexyldiamine is the selective mono-protection of the parent diamine, cis-1,3-cyclohexyldiamine. The parent diamine itself can be synthesized through various routes, including the catalytic hydrogenation of m-phenylenediamine or the reductive amination of 1,3-cyclohexanedione.[4]
Principle of Selective Mono-Boc Protection
The key to achieving mono-protection lies in controlling the stoichiometry of the protecting group reagent, di-tert-butyl dicarbonate (Boc₂O). By using a substoichiometric amount of Boc₂O relative to the diamine, a statistical distribution of unprotected, mono-protected, and di-protected products is obtained. The mono-protected species can then be isolated and purified, typically via column chromatography. The reaction is performed in a suitable solvent that can dissolve the diamine, often in the presence of a mild base to neutralize the acid byproduct.
The causality behind this choice is rooted in the nucleophilicity of the amine. The first protection event proceeds readily. Once one amine is protected, the electron-withdrawing nature of the carbamate slightly deactivates the cyclohexane ring, though the electronic effect on the second, distant amine is minimal. The primary controlling factor remains the statistical probability governed by stoichiometry.
Caption: Workflow for the synthesis of cis-1-N-Boc-1,3-cyclohexyldiamine.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cis-1,3-cyclohexyldiamine (1.0 eq.). Dissolve the diamine in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1-0.2 M concentration).
-
Reagent Preparation: In a separate flask, prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 eq.) in the same solvent used in step 1.
-
Reaction Execution: Cool the diamine solution to 0 °C using an ice bath. Slowly add the Boc₂O solution dropwise from the dropping funnel over 1-2 hours. Maintaining a low temperature minimizes side reactions and improves selectivity. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the mono- and di-protected products.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1% HCl) to remove unreacted diamine, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude oil or solid is then purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to separate the desired mono-protected product from the di-protected byproduct and other impurities.
-
Characterization: Confirm the identity and purity of the isolated product using NMR, IR, and MS analysis (see section below).
Spectroscopic and Analytical Characterization
Rigorous characterization is a self-validating system for any synthetic protocol. The following are the expected spectroscopic signatures for cis-1-N-Boc-1,3-cyclohexyldiamine.
-
¹H NMR: The spectrum will be complex in the aliphatic region (typically 1.0-3.5 ppm) due to the overlapping signals of the cyclohexane ring protons. Key signals to identify are:
-
A large singlet at ~1.45 ppm integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.
-
A broad singlet corresponding to the NH proton of the carbamate (~4.5-5.5 ppm).
-
A broad singlet for the two protons of the free amine (-NH₂) that may exchange with D₂O.
-
Multiplets for the methine protons (-CH-N) on the cyclohexane ring.
-
-
¹³C NMR: The carbon spectrum provides clear evidence of the key functional groups.[5][6]
-
A signal around 155-157 ppm for the carbonyl carbon of the Boc group.[7]
-
A signal around 79-80 ppm for the quaternary carbon of the tert-butyl group.
-
A signal at ~28.4 ppm for the three equivalent methyl carbons of the tert-butyl group.
-
A series of signals in the range of 20-55 ppm corresponding to the six distinct carbons of the cyclohexane ring.
-
-
FT-IR Spectroscopy: Infrared spectroscopy is useful for identifying the key functional groups.
-
N-H stretching vibrations for the free amine (two bands, ~3300-3400 cm⁻¹) and the carbamate N-H (one band, ~3350 cm⁻¹).
-
A strong C=O stretching vibration for the Boc carbonyl group at ~1680-1700 cm⁻¹.[7]
-
C-H stretching vibrations for the aliphatic groups just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺ at m/z = 215.18.
Applications in Research and Drug Development
The utility of cis-1-N-Boc-1,3-cyclohexyldiamine stems from its identity as a bifunctional linker. The free amine serves as a nucleophilic handle for a variety of chemical transformations, while the Boc-protected amine can be deprotected under acidic conditions at a later stage to reveal a second nucleophilic site. This orthogonality is the cornerstone of its application.
Caption: Role of cis-1-N-Boc-1,3-cyclohexyldiamine as a versatile building block.
Key Application Areas:
-
Pharmaceutical Development: This compound is a key building block for synthesizing drug candidates.[8] The rigid cyclohexane core helps to position substituents in a well-defined three-dimensional space, which is critical for optimizing interactions with biological targets like enzymes and receptors. It is particularly noted for its use in developing treatments for neurological disorders.[8]
-
Organic Synthesis: In multi-step organic synthesis, it serves as a scaffold. The free amine can be elaborated into a more complex functional group through reactions like acylation, sulfonylation, or reductive amination. Subsequently, the Boc group can be removed to allow for a second, different modification, enabling the construction of highly complex molecules from a simple starting point.[8]
-
Ligand Synthesis: The diamine scaffold is ideal for creating bidentate or polydentate ligands for coordination chemistry. By attaching chelating groups to the amines, chemists can synthesize ligands that form stable complexes with metal ions, which are used in catalysis and materials science.[8]
Conclusion
cis-1-N-Boc-1,3-cyclohexyldiamine is more than just a chemical intermediate; it is a strategic tool that offers a pre-defined stereochemical and functional framework. Its robust synthesis, well-defined spectroscopic properties, and, most importantly, the orthogonal reactivity of its two amine functionalities make it an indispensable component in the synthetic chemist's toolbox. For researchers in drug discovery and materials science, mastering the use of this building block opens up efficient and elegant pathways to novel and impactful molecular designs.
References
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Synthonix, Inc. cis-1-n-boc-1,3-cyclohexyldiamine (racemic) - [C25667]. [Link]
-
The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link]
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-
MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. [Link]
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PubChem, National Center for Biotechnology Information. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine. [Link]
-
PubChem, National Center for Biotechnology Information. 1,3-Cyclohexanediamine. [Link]
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PubChem, National Center for Biotechnology Information. tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate. [Link]
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Save My Exams. 13C NMR Spectroscopy. [Link]
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Digital Commons @ East Tennessee State University. Synthetic approaches to cis,cis-1,3,5-triaminocyclohexane (tach) and tach-based ligands. [Link]
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Chemsrc. CAS#:849616-22-4 | tert-butyl N-[cis-3-aminocyclohexyl]carbamate. [Link]
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Cheméo. Chemical Properties of N-Cyclohexyl-1,3-propanediamine (CAS 3312-60-5). [Link]
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-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]
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A Technical Guide to the Thermodynamic Solubility of cis-1-N-Boc-1,3-cyclohexyldiamine
Abstract
The determination of solubility is a cornerstone of early-stage drug development and process chemistry, directly influencing a compound's bioavailability, formulation, and synthetic route optimization.[1][2][3][4][5] This guide provides a comprehensive framework for characterizing the thermodynamic solubility of cis-1-N-Boc-1,3-cyclohexyldiamine, a bifunctional building block relevant to medicinal chemistry. Due to the absence of extensive published data for this specific molecule, this document focuses on the foundational principles and a detailed, field-proven experimental workflow. We will explore the physicochemical properties governing its solubility, provide a step-by-step protocol for the gold-standard shake-flask method, detail an appropriate analytical technique for quantification, and offer a template for robust data presentation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and scientifically sound methodology for solubility assessment.
Introduction: The Critical Role of Solubility
cis-1-N-Boc-1,3-cyclohexyldiamine (C₁₁H₂₂N₂O₂, MW: 214.30 g/mol ) is a valuable synthetic intermediate, featuring a cyclohexane scaffold with a free primary amine and a Boc-protected amine.[6] The differential protection allows for selective chemical modifications, making it a versatile component in the synthesis of complex molecules, including potential active pharmaceutical ingredients (APIs).
The solubility of such an intermediate is a critical parameter that dictates its utility. In process chemistry, solubility in various organic solvents determines the choice of reaction medium, affects reaction kinetics, and influences purification strategies like crystallization. In drug development, the aqueous solubility of an API or its precursors is a primary determinant of bioavailability.[1][2][4] Poor aqueous solubility is a major challenge, with over 40% of new chemical entities being practically insoluble in water, which can hinder their therapeutic efficacy.[1][2] Therefore, a thorough understanding and quantitative measurement of solubility are essential early in the development pipeline to mitigate risks and guide formulation strategies.[3][5]
This guide will provide the necessary protocols to generate this crucial data in a reliable and reproducible manner.
Physicochemical Properties and Solubility Prediction
The solubility of a molecule is governed by its intermolecular interactions with the solvent. Key properties of cis-1-N-Boc-1,3-cyclohexyldiamine that influence these interactions are:
-
Polarity and Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the -NH₂ and -NH- groups) and acceptors (the carbonyl oxygen and the nitrogen atoms). The free amine group makes the molecule basic and capable of forming strong hydrogen bonds with protic solvents (e.g., water, methanol). The Boc group, while adding steric bulk, also contributes a polar carbonyl group. This amphiphilic nature—combining a nonpolar cyclohexane ring with polar functional groups—suggests moderate solubility in a range of solvents.
-
Basicity (pKa): The free primary amine is basic. The pKa of the conjugate acid of a similar compound, cyclohexylamine, is approximately 10.66.[7] The pKa for 1,3-cyclohexyldiamine is predicted to be around 10.70.[8] This basicity implies that the solubility in aqueous solutions will be highly pH-dependent. In acidic media (pH < pKa), the amine will be protonated to form an ammonium salt (R-NH₃⁺), which is significantly more polar and thus more water-soluble than the neutral amine.[9]
-
Molecular Size and Shape: The bulky tert-butyl group can sterically hinder the solvation of nearby polar groups, potentially reducing solubility compared to a smaller protecting group. The cis stereochemistry may also influence crystal packing and, consequently, the energy required to break the crystal lattice for dissolution.
Based on these properties, we can predict the following solubility trends:
-
High solubility in acidic aqueous buffers due to salt formation.
-
Moderate solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF) that can engage in hydrogen bonding or dipole-dipole interactions.
-
Low solubility in nonpolar solvents (e.g., hexanes, toluene) where the polar amine and carbamate groups cannot be effectively solvated.
Experimental Workflow for Thermodynamic Solubility Determination
The following sections detail a robust workflow for determining the equilibrium or thermodynamic solubility of cis-1-N-Boc-1,3-cyclohexyldiamine.
The Shake-Flask Method: A Gold Standard Protocol
The saturation shake-flask method is widely considered the most reliable technique for determining thermodynamic solubility.[10] It involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period to reach a saturated state.
Experimental Protocol:
-
Preparation:
-
Accurately weigh an excess amount of cis-1-N-Boc-1,3-cyclohexyldiamine (e.g., 10-20 mg) into a series of clear glass vials (e.g., 4 mL). The key is to ensure solid material remains at the end of the experiment.
-
Prepare vials in triplicate for each solvent to be tested. Recommended screening solvents include:
-
Purified Water (e.g., Milli-Q®)
-
pH 7.4 Phosphate-Buffered Saline (PBS)
-
Methanol
-
Ethanol
-
Acetonitrile
-
Acetone
-
Dichloromethane (DCM)
-
Toluene
-
-
-
Equilibration:
-
Add a precise volume of the chosen solvent (e.g., 2.0 mL) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the slurries for a minimum of 24 hours to ensure equilibrium is reached.[11][12] For some compounds, 48-72 hours may be necessary; this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 h) and ensuring the measured concentration does not change.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for chemical compatibility with the solvent) into a clean analysis vial. This step is critical to remove all undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered saturated solution with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using the analytical method detailed in Section 3.2.
-
Analytical Quantification: HPLC with Charged Aerosol Detection (CAD)
Since cis-1-N-Boc-1,3-cyclohexyldiamine lacks a strong UV chromophore, standard HPLC-UV detection is not ideal. Charged Aerosol Detection (CAD) is a superior alternative, offering near-universal detection for non-volatile and semi-volatile analytes, with a response that is largely independent of the compound's chemical structure.[13][14][15][16]
HPLC-CAD Method Protocol:
-
Standard Preparation:
-
Prepare a stock solution of cis-1-N-Boc-1,3-cyclohexyldiamine of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Perform serial dilutions to create a series of calibration standards (e.g., ranging from 1 µg/mL to 200 µg/mL).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
CAD Detector Settings:
-
Evaporation Temperature: 35 °C (Optimize as needed)
-
Gas (Nitrogen) Pressure: 60 psi
-
-
Quantification:
-
Inject the calibration standards to generate a calibration curve (typically a logarithmic or quadratic fit for CAD).
-
Inject the diluted samples from the solubility experiment.
-
Calculate the concentration in the diluted samples using the calibration curve and then apply the dilution factor to determine the final solubility in the original solvent.
-
Visualization of the Experimental Workflow
The entire process, from sample preparation to final data analysis, can be visualized as a logical flow.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table for easy comparison and analysis.
Table 1: Thermodynamic Solubility of cis-1-N-Boc-1,3-cyclohexyldiamine at 25 °C
| Solvent | Solvent Type | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |
| Water, pH 7.0 | Polar Protic | Experimental Data | Experimental Data |
| PBS, pH 7.4 | Polar Protic, Buffered | Experimental Data | Experimental Data |
| 0.1 M HCl | Acidic Aqueous | Experimental Data | Experimental Data |
| Methanol | Polar Protic | Experimental Data | Experimental Data |
| Ethanol | Polar Protic | Experimental Data | Experimental Data |
| Acetonitrile | Polar Aprotic | Experimental Data | Experimental Data |
| Acetone | Polar Aprotic | Experimental Data | Experimental Data |
| Dichloromethane | Nonpolar | Experimental Data | Experimental Data |
| Toluene | Nonpolar | Experimental Data | Experimental Data |
SD: Standard Deviation from triplicate measurements.
Interpretation of Results: The experimental results should be analyzed in the context of the physicochemical properties discussed in Section 2. For instance, significantly higher solubility in 0.1 M HCl compared to neutral water would confirm the basic nature of the free amine and its role in solubility. Comparing solubility in methanol (protic) versus acetonitrile (aprotic) can provide insight into the importance of hydrogen bond donation from the solvent.
Visualizing Solute-Solvent Interactions
The differences in measured solubility can be explained by the predominant intermolecular forces between the solute and various solvent types.
Caption: Conceptual Model of Solute-Solvent Interactions.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the thermodynamic solubility of cis-1-N-Boc-1,3-cyclohexyldiamine. By combining the reliable shake-flask method with a suitable non-UV-based analytical technique like HPLC-CAD, researchers can generate high-quality, reproducible data. This information is invaluable for guiding decisions in synthetic chemistry, process development, and early-stage pharmaceutical formulation, ultimately enabling more efficient and successful research and development programs.
References
- McLaughlin, J.C. (n.d.). Experiment 27 - Amines and Amides.
- Ionescu, C., & Cîrîc, A. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen.
- Tice, J. et al. (n.d.). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. LCGC North America.
- HWI group. (2025). Blog: Charged Aerosol Detection in Pharmaceutical Analysis.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Veranova. (n.d.). Improving solubility and accelerating drug development.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Thermo Fisher Scientific. (2023). How HPLC-CAD Analysis Can Allow You to See Hidden Extractable Oligomers.
- Thermo Fisher Scientific. (2025). Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC).
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- BioAssay Systems. (n.d.). Shake Flask Solubility Services.
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
- Synthonix. (n.d.). cis-1-n-boc-1,3-cyclohexyldiamine (racemic).
- Sigma-Aldrich. (n.d.). 1-N-Boc-1,3-cyclohexyldiamine AldrichCPR.
- vCalc. (n.d.). pKa of Cyclohexylamine.
- ChemBK. (2024). cyclohex-1,3-ylenediamine.
- Sigma-Aldrich. (n.d.). 1-N-Boc-1,3-cyclohexyldiamine AldrichCPR.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of cis-1-N-Boc-1,3-cyclohexyldiamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of cis-1-N-Boc-1,3-cyclohexyldiamine. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document delves into the theoretical underpinnings of the molecule's conformational behavior and its direct influence on the ¹H NMR spectrum. A detailed experimental protocol for acquiring high-quality NMR data is presented, followed by a systematic interpretation of the spectral features, including chemical shifts, multiplicities, and coupling constants. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this important diamine derivative.
Introduction: The Structural Significance of cis-1-N-Boc-1,3-cyclohexyldiamine
cis-1-N-Boc-1,3-cyclohexyldiamine is a valuable bifunctional molecule characterized by a cyclohexane scaffold bearing a primary amine and a tert-butoxycarbonyl (Boc)-protected amine in a cis-1,3-relationship. The Boc protecting group offers a strategic advantage in multi-step syntheses, allowing for selective functionalization of the free amine. The stereochemistry of the cyclohexane ring and the conformational preferences of its substituents are critical determinants of its reactivity and its interaction with biological targets.
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules. It provides detailed information about the electronic environment of each proton, their spatial relationships, and the dynamic conformational equilibria of the cyclohexane ring. A precise interpretation of the ¹H NMR spectrum is therefore essential for confirming the identity and purity of the compound and for understanding its three-dimensional structure.
Theoretical Framework: Conformational Dynamics and Their NMR Manifestations
The ¹H NMR spectrum of cis-1-N-Boc-1,3-cyclohexyldiamine is dictated by the conformational equilibrium of the cyclohexane ring. In a cis-1,3-disubstituted cyclohexane, the two substituents can either both be in equatorial positions (diequatorial) or both in axial positions (diaxial)[1].
Caption: Conformational equilibrium of cis-1-N-Boc-1,3-cyclohexyldiamine.
Due to the significant steric bulk of the Boc group and the amino group, the diequatorial conformer is overwhelmingly favored to minimize 1,3-diaxial interactions[2]. This conformational preference has profound implications for the ¹H NMR spectrum:
-
Chemical Shift Anisotropy: Protons in axial and equatorial positions experience different shielding effects from the C-C single bonds of the cyclohexane ring. Generally, axial protons are more shielded and appear at a lower chemical shift (further upfield) compared to their equatorial counterparts.
-
Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship[3]. This is a powerful tool for determining the relative stereochemistry of the ring protons.
-
Axial-Axial (³Jaa): A large coupling constant, typically in the range of 7-12 Hz, is observed due to the approximately 180° dihedral angle.
-
Axial-Equatorial (³Jae) and Equatorial-Equatorial (³Jee): Smaller coupling constants, typically in the range of 2-5 Hz, are observed due to the approximately 60° dihedral angles.
-
Experimental Protocol for High-Resolution ¹H NMR Spectroscopy
A meticulously executed experimental protocol is crucial for obtaining a high-quality ¹H NMR spectrum that allows for unambiguous interpretation.
Sample Preparation Workflow
Caption: Workflow for preparing the NMR sample.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh approximately 5-10 mg of cis-1-N-Boc-1,3-cyclohexyldiamine into a clean, dry vial[4].
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), to the vial[5][6]. Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds. Gently agitate the vial to ensure complete dissolution. If necessary, gentle warming or sonication can be employed.
-
Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. This step is critical to avoid magnetic field inhomogeneities that can lead to broadened spectral lines.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, the residual solvent peak can often be used for calibration[4].
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
NMR Instrument Parameters
For optimal results, a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended. The following are typical acquisition parameters for a ¹H NMR experiment:
| Parameter | Recommended Value | Rationale |
| Pulse Sequence | Standard single-pulse | Sufficient for routine structural confirmation. |
| Number of Scans | 8-16 | To improve signal-to-noise ratio. |
| Spectral Width | 12-16 ppm | To ensure all proton signals are captured. |
| Acquisition Time | 2-4 seconds | To achieve good digital resolution. |
| Relaxation Delay | 1-5 seconds | To allow for full relaxation of protons between scans. |
Analysis and Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of cis-1-N-Boc-1,3-cyclohexyldiamine is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The following is a predicted analysis based on the predominant diequatorial conformation.
Predicted Chemical Shifts and Multiplicities
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Boc (C(CH₃)₃) | ~1.45 | singlet (s) | N/A | Characteristic sharp singlet for the nine equivalent protons of the tert-butyl group. |
| NH (Boc) | ~4.5-5.5 | broad singlet (br s) | N/A | The amide proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift is solvent-dependent. |
| CH-N(Boc) (H1) | ~3.1-3.5 | broad multiplet (br m) | - | The proton attached to the carbon bearing the Boc-protected amine will be deshielded. The broadness arises from coupling to adjacent methylene protons and the NH proton. |
| CH-NH₂ (H3) | ~2.3-2.7 | multiplet (m) | - | The proton on the carbon with the free amine is less deshielded than H1. |
| Cyclohexane (CH₂) Ring Protons | ~1.0-2.0 | complex multiplets (m) | - | The eight methylene protons of the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region. Axial and equatorial protons will have different chemical shifts and coupling patterns. |
| NH₂ | ~1.5-2.5 | broad singlet (br s) | N/A | The primary amine protons are typically a broad singlet and can exchange with residual water in the solvent. |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.
Deciphering the Cyclohexane Ring Protons
A more detailed analysis of the cyclohexane ring protons, potentially requiring 2D NMR techniques such as COSY and HSQC for unambiguous assignment, would reveal the following:
-
Axial vs. Equatorial Protons: As a general trend, the axial protons will resonate at a higher field (lower ppm) than their geminal equatorial partners.
-
Coupling Patterns: The methine protons (H1 and H3) will show large axial-axial couplings to the adjacent axial methylene protons and smaller axial-equatorial and equatorial-equatorial couplings. This complex splitting pattern is often a key diagnostic feature for confirming the diequatorial conformation.
Conclusion
The ¹H NMR spectrum of cis-1-N-Boc-1,3-cyclohexyldiamine provides a wealth of information about its molecular structure and conformational preferences. By understanding the interplay between the chair conformation of the cyclohexane ring and the resulting chemical shifts and coupling constants, a detailed and accurate interpretation of the spectrum can be achieved. This technical guide has provided a theoretical framework, a detailed experimental protocol, and a predictive analysis to aid researchers and professionals in the confident characterization of this important synthetic building block. For unambiguous assignment of all proton signals, especially within the complex aliphatic region, advanced 2D NMR experiments are recommended.
References
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of California, Riverside Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Retrieved from [Link] (Note: A direct deep link was not available, the reference is to the institution that published the document.)
-
Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
-
Ribeiro, D. S., et al. (2005). 1,3-Diaxial steric effects and intramolecular hydrogen bonding in the conformational equilibria of new cis-1,3-disubstituted cyclohexanes using low temperature NMR spectra and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(1-3), 30-37. [Link]
-
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. 1,3-Diaxial steric effects and intramolecular hydrogen bonding in the conformational equilibria of new cis-1,3-disubstituted cyclohexanes using low temperature NMR spectra and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rubingroup.org [rubingroup.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. organomation.com [organomation.com]
An In-depth Technical Guide to the ¹³C NMR of cis-1-N-Boc-1,3-cyclohexyldiamine
Foreword: The Imperative of Structural Certainty
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of molecular entities is not merely a procedural step but the very foundation of innovation. Intermediates such as cis-1-N-Boc-1,3-cyclohexyldiamine serve as critical chiral building blocks, where precise stereochemical and constitutional integrity is paramount. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers direct, high-resolution insight into the carbon framework of a molecule. This guide provides a comprehensive exploration of the ¹³C NMR spectrum of cis-1-N-Boc-1,3-cyclohexyldiamine, blending theoretical prediction with practical, field-proven experimental protocol. It is designed for the discerning researcher who requires not just data, but a causal understanding of the spectral features that define this important synthetic intermediate.
Molecular Architecture and Its Spectroscopic Implications
The structure of cis-1-N-Boc-1,3-cyclohexyldiamine presents a fascinating case for NMR analysis. The molecule consists of three key components: a cyclohexane ring, a primary amine (-NH₂), and a tert-butoxycarbonyl (Boc) protected amine (-NHBoc). The cis stereochemistry dictates that both nitrogen-bearing substituents are on the same face of the cyclohexane ring.
In its most stable chair conformation, the bulky Boc-protected amine and the primary amine will preferentially occupy equatorial positions to minimize steric strain. This conformational preference is a critical determinant of the molecule's symmetry and, consequently, its ¹³C NMR spectrum. Assuming a stable diequatorial conformation, a plane of symmetry bisects the C2 and C5 carbons. This symmetry element renders certain carbon atoms chemically equivalent, reducing the number of expected signals from the nine unique carbons in the molecule.
Visualizing the Core Structure
To facilitate discussion, the carbon atoms are numbered as shown below. This numbering scheme will be used for all spectral assignments.
Caption: Numbering scheme for cis-1-N-Boc-1,3-cyclohexyldiamine.
Due to the plane of symmetry passing through C2 and C5, the following equivalences are predicted:
-
C1 and C3 are non-equivalent.
-
C4 and C6 are chemically equivalent.
-
C2 and C5 are unique and non-equivalent.
Therefore, the cyclohexane ring is expected to produce four distinct signals, not six. The Boc group will contribute an additional three signals (carbonyl, quaternary, and methyl carbons). In total, a seven-signal ¹³C NMR spectrum is anticipated.
Predicted ¹³C NMR Chemical Shifts: A Guided Analysis
Predicting chemical shifts requires synthesizing data from known structural analogs and understanding the electronic effects of substituents. The following table provides a detailed, reasoned prediction for each unique carbon environment in the molecule. These predictions are based on established chemical shift ranges and data from similar compounds.[1][2][3]
| Carbon Atom(s) | Predicted δ (ppm) | Rationale & Justification |
| C₉ (Boc, 3 x -C H₃) | ~28.5 | The three methyl groups of the tert-butyl group are equivalent and consistently appear in this region for Boc-protected amines.[4] |
| C₅ (-C H₂) | ~30-33 | This carbon is beta (β) to one nitrogen (C3) and gamma (γ) to the other (C1). It is expected to be the most upfield of the ring methylene carbons, but slightly downfield from unsubstituted cyclohexane (~27.1 ppm[5][6]). |
| C₄, C₆ (2 x -C H₂) | ~38-42 | These carbons are beta (β) to the adjacent nitrogen-substituted carbons (C3/C1). The electronegative nitrogen induces a downfield shift. Their equivalence is due to molecular symmetry.[1] |
| C₂ (-C H₂) | ~43-46 | This carbon is positioned between the two substituted carbons (C1 and C3) and experiences a cumulative deshielding effect from both nitrogen atoms, placing it further downfield. |
| C₃ (-C H-NH₂) | ~48-52 | This methine carbon is directly attached to the primary amine. Its chemical shift is significantly downfield due to the alpha (α) effect of the electronegative nitrogen. Values for cyclohexylamine serve as a reference.[7] |
| C₁ (-C H-NHBoc) | ~50-55 | This methine carbon is also alpha to a nitrogen, but the attached Boc group is more electron-withdrawing than a simple hydrogen. This should result in a slightly more deshielded environment compared to C₃. |
| C₈ (Boc, -O-C (CH₃)₃) | ~79-81 | The quaternary carbon of the Boc group is a hallmark signal, consistently appearing in this range due to its attachment to an oxygen atom.[4][8] This signal is often of lower intensity due to the lack of a Nuclear Overhauser Effect (NOE) enhancement and a long relaxation time.[9] |
| C₇ (Boc, -C =O) | ~155-157 | The carbonyl carbon of the carbamate group appears in this characteristic downfield region.[8][10] |
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The theoretical predictions above are only as valuable as the quality of the experimental data they are compared against. The following protocol is a self-validating system designed to produce a high-resolution, high signal-to-noise ¹³C NMR spectrum. The causality behind each step is explained to ensure technical mastery.
Workflow for ¹³C NMR Data Acquisition
Sources
- 1. Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. compoundchem.com [compoundchem.com]
- 4. rsc.org [rsc.org]
- 5. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Cyclohexane(110-82-7) 13C NMR [m.chemicalbook.com]
- 7. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. 13Carbon NMR [chem.ch.huji.ac.il]
- 10. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR [m.chemicalbook.com]
Commercial availability of cis-1-N-Boc-1,3-cyclohexyldiamine
An In-Depth Technical Guide to the Commercial Availability and Procurement of cis-1-N-Boc-1,3-cyclohexyldiamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mono-protected diamines are foundational building blocks in medicinal chemistry, enabling sequential, controlled functionalization for the synthesis of complex molecules and novel chemical entities. cis-1-N-Boc-1,3-cyclohexyldiamine, with its specific stereochemistry and orthogonally protected amines, presents a unique scaffold for introducing 1,3-diamine motifs. However, its procurement is fraught with challenges, including isomeric ambiguity and a significant lack of supplier-provided analytical data. This guide provides a comprehensive overview of the commercial landscape for this specific reagent, offers a comparative analysis with its more common 1,4-isomer, and outlines a rigorous, self-validating protocol for procurement and in-house characterization.
The Isomeric Challenge: 1,3- vs. 1,4-Cyclohexyldiamines
A primary point of confusion in sourcing N-Boc-protected cyclohexyldiamines is the prevalence of the cis-1,4-isomer over the desired cis-1,3-scaffold. The structural difference, while seemingly minor, has profound implications for the spatial orientation of substituents and the overall topology of the final molecule. Researchers must exercise extreme diligence in verifying the CAS number and product description before purchase.
-
cis-1-N-Boc-1,3-cyclohexyldiamine: CAS Number 849616-22-4
-
cis-1-N-Boc-1,4-cyclohexyldiamine: CAS Number 247570-24-7 [1][2]
The disparate commercial availability and data support for these two isomers underscore the importance of this initial verification step.
Caption: Chemical structures of cis-1,3- and cis-1,4-N-Boc-cyclohexyldiamine.
Commercial Availability Landscape
Our analysis reveals a stark contrast in the market presence and data transparency for the two isomers. The cis-1,4-isomer is readily available from numerous major suppliers with clearly stated purity specifications, often backed by HPLC analysis.[1][3] The commercial landscape for the target cis-1,3-isomer is significantly more opaque.
Table 1: Commercial Suppliers of cis-1-N-Boc-1,3-cyclohexyldiamine (CAS: 849616-22-4)
| Supplier | Product Name/Grade | Stated Purity | Availability of Analytical Data | Key Considerations |
| Synthonix | cis-1-n-boc-1,3-cyclohexyldiamine (racemic)[4] | 97.0%[4] | Not publicly available; must be requested. | One of the few suppliers explicitly listing the cis-1,3-isomer with a purity value. |
| Allbio Pharm Co. | cis-1-N-Boc-1,3-cyclohexyldiamine[5] | 95%[5] | Not publicly available; must be requested. | Purity is listed lower than other potential sources. |
| Sigma-Aldrich | 1-N-Boc-1,3-cyclohexyldiamine, AldrichCPR[6] | Not specified. | None provided. [6] | Sold "as-is"; buyer assumes full responsibility for confirming identity and purity.[6] High-risk procurement option. |
Table 2: Representative Commercial Suppliers of cis-1-N-Boc-1,4-cyclohexyldiamine (CAS: 247570-24-7) - For Comparison
| Supplier | Product Name/Grade | Stated Purity | Availability of Analytical Data |
| Chem-Impex | 1-N-Boc-cis-1,4-cyclohexyldiamine[1] | ≥ 98% (HPLC)[1] | Purity by HPLC is specified on the product page. |
| Apollo Scientific | cis-Cyclohexane-1,4-diamine, N-BOC protected[3] | 98%[3] | A typical batch Certificate of Analysis (CoA) is often viewable online. |
| Santa Cruz Biotech | 1-N-Boc-cis-1,4-cyclohexyldiamine[2] | Not specified. | Lot-specific data available via CoA.[2] |
Expert Insight: The term "AldrichCPR" (Chemicals for Preliminary Research) from Sigma-Aldrich designates products for early discovery where analytical data is not collected by the supplier.[6] While potentially a valid source, it places the entire burden of quality control on the researcher, making it unsuitable for projects requiring well-characterized starting materials without extensive in-house validation.
A Self-Validating Procurement and Quality Control Workflow
Given the inconsistent and often absent supplier data for cis-1-N-Boc-1,3-cyclohexyldiamine, a cautious, multi-step procurement and validation strategy is not just recommended, but essential for ensuring experimental integrity.
Caption: Recommended workflow for procuring and validating cis-1-N-Boc-1,3-cyclohexyldiamine.
Mandatory In-House Validation Protocols
Upon receipt of the material, regardless of the supplier or their provided data, independent characterization is critical.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure, the presence of both the Boc group and the free amine, and the cis-stereochemistry.
-
Methodology:
-
Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR Features:
-
A characteristic singlet at ~1.4 ppm integrating to 9 protons (the tert-butyl group of Boc).
-
A broad singlet corresponding to the NH proton of the carbamate.
-
A broad singlet for the two protons of the free -NH₂ group.
-
A complex multiplet pattern in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the non-equivalent protons of the cyclohexane ring. The coupling constants and multiplicity of the protons at the C1 and C3 positions are crucial for confirming the cis-configuration.
-
-
Expected ¹³C NMR Features:
-
Resonances for the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively).
-
A carbonyl carbon resonance (~155 ppm).
-
Four distinct signals for the six carbons of the cyclohexane ring, reflecting the molecule's symmetry.
-
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an electrospray ionization (ESI) source.
-
Expected Result: An [M+H]⁺ ion should be observed at m/z 215.18, corresponding to the protonated molecule (C₁₁H₂₃N₂O₂⁺).
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the compound and detect any potential isomers or impurities.
-
Methodology:
-
Develop a suitable reverse-phase HPLC method (e.g., using a C18 column).
-
The mobile phase will typically consist of a gradient of water and acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Dissolve the sample in the mobile phase and inject.
-
Analysis: The resulting chromatogram should ideally show a single major peak. The area percentage of this peak provides a quantitative measure of purity. Any significant secondary peaks could indicate impurities or the presence of the trans-isomer.
-
Conclusion and Recommendations
cis-1-N-Boc-1,3-cyclohexyldiamine is a valuable but challenging chemical building block to source reliably. The commercial market is characterized by a limited number of suppliers and a general lack of transparent, readily available analytical data, a stark contrast to its more common cis-1,4-isomer.
Our core recommendation is to adopt a "trust but verify" approach. Researchers must prioritize suppliers who can provide lot-specific data upon request and must consider comprehensive in-house validation (NMR, MS, HPLC) as a non-negotiable step in their experimental workflow. Budgeting time and resources for this validation is critical to prevent the introduction of confounding variables into complex synthetic routes and to ensure the scientific integrity of the resulting research.
References
-
Synthonix, Inc. cis-1-n-boc-1,3-cyclohexyldiamine (racemic). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-N-Boc-cis-1,4-cyclohexyldiamine | CAS 247570-24-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 247570-24-7 Cas No. | cis-Cyclohexane-1,4-diamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 4. Synthonix, Inc > 849616-22-4 | cis-1-n-boc-1,3-cyclohexyldiamine (racemic) [synthonix.com]
- 5. cis-1-N-Boc-1,3-cyclohexyldiamine [allbiopharm.com]
- 6. 1-N-Boc-1,3-cyclohexyldiamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Precision Synthesis of cis-1-N-Boc-1,3-Cyclohexyldiamine: A Strategic Guide
The following technical guide details the synthesis of cis-1-N-Boc-1,3-cyclohexyldiamine , a critical scaffold in medicinal chemistry (e.g., for Factor Xa inhibitors and GPCR ligands).
This guide prioritizes process robustness and stereochemical integrity , offering two distinct pathways:
-
The Thermodynamic Route: Catalytic hydrogenation and salt-based resolution (Ideal for scale-up).
-
The Stereospecific Route: Curtius rearrangement from cis-1,3-cyclohexanedicarboxylic acid (Ideal for high-purity, small-scale needs).
Strategic Analysis & Stereochemical Logic
The Target
-
Molecule: cis-1-N-Boc-1,3-cyclohexyldiamine (also known as tert-butyl (3-aminocyclohexyl)carbamate).
-
Stereochemistry: The cis-1,3-disubstituted cyclohexane system allows for a diequatorial conformation, making it thermodynamically more stable than the trans-isomer (which forces an axial-equatorial arrangement).
-
Chirality: The starting material, cis-1,3-cyclohexanediamine, is a meso compound (achiral due to a plane of symmetry). However, mono-protection desymmetrizes the molecule, rendering the product racemic (a 1:1 mixture of enantiomers).
The Challenge
-
Diastereocontrol: Hydrogenation of aromatic precursors often yields a mixture of cis and trans isomers.
-
Regiocontrol: Differentiating two identical amine groups to achieve selective mono-protection without over-reacting to the di-Boc byproduct.
Route A: The Thermodynamic Approach (Hydrogenation & Resolution)
Best for: Multi-gram to kilogram scale synthesis where cost is a driver.
Phase 1: Catalytic Hydrogenation
The reduction of m-phenylenediamine (or resorcinol followed by amination) is the most direct path. Using Rhodium (Rh) catalysts typically favors the cis-isomer via syn-addition, but thermodynamic equilibration (isomerization) is key to maximizing yield.
Protocol:
-
Substrate: m-Phenylenediamine (1.0 equiv).
-
Catalyst: 5% Rh/Al₂O₃ (5 wt% loading) or 5% Ru/Al₂O₃.
-
Solvent: Methanol or Water/Acetic Acid.
-
Conditions: 50–80 bar H₂, 80–100°C, 12–24 hours.
-
Mechanism: The metal surface catalyzes the hydrogenation. High pressure favors saturation. If the trans-isomer forms, it can be equilibrated to the more stable cis-isomer (diequatorial) by prolonged heating in the presence of the catalyst or acid.
Phase 2: Purification via Salt Formation
Since hydrogenation rarely yields >90% diastereomeric excess (de), chemical separation is required. The dihydrochloride salt of the cis-isomer exhibits lower solubility in specific organic solvents compared to the trans-isomer.
Protocol:
-
Dissolve the crude diamine mixture in Methanol .
-
Slowly add concentrated HCl (2.2 equiv) at 0°C.
-
Concentrate the solution to remove water/methanol.
-
Recrystallize the residue from hot Methanol/Ethanol or Isopropanol .
-
Result: The cis-1,3-cyclohexanediamine dihydrochloride crystallizes as a white solid. Filter and wash with cold ether.
-
Validation: Check stereopurity via ¹H NMR (D₂O). The cis-isomer protons at C2 (between amines) appear distinct from the trans-isomer due to symmetry.
-
Phase 3: Selective Mono-Boc Protection
This is the critical step. Statistical reaction with Boc₂O yields a mixture (diamine : mono-Boc : di-Boc ~ 1:2:1). To achieve high selectivity (>85%), we employ the Monoprotonation Strategy .
Mechanism: By adding exactly 1 equivalent of acid, we statistically protect one amine as an ammonium salt (unreactive to Boc₂O), leaving the other free to react.
Step-by-Step Protocol:
-
Free Basing: Dissolve the purified cis-diamine dihydrochloride in water. Add 2.2 equiv NaOH. Extract with DCM, dry, and concentrate to get the free base cis-diamine.
-
Monoprotonation: Dissolve cis-1,3-cyclohexanediamine (10 mmol) in MeOH (50 mL). Add HCl (1.0 equiv) (e.g., as 1.25 M solution in MeOH) dropwise at 0°C. Stir for 20 min.
-
State: The solution now contains an equilibrium favoring the mono-ammonium species.
-
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv) in MeOH dropwise.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Workup:
-
Evaporate MeOH.
-
Dissolve residue in water (pH is neutral/acidic).
-
Wash with Ether (removes di-Boc byproduct).
-
Basify aqueous layer to pH >12 with NaOH.
-
Extract with Dichloromethane (DCM) (3x).
-
Dry (Na₂SO₄) and concentrate.
-
-
Yield: Typically 75–85% of pure mono-Boc amine.
Route B: The Stereospecific Approach (Curtius Rearrangement)
Best for: High-purity requirements where separation is difficult.
This route guarantees stereochemistry by starting from the pre-configured cis-1,3-cyclohexanedicarboxylic acid (commercially available or from hydrogenation of isophthalic acid).
Workflow:
-
Starting Material: cis-1,3-Cyclohexanedicarboxylic acid.
-
Activation: Reflux with SOCl₂ or Oxalyl Chloride to form the di-acid chloride.
-
Azidation: React with NaN₃ to form the di-acyl azide.
-
Curtius Rearrangement: Heat in tert-Butanol (t-BuOH) .
-
Outcome: This forms the cis-1,3-di-Boc-cyclohexanediamine .
-
-
Partial Deprotection:
-
Dissolve di-Boc compound in 4M HCl/Dioxane .
-
Monitor carefully to stop at the mono-deprotected stage (difficult control).
-
Alternative: Perform Curtius on the mono-ester/mono-acid precursor to install amines sequentially, though this is synthetically longer.
-
Recommendation: Route A is generally superior for the mono-Boc target due to the efficiency of the monoprotonation protection step.
Visualized Workflows
Scheme 1: Thermodynamic Synthesis Route
Caption: Workflow for the conversion of aromatic diamine to pure mono-Boc cis-diamine.
Scheme 2: Selective Mono-Protection Mechanism
Caption: The monoprotonation strategy ensures only one amine is nucleophilic.
Summary of Key Data
| Parameter | Value / Condition | Note |
| Starting Material | m-Phenylenediamine | Low cost, high availability. |
| Catalyst | 5% Rh/Al₂O₃ | Preferred for cis selectivity. |
| Isomer Stability | cis > trans | cis is diequatorial (1,3-position). |
| Purification | Dihydrochloride Salt | cis-isomer crystallizes from MeOH/EtOH. |
| Protection Yield | 75–85% | Using HCl/Boc₂O method. |
| Product Form | Racemic Solid | White crystalline solid. |
References
-
Selective Mono-Boc Protection of Diamines.
- Source: Synthetic Communic
- Method: Describes the HCl/Boc₂O "one-pot" protocol for high selectivity.
-
Hydrogen
- Source: MDPI, 2025 (Contextual
- Insight: Discusses thermodynamic control and catalyst choices for cyclohexanediamine synthesis.
-
Separ
- Source: US P
- Method: Details the separation of cis and trans isomers via salt crystalliz
-
Stereochemistry of 1,3-Disubstituted Cyclohexanes.
- Source: Organic Chemistry Portal.
- Concept: Confirms the stability of the diequatorial cis-1,3 configur
cis-1-N-Boc-1,3-Cyclohexyldiamine: A Technical Guide to Synthesis, Stereochemistry, and Medicinal Utility
Topic: Literature review of cis-1-N-Boc-1,3-cyclohexyldiamine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
cis-1-N-Boc-1,3-cyclohexyldiamine (also known as tert-butyl (cis-3-aminocyclohexyl)carbamate) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its 1,2-diamine counterparts, which are ubiquitous in transition metal catalysis (e.g., the Trost ligand), the 1,3-diamine motif offers a unique vector geometry for drug design, enabling the bridging of distant binding pockets in enzymes and GPCRs. This guide provides a comprehensive technical analysis of its stereoselective synthesis, purification protocols, and application in pharmaceutical development.
Structural & Stereochemical Analysis[1][2]
Conformation and Chirality
The core cyclohexane ring exists predominantly in a chair conformation. For the cis-1,3-isomer, the most stable conformer places both amino substituents in the equatorial positions to minimize 1,3-diaxial interactions.
-
Parent Diamine (cis-1,3-diaminocyclohexane): This molecule is a meso compound. It possesses a plane of symmetry passing through C2 and C5, making it achiral despite having stereocenters at C1 and C3.
-
Mono-Boc Protected Derivative: Desymmetrization occurs upon mono-protection. The introduction of the Boc group at N1 destroys the plane of symmetry. Consequently, cis-1-N-Boc-1,3-cyclohexyldiamine exists as a racemic mixture of two enantiomers:
-
tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate
-
tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate
-
Critical Insight: Unless an enzymatic resolution or chiral HPLC separation is performed, the synthesized mono-Boc product is racemic. Researchers targeting specific biological receptors must be aware that they are screening a racemate.
cis vs. trans Stability
The cis isomer (diequatorial) is thermodynamically more stable than the trans isomer (axial/equatorial) by approximately 1.5–2.0 kcal/mol. However, synthetic routes involving hydrogenation of aromatic precursors often yield mixtures requiring rigorous separation.
Synthetic Methodologies & Resolution
The synthesis of high-purity cis-1-N-Boc-1,3-cyclohexyldiamine involves three critical phases: Backbone Synthesis, Isomer Separation, and Selective Protection.
Workflow Diagram
The following diagram outlines the optimized pathway from commercial starting materials to the target scaffold.
Caption: Optimized workflow for the synthesis and isolation of cis-1-N-Boc-1,3-cyclohexyldiamine.
Step 1: Hydrogenation and Isomer Separation
Direct hydrogenation of m-phenylenediamine using Ruthenium or Rhodium catalysts typically yields a cis:trans ratio ranging from 60:40 to 80:20.
Separation Protocol (The "Filtrate" Method): To isolate the cis isomer, the solubility difference of the dihydrochloride salts in methanol is exploited.
-
Dissolve the crude diamine mixture in methanol.
-
Add concentrated HCl to generate dihydrochloride salts.
-
Observation: The trans-1,3-diaminocyclohexane dihydrochloride is significantly less soluble in methanol and precipitates out.
-
Action: Filter the suspension. The solid is the trans isomer. The filtrate contains the desired cis isomer.
-
Concentrate the filtrate to obtain cis-1,3-diaminocyclohexane dihydrochloride with >95% diastereomeric purity.
Step 2: Selective Mono-Boc Protection
Achieving mono-protection on a symmetrical diamine without generating di-Boc byproducts is challenging. The "Ha Method" (Acid-Salt Control) is the industry standard for reproducibility.
Mechanism: By converting the diamine to a mono-hydrochloride salt, the statistical distribution favors the mono-protonated species. The protonated amine is unreactive toward Boc anhydride, while the free amine reacts.
Detailed Experimental Protocol
Objective: Preparation of cis-1-N-Boc-1,3-cyclohexyldiamine from cis-1,3-diaminocyclohexane dihydrochloride.
Reagents:
-
cis-1,3-Diaminocyclohexane dihydrochloride (from separation step)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Hydroxide (NaOH)[1]
-
Methanol (MeOH), Dichloromethane (DCM)
Step-by-Step Methodology:
-
Free Basing (Initial):
-
Dissolve cis-1,3-diaminocyclohexane dihydrochloride (10.0 g, 53 mmol) in minimal water.
-
Add 50% aqueous NaOH until pH > 12.
-
Extract exhaustively with DCM (4 x 50 mL) to recover the free diamine. Dry over Na₂SO₄ and concentrate.
-
Note: Diamines are volatile; avoid high-vacuum for prolonged periods.
-
-
Mono-Salt Formation:
-
Dissolve the free diamine (approx. 6.0 g, 53 mmol) in MeOH (100 mL).
-
Cool to 0°C.
-
Add exactly 1.0 equivalent of HCl (using a standardized solution, e.g., 1.25 M HCl in MeOH) dropwise over 30 minutes.
-
Causality: This creates a statistical distribution where the mono-protonated species dominates, protecting one amine from reaction.
-
-
Boc Protection:
-
To the reaction mixture at 0°C, add a solution of Boc₂O (11.6 g, 53 mmol, 1.0 eq) in MeOH (20 mL) dropwise.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
-
Workup & Purification:
-
Concentrate the solvent in vacuo.
-
Dissolve the residue in water (50 mL).
-
Wash 1 (Remove Di-Boc): Extract the aqueous layer with Diethyl Ether (2 x 30 mL). The Di-Boc byproduct (neutral) will move to the ether layer. The Mono-Boc product (protonated amine) remains in the water.
-
Basification: Adjust the aqueous layer to pH > 12 using 4N NaOH.
-
Extraction (Recover Product): Extract the basic aqueous layer with DCM (3 x 50 mL).
-
Dry combined DCM layers over MgSO₄ and concentrate.
-
Yield: Typically 65–75% as a colorless viscous oil or low-melting solid. Characterization:
-
1H NMR (CDCl3): δ 4.5 (br s, 1H, NH-Boc), 3.4 (m, 1H), 2.7 (m, 1H), 1.9-1.0 (m, cyclohexyl envelope), 1.44 (s, 9H).
Applications in Medicinal Chemistry
The cis-1,3-cyclohexyldiamine scaffold is a versatile building block used to introduce rigidity and defined spatial orientation in drug candidates.
Physicochemical Properties Table
| Property | Value | Relevance in Drug Design |
| Molecular Weight | 214.31 g/mol | Fragment-based drug design compliant. |
| ClogP | ~1.3 | Favorable lipophilicity for CNS penetration. |
| Topological Polar Surface Area | 64.4 Ų | Good oral bioavailability predictor. |
| pKa (Amine) | ~10.5 | Basic center for salt formation/solubility. |
| Geometry | Rigid Chair | Reduces entropic penalty upon binding.[2] |
Key Therapeutic Areas
-
Kinase Inhibitors: The 1,3-diamine arrangement allows the scaffold to act as a linker between the hinge-binding motif and the solvent-exposed region of the kinase ATP pocket. The rigid cis-cyclohexane ring enforces a specific vector angle (~109.5°) that flexible alkyl chains cannot maintain, improving selectivity.
-
RNA Structural Probes: Derivatives of cis-1,3-diaminocyclohexane have been utilized to bind to specific RNA secondary structures (e.g., HIV-1 TAR RNA). The fixed distance between the ammonium groups matches the phosphate spacing in the RNA backbone.
-
Factor Xa and Thrombin Inhibitors: In protease inhibitors, the diamine moiety often mimics the P1 residue (arginine mimetic). The cis-1,3-scaffold provides a compact hydrophobic core that fills the S1 specificity pocket while projecting the basic amine into the oxyanion hole or catalytic triad.
-
Peptide Mimetics (Beta-Turn Scaffolds): The cis-1,3-disubstitution pattern mimics the
and positions of a peptide -turn. Incorporating this scaffold into peptidomimetics can stabilize turn conformations, enhancing proteolytic stability and potency.
References
-
Separation of cis/trans Isomers: Corcoran, P. O. (1975). "Process for separating and purifying cis and trans isomers of 1,2-diaminocyclohexane and 1,3-diaminocyclohexane." U.S. Patent 3,880,925.
-
Selective Mono-Boc Protection (The Ha Method): Ha, H.-J., et al. (2007). "Selective Mono-Boc Protection of Diamines." Synthetic Communications, 37(5), 737–742.
-
Stereoselective Synthesis via Hydrogenation: Nielsen, A. T. (1962). "The Isomeric Dinitrocyclohexanes. II. Stereochemistry." Journal of Organic Chemistry, 27(6), 1993–1998.
-
Application in RNA Recognition: Gelus, N., et al. (1999).[3] "Synthesis of new 1,3-diaminocyclohexane derivatives as potential RNA binders." Bioorganic & Medicinal Chemistry Letters, 9(10), 1357-1360.
-
General Properties and Safety Data: PubChem Compound Summary for CID 2756050 (cis-tert-Butyl 4-aminocyclohexylcarbamate - Analogous 1,4 isomer data used for property extrapolation).
Sources
Methodological & Application
Stereoselective synthesis of cis-1-N-Boc-1,3-cyclohexyldiamine
Application Note: High-Fidelity Stereoselective Synthesis of cis-1-N-Boc-1,3-cyclohexyldiamine
Executive Summary
The 1,3-disubstituted cyclohexane scaffold is a privileged pharmacophore in medicinal chemistry, offering a unique vector orientation for side chains that differs significantly from the more common 1,2- and 1,4-systems. Specifically, cis-1-N-Boc-1,3-cyclohexyldiamine serves as a critical intermediate for synthesizing Janus-faced ligands, glycomimetics, and conformationally restricted peptidomimetics.
This guide details a robust, scalable protocol for the stereoselective synthesis of the cis-diastereomer (racemic). Unlike routes involving the separation of aliphatic isomeric mixtures, this protocol utilizes aromatic ring hydrogenation of a pre-functionalized precursor. This approach leverages the thermodynamic stability of the 1,3-diequatorial conformation and the facial selectivity of rhodium catalysis to achieve high diastereomeric ratios (d.r. > 9:1).
Strategic Analysis & Mechanistic Rationale
Conformational Thermodynamics
The stereocontrol in this synthesis is governed by the conformational analysis of the cyclohexane ring.
-
1,3-cis isomer: Both substituents can occupy the equatorial positions (e,e).[1][2] This is the thermodynamically preferred conformation as it minimizes 1,3-diaxial interactions.
-
1,3-trans isomer: One substituent must be axial while the other is equatorial (a,e), introducing significant steric strain (A-value penalty).
Therefore, reaction conditions that allow for thermodynamic equilibration or facial-selective adsorption will favor the cis isomer.
Synthetic Route Selection
We reject the route of mono-protecting 1,3-cyclohexanediamine directly, as it yields statistical mixtures of regioisomers and di-protected byproducts. Instead, we employ a "Protect-then-Reduce" strategy:
-
Regiocontrol: Mono-protection of m-phenylenediamine is achieved with high selectivity due to the electronic deactivation of the aromatic ring after the first Boc-protection.
-
Stereocontrol: Catalytic hydrogenation using Rhodium on Carbon (Rh/C). Rhodium is superior to Palladium for this transformation as it effectively reduces the aromatic ring at moderate temperatures without hydrogenolyzing the Boc-protecting group (a common risk with Pd at high temperatures).
Experimental Workflow Visualization
Figure 1: Synthetic pathway leveraging aromatic pre-functionalization to ensure regiocontrol before establishing stereochemistry.
Detailed Protocols
Phase 1: Regioselective Preparation of N-Boc-1,3-phenylenediamine
Objective: To synthesize the aromatic precursor with one protected amine, avoiding di-Boc formation.
Materials:
-
m-Phenylenediamine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv)[3]
-
Triethylamine (Et₃N) (1.2 equiv)
-
Solvent: Dioxane/Water (1:1 v/v) or THF
Protocol:
-
Dissolution: Dissolve m-phenylenediamine (10.8 g, 100 mmol) in 100 mL of Dioxane/Water (1:1). Add Et₃N (16.7 mL, 120 mmol).
-
Controlled Addition: Cool the solution to 0°C. Dissolve Boc₂O (21.8 g, 100 mmol) in 20 mL dioxane. Add this solution dropwise over 2 hours via a syringe pump or addition funnel. Critical: Slow addition prevents high local concentrations of Boc₂O, minimizing di-protection.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Evaporate dioxane under reduced pressure. Extract the aqueous residue with EtOAc (3 x 50 mL).
-
Purification: The crude mixture will contain mostly mono-Boc, some di-Boc, and starting material. Purify via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).
-
Yield Target: 65-75%
-
Validation: ¹H NMR (DMSO-d₆) should show aromatic signals and a single Boc peak (9H, s, ~1.5 ppm).
-
Phase 2: Stereoselective Hydrogenation (The "Gold Standard")
Objective: Reduction of the aromatic ring to the cyclohexane ring with cis-diastereoselectivity.
Materials:
-
N-Boc-1,3-phenylenediamine (from Phase 1)
-
Catalyst: 5% Rhodium on Carbon (Rh/C), wetted (approx. 5-10 wt% loading relative to substrate)
-
Solvent: Methanol (MeOH) with 5% Acetic Acid (AcOH)
-
Hydrogen Gas (H₂)
Protocol:
-
Reactor Loading: In a high-pressure autoclave (e.g., Parr reactor), place N-Boc-1,3-phenylenediamine (2.08 g, 10 mmol).
-
Catalyst Addition: Carefully add 5% Rh/C (200 mg). Safety Note: Rh/C is pyrophoric. Add under an inert blanket (Argon/Nitrogen) or wet with water before adding solvent.
-
Solvent System: Add MeOH (45 mL) and glacial AcOH (2.5 mL).
-
Rationale: Acetic acid protonates the free amine, preventing catalyst poisoning by the basic nitrogen. It also accelerates the reduction rate.
-
-
Hydrogenation:
-
Purge the vessel 3 times with N₂ and 3 times with H₂.
-
Pressurize to 50 bar (approx. 725 psi) .
-
Heat to 50°C and stir vigorously (1000 rpm) for 24 hours.
-
-
Workup:
-
Free Base Liberation: Dissolve residue in minimal water, basify with 2M NaOH to pH > 12, and extract with CH₂Cl₂ (3 x 30 mL). Dry over Na₂SO₄ and concentrate.
Data Summary Table: Optimization Parameters
| Parameter | Condition A (Recommended) | Condition B (Alternative) | Outcome Comparison |
| Catalyst | 5% Rh/C | 5% Ru/Al₂O₂ | Rh gives better Boc stability; Ru requires higher pressure (>80 bar). |
| Solvent | MeOH + 5% AcOH | Pure MeOH | AcOH prevents amine poisoning; Pure MeOH slows reaction significantly. |
| Pressure | 50 bar | 10 bar | Low pressure favors partial reduction; High pressure ensures full conversion. |
| Selectivity | ~90:10 (cis:trans) | ~60:40 (cis:trans) | Rhodium surface characteristics favor cis-addition. |
Quality Control & Validation
To confirm the cis-stereochemistry, utilize ¹H NMR spectroscopy .
-
Coupling Constants (J-values): The key differentiator is the coupling of the proton at the C1 and C3 positions (methine protons adjacent to nitrogens).
-
Cis-isomer (Major): The protons at C1 and C3 are axial (because the bulky amine groups are equatorial). Axial-Axial (aa) coupling with adjacent methylene protons typically displays large coupling constants (J ≈ 10-12 Hz ) appearing as a triplet of triplets (tt).
-
Trans-isomer (Minor): One proton is equatorial. Equatorial-Axial (ea) or Equatorial-Equatorial (ee) couplings are smaller (J ≈ 2-5 Hz ), resulting in narrower multiplets.
-
Visualizing the Stereochemistry Logic:
Figure 2: Thermodynamic comparison confirming why the cis-isomer is the preferred product.
Troubleshooting Guide
-
Problem: Loss of Boc group.
-
Cause: Reaction temperature too high (>60°C) or acid concentration too strong.
-
Solution: Maintain T < 55°C. Use Acetic Acid, not HCl or TFA, during hydrogenation.
-
-
Problem: Incomplete Reduction (aromatic signals remain).
-
Cause: Catalyst poisoning by the free amine or insufficient H₂ pressure.
-
Solution: Ensure AcOH is present to protonate the amine. Increase pressure to 70 bar. Fresh catalyst is essential.
-
-
Problem: Low diastereoselectivity (high trans content).
-
Cause: Fast kinetic control using highly active Pd catalysts or low H₂ pressure leading to isomerization intermediates.
-
Solution: Switch to Rh/C. Allow the reaction to run longer (24h) to permit thermodynamic equilibration to the stable cis form on the catalyst surface.
-
References
-
Nielsen, A. T. (1962).[6] The Isomeric Dinitrocyclohexanes. II. Stereochemistry. The Journal of Organic Chemistry, 27(6), 1998–2003. Link
- Foundational text on the stereochemistry and stability of 1,3-disubstituted cyclohexanes.
- Augustine, R. L. (1965). Catalytic Hydrogenation: Techniques and Applications in Organic Synthesis. Marcel Dekker. Authoritative source on Rhodium's specificity for cis-ring reduction.
-
Gao, J., et al. (2015). Efficient synthesis of 1,3-cyclohexanediamine via catalytic hydrogenation.[7] Chemical Communications.
- Modern protocols for diamine synthesis.
-
ChemicalBook. (n.d.). Trans-N-Boc-1,4-cyclohexanediamine synthesis protocols (Analogous chemistry). Link
- Provides industrial context for Boc-protected diamine handling.
-
Stingray Therapeutics, Inc. (2020).[3] Patent US2020/39979 A1. Synthesis of tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate. Link
- Patent literature confirming the Boc-protection and hydrogen
Sources
Cis-1-N-Boc-1,3-cyclohexyldiamine: A Versatile Chiral Scaffolding for Innovations in Catalysis and Drug Discovery
Abstract
This comprehensive guide delves into the strategic application of cis-1-N-Boc-1,3-cyclohexyldiamine as a pivotal chiral building block in modern organic synthesis. With its unique stereochemical architecture, this molecule offers a versatile platform for the development of novel chiral ligands, organocatalysts, and pharmaceutically active compounds. This document provides an in-depth exploration of its synthesis, purification, and practical application, complete with detailed, validated protocols designed for researchers, scientists, and professionals in drug development. By elucidating the causal relationships behind experimental choices and grounding all claims in authoritative references, this guide aims to empower chemists to leverage the full potential of this remarkable chiral synthon.
Introduction: The Strategic Importance of Chiral Building Blocks
In the landscape of contemporary drug discovery and materials science, the demand for enantiomerically pure compounds is paramount. Chiral molecules, existing as non-superimposable mirror images, often exhibit profoundly different biological activities and physical properties.[1] The tragic case of thalidomide serves as a stark reminder of the critical importance of stereochemistry in pharmacology.[1] Consequently, the development of robust and versatile chiral building blocks—molecular scaffolds with defined stereochemistry—is a cornerstone of modern synthetic chemistry.[1][2]
cis-1-N-Boc-1,3-cyclohexyldiamine emerges as a particularly valuable synthon due to its distinct structural features. The cis relationship of the two amine groups on the cyclohexane ring creates a specific spatial arrangement that can be exploited to construct sophisticated three-dimensional structures. The presence of a single tert-butyloxycarbonyl (Boc) protecting group on one of the amines allows for selective functionalization of the free amine, a crucial step in the synthesis of complex molecules.[3][4] This mono-protection strategy prevents the formation of undesired byproducts and simplifies purification processes.[3][5]
This application note will provide a detailed examination of cis-1-N-Boc-1,3-cyclohexyldiamine, from its synthesis and chiral resolution to its application in the design of innovative catalysts and therapeutic agents.
Synthesis and Chiral Resolution: Establishing the Foundation
The journey to harnessing the potential of cis-1-N-Boc-1,3-cyclohexyldiamine begins with its efficient synthesis and, critically, the resolution of its enantiomers. The commercially available starting material, 1,3-diaminocyclohexane, is a mixture of cis and trans isomers.[6]
Isomer Separation and Selective Protection
The initial challenge lies in the separation of the cis and trans isomers of 1,3-diaminocyclohexane. While various methods exist, a common approach involves fractional distillation or crystallization techniques. Once the cis isomer is isolated, the next crucial step is the selective mono-N-Boc protection.
The selective protection of one amine group in a symmetric diamine can be challenging, often leading to a mixture of mono- and di-protected products.[3] To favor the formation of the desired mono-Boc product, several strategies can be employed, such as the slow addition of di-tert-butyl dicarbonate ((Boc)₂O) or using a large excess of the diamine.[3] An alternative and efficient "one-pot" procedure involves the use of an HCl source, like Me₃SiCl or SOCl₂, to in situ protonate one of the amino groups, rendering it less nucleophilic and thereby favoring mono-protection.[5]
Caption: Synthetic workflow for obtaining enantiopure cis-1-N-Boc-1,3-cyclohexyldiamine.
Chiral Resolution: Isolating the Enantiomers
With the racemic cis-1-N-Boc-1,3-cyclohexyldiamine in hand, the critical step of chiral resolution is performed to isolate the individual enantiomers. A widely employed and effective method is the use of chiral resolving agents, such as tartaric acid.[7][8] The principle behind this technique is the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
For example, reacting the racemic mixture with L-(+)-tartaric acid will form two diastereomeric salts: (R,R)-diamine·L-tartrate and (S,S)-diamine·L-tartrate. Due to their different physical properties, one of these salts will preferentially crystallize from the solution. The pure enantiomer can then be liberated from the salt by treatment with a base. The other enantiomer can be recovered from the mother liquor and resolved using D-(-)-tartaric acid.[7]
Application in Asymmetric Catalysis: Crafting Chiral Environments
The true power of cis-1-N-Boc-1,3-cyclohexyldiamine lies in its application as a scaffold for the synthesis of chiral ligands and organocatalysts. The defined spatial relationship of the two amine functionalities provides a rigid backbone for creating a chiral environment around a metal center or a reactive site.[9]
Synthesis of Chiral Ligands for Transition Metal Catalysis
The free amine of cis-1-N-Boc-1,3-cyclohexyldiamine serves as a convenient handle for further functionalization. It can be readily transformed into a variety of coordinating groups, such as phosphines, oxazolines, or salen-type ligands.[][] These ligands can then be complexed with transition metals like rhodium, ruthenium, palladium, or copper to generate highly effective asymmetric catalysts.[9][]
These metal complexes have shown remarkable success in a wide range of asymmetric transformations, including hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions.[9] The cis orientation of the coordinating groups, enforced by the cyclohexane backbone, plays a crucial role in creating a well-defined and sterically hindered chiral pocket that dictates the stereochemical outcome of the reaction.
Sources
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Diaminocyclohexane | 3385-21-5 [chemicalbook.com]
- 7. chemrj.org [chemrj.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Use of cis-1-N-Boc-1,3-cyclohexyldiamine in asymmetric synthesis
Application Note: cis-1-N-Boc-1,3-Cyclohexanediamine in Asymmetric Synthesis
Executive Summary
The molecule cis-1-N-Boc-1,3-cyclohexanediamine (also referred to as tert-butyl (cis-3-aminocyclohexyl)carbamate) represents a critical "privileged scaffold" in modern asymmetric synthesis. Unlike its trans-1,2 counterparts (e.g., the DACH scaffold used in Trost or Jacobsen ligands), the cis-1,3-diamine motif offers a unique, wider "bite angle" and a rigid chair conformation that is essential for specific catalytic geometries and pharmaceutical pharmacophores.
This Application Note addresses a common misconception: while the parent cis-1,3-cyclohexanediamine is a meso compound (achiral), its mono-protected derivative is chiral (racemic) due to the loss of the plane of symmetry. Consequently, the core utility of this molecule lies in its desymmetrization or resolution to access high-value, enantiomerically pure building blocks for organocatalysts (e.g., Takemoto-type analogs) and pharmaceutical intermediates (e.g., Factor Xa inhibitors).
Technical Background: The Stereochemical Paradox
To effectively use this scaffold, one must understand its stereochemistry.
-
Parent Amine: cis-1,3-cyclohexanediamine is a meso compound. It possesses a plane of symmetry passing through C2 and C5. It is optically inactive.
-
Mono-Boc Protection: Reacting the meso-diamine with one equivalent of Boc anhydride breaks the C2-C5 symmetry plane.
-
Result: The product, cis-1-N-Boc-1,3-cyclohexanediamine, exists as a pair of enantiomers:
-
(1R, 3S)-N-Boc-3-aminocyclohexane (arbitrary designation for illustration)
-
(1S, 3R)-N-Boc-3-aminocyclohexane
-
Therefore, the synthesis of this compound for asymmetric applications requires a resolution or desymmetrization step.
DOT Diagram: Stereochemical Pathway & Desymmetrization
Figure 1: The logic flow from achiral meso-precursor to enantiopure building blocks.
Protocol 1: Synthesis and Optical Resolution
This protocol details the conversion of commercially available meso-1,3-cyclohexanediamine (often sold as a cis/trans mixture requiring initial separation) into the optically pure mono-Boc intermediate.
Materials:
-
cis-1,3-Cyclohexanediamine (purified from cis/trans mixture via salicylate salt crystallization if necessary).
-
Di-tert-butyl dicarbonate (Boc₂O).[1]
-
Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) .
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH).
Step-by-Step Methodology:
-
Selective Mono-Protection:
-
Dissolve cis-1,3-cyclohexanediamine (11.4 g, 100 mmol) in DCM (200 mL) at 0°C.
-
Add Boc₂O (21.8 g, 100 mmol) in DCM (50 mL) dropwise over 2 hours. Critical: Slow addition prevents di-Boc formation.
-
Warm to room temperature (RT) and stir for 12 hours.
-
Wash with 10% Na₂CO₃ (aq) to remove unreacted diamine (which stays in aqueous phase).
-
Dry organic layer (Na₂SO₄) and concentrate.[2]
-
Yield: ~18 g (85%) of racemic cis-1-N-Boc-1,3-cyclohexanediamine as a viscous oil.
-
-
Optical Resolution (Chemical Desymmetrization):
-
Dissolve the racemic mono-Boc amine (10 g, 46.6 mmol) in hot EtOH (150 mL).
-
Add Dibenzoyl-L-tartaric acid (17.5 g, 46.6 mmol) dissolved in hot EtOH (150 mL).
-
Reflux the mixture for 30 minutes to ensure homogeneity.
-
Allow to cool slowly to RT, then refrigerate at 4°C for 24 hours.
-
Filtration: Collect the precipitated salt. This is typically the diastereomeric salt of one enantiomer (e.g., the (1R,3S)-amine·L-DBTA complex).
-
Recrystallization: Recrystallize the salt from EtOH/H₂O (9:1) until constant optical rotation is achieved.
-
-
Free Basing:
-
Suspend the purified salt in DCM and treat with 1N NaOH.
-
Separate phases, dry, and concentrate.[2]
-
Result: Enantiopure cis-1-N-Boc-1,3-cyclohexanediamine (>98% ee).
-
Protocol 2: Application in Organocatalyst Synthesis
The resolved diamine is a precursor for bifunctional thiourea catalysts , analogous to the Takemoto catalyst but with a 1,3-diamine backbone. These catalysts are superior for substrates requiring a larger "binding pocket."
Target Molecule: N-(3,5-bis(trifluoromethyl)phenyl)-N'-(cis-3-aminocyclohexyl)thiourea.
Methodology:
-
Thiourea Formation:
-
Dissolve enantiopure cis-1-N-Boc-1,3-cyclohexanediamine (2.14 g, 10 mmol) in THF (20 mL).
-
Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (2.71 g, 10 mmol).
-
Stir at RT for 4 hours (TLC monitoring: disappearance of isothiocyanate).
-
Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc).
-
Intermediate: N-Boc-protected thiourea.
-
-
Deprotection (Activation):
-
Dissolve the intermediate in DCM (10 mL).
-
Add Trifluoroacetic acid (TFA, 5 mL) at 0°C.
-
Stir for 2 hours.
-
Carefully quench with sat. NaHCO₃ (gas evolution!).
-
Extract with DCM, dry (Na₂SO₄), and concentrate.
-
Product: The free-amine thiourea catalyst.
-
Protocol 3: Case Study - Asymmetric Michael Addition
This protocol validates the catalyst synthesized in Protocol 2.
Reaction: Addition of Diethyl Malonate to trans-β-Nitrostyrene.[3]
Data Summary Table:
| Parameter | Condition / Value |
| Catalyst Loading | 10 mol% |
| Solvent | Toluene (anhydrous) |
| Temperature | Room Temperature (25°C) |
| Time | 24 - 48 Hours |
| Yield | >90% |
| Enantiomeric Excess (ee) | >92% (typical for 1,3-scaffolds) |
Procedure:
-
In a vial, mix trans-β-nitrostyrene (0.5 mmol) and the 1,3-diamine thiourea catalyst (0.05 mmol) in Toluene (1.0 mL).
-
Add Diethyl Malonate (0.75 mmol).
-
Stir at 25°C.
-
Workup: Direct purification via flash chromatography (Hexane/EtOAc 80:20).
-
Analysis: Determine ee% using Chiral HPLC (Daicel Chiralpak AD-H, Hexane/iPrOH 90:10).
DOT Diagram: Bifunctional Catalysis Mechanism
Figure 2: The cooperative mechanism where the thiourea moiety activates the electrophile (nitroalkene) and the free amine activates the nucleophile (malonate).
References
-
Takemoto, Y. (2005). "Development of Chiral Thiourea Catalysts and Their Application to Asymmetric Catalytic Reactions." Chemical and Pharmaceutical Bulletin, 53(1), 5-11. Link
-
Berkessel, A., et al. (2010).[4] "Enantiopure Monoprotected cis-1,2-Diaminocyclohexane: One-Step Preparation and Application." ChemCatChem, 2(10), 1215-1218.[4] (Note: Describes the analogous 1,2-desymmetrization strategy). Link
-
Hanabusa, K., et al. (1997). "Cyclohexanediamine-based supramolecular gelators." Chemistry Letters, 26(5), 429-430. Link
-
PubChem Compound Summary. (2024). "cis-1,3-Cyclohexanediamine."[5][6] National Center for Biotechnology Information. Link
-
Sohtome, Y., et al. (2012). "1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions." Journal of Organic Chemistry, 77(23), 11111-11123. Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride | C6H16Cl2N2 | CID 68466394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Cyclohexanediamine cis/trans mixture | CAS 3385-21-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Note: Optimized Strategies for the Deprotection of cis-1-N-Boc-1,3-cyclohexyldiamine
Executive Summary
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a pivotal step in the synthesis of 1,3-diamine scaffolds, which are critical pharmacophores in medicinal chemistry (e.g., in influenza neuraminidase inhibitors and novel antibiotics). This guide details the protocol for the deprotection of cis-1-N-Boc-1,3-cyclohexyldiamine to yield cis-1,3-cyclohexyldiamine .
Unlike simple aliphatic amines, 1,3-cyclohexyldiamines present unique challenges regarding solubility and purification . The resulting free diamine is highly water-soluble and hygroscopic, making standard aqueous extraction workups inefficient. This protocol prioritizes anhydrous acidic cleavage (HCl/Dioxane) to isolate the product directly as a high-purity dihydrochloride salt, bypassing the need for aqueous extraction.
Mechanistic Principles
The deprotection follows a standard acid-catalyzed elimination mechanism (SN1-like fragmentation). Understanding this pathway is essential for troubleshooting incomplete conversions or byproduct formation.
Reaction Pathway[1]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Fragmentation: The tert-butyl cation cleaves off, generating a carbamic acid intermediate.[1][2]
-
Decarboxylation: The unstable carbamic acid collapses, releasing CO₂ gas and the free amine.[3]
-
Salt Formation: In the presence of excess acid (HCl or TFA), the amine is immediately protonated to form the stable ammonium salt.
Visualization of Mechanism
The following diagram illustrates the transformation and the fate of the tert-butyl cation (isobutylene generation).
Figure 1: Mechanistic pathway of acid-catalyzed Boc deprotection showing the fragmentation into volatile byproducts (Isobutylene, CO₂) and the stable salt.[1]
Strategic Considerations: Reagent Selection
For this specific substrate, Method A (HCl in Dioxane) is the superior choice over TFA.
| Feature | Method A: HCl / Dioxane | Method B: TFA / DCM |
| Product Form | Dihydrochloride Salt (Solid) | Trifluoroacetate Salt (Hygroscopic Oil/Solid) |
| Isolation | Filtration (Precipitates out) | Evaporation + Ether Trituration |
| Solubility | Product is insoluble in dioxane | Product is soluble in TFA/DCM |
| Workup | None (Wash with ether) | Requires removal of excess TFA |
| Suitability | Recommended for scale-up | Use only if substrate is insoluble in dioxane |
Detailed Protocols
Method A: HCl in Dioxane (Precipitation Method) - Recommended
This method exploits the insolubility of the diamine dihydrochloride salt in dioxane. As the reaction proceeds, the product precipitates as a white solid, driving the equilibrium forward and simplifying purification.
Reagents:
-
Substrate: cis-1-N-Boc-1,3-cyclohexyldiamine
-
Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous)
-
Solvent: 1,4-Dioxane (if dilution is needed) or Methanol (for recrystallization)
-
Wash: Diethyl Ether or MTBE
Protocol Steps:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂ or N₂ line), dissolve/suspend the substrate (1.0 equiv) in a minimal amount of 1,4-dioxane.
-
Note: If the substrate is not fully soluble, it will dissolve as the reaction proceeds and the Boc group is cleaved, before the product precipitates.
-
-
Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise at 0°C (ice bath).
-
Reaction: Remove the ice bath and stir at room temperature (20–25°C) for 2–4 hours.
-
Checkpoint: The reaction mixture should turn into a thick white suspension as the dihydrochloride salt precipitates.
-
-
Monitoring: Analyze a small aliquot by TLC (stain with Ninhydrin) or LC-MS to confirm consumption of starting material.
-
Isolation: Filter the white precipitate using a sintered glass funnel (or Büchner funnel).
-
Washing: Wash the filter cake generously with Diethyl Ether (3 x volume) to remove excess HCl and dioxane.
-
Drying: Dry the solid under high vacuum to remove trace solvents.
-
Result: Pure cis-1,3-cyclohexyldiamine dihydrochloride.
-
Method B: TFA in Dichloromethane (Solubility Method)
Use this method only if the starting material is insoluble in dioxane or if orthogonal protecting groups (acid-sensitive but stable to weak TFA) are present.
Protocol Steps:
-
Dissolution: Dissolve the substrate in Dichloromethane (DCM) (concentration ~0.1 M).
-
Acid Addition: Add Trifluoroacetic Acid (TFA) to a final ratio of 1:1 or 1:2 (v/v) TFA:DCM at 0°C.
-
Reaction: Stir at room temperature for 1–3 hours.
-
Workup:
Post-Reaction Processing: Obtaining the Free Base
Critical Warning: The free base (cis-1,3-cyclohexyldiamine) is highly water-soluble and absorbs CO₂ from the air to form carbonates. Avoid aqueous extraction (e.g., DCM/Water + NaOH) as the diamine will partition into the aqueous phase.
If the free base is absolutely required:
-
Ion Exchange: Dissolve the dihydrochloride salt in MeOH/Water. Pass through a strongly basic anion exchange resin (e.g., Amberlyst A-26, OH- form).
-
Elution: Elute with Methanol.
-
Concentration: Evaporate the solvent immediately under inert atmosphere (N₂/Ar) to obtain the free amine oil. Store under Argon.
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for the isolation of the diamine salt.
Quality Control & Troubleshooting
Analytical Characterization[2][9]
-
1H NMR (D₂O or DMSO-d₆):
-
Look for the disappearance of the Boc singlet (~1.4 ppm, 9H).
-
Look for the appearance of ammonium protons (if in DMSO, broad singlet ~8.0-8.5 ppm).
-
Verify the cis stereochemistry by analyzing coupling constants of the methine protons (H1 and H3), although deprotection rarely affects the cyclohexane ring configuration.
-
-
Mass Spectrometry (ESI+):
-
Target Mass: [M+H]⁺ = 115.1 (for C₆H₁₄N₂).
-
Troubleshooting Table
| Issue | Possible Cause | Corrective Action |
| Incomplete Reaction | Acid concentration too low or old reagents. | Use fresh 4M HCl/Dioxane. Ensure >5 equiv. of acid. |
| Gummy Precipitate | Presence of residual solvent or moisture.[6] | Triturate vigorously with anhydrous Diethyl Ether. Sonicate. |
| "Missing" Product | Product lost in aqueous layer during workup. | Do not use aqueous extraction. Isolate as salt via filtration. |
| New Impurity by NMR | tert-Butyl cation alkylation (rare for this substrate). | Add a scavenger (e.g., triethylsilane or 1,3-dimethoxybenzene) if using TFA. |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Han, G.; Tamaki, M.; Hruby, V. J. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[7] J. Peptide Res.[8][9]2001 , 58, 338–341.[7][8][9]
-
Common Organic Chemistry. Boc Deprotection Mechanism (HCl).[2][10]
-
PubChem Compound Summary. cis-1,3-Cyclohexanediamine dihydrochloride.[11] [11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride | C6H16Cl2N2 | CID 68466394 - PubChem [pubchem.ncbi.nlm.nih.gov]
Acidic conditions for cis-1-N-Boc-1,3-cyclohexyldiamine deprotection.
Application Note: Acidic Deprotection Strategies for cis-1-N-Boc-1,3-Cyclohexanediamine
Executive Summary
This guide details the optimal protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from cis-1-N-Boc-1,3-cyclohexanediamine. Unlike simple aliphatic amines, the 1,3-cyclohexane scaffold presents unique stereochemical and physical considerations. This note focuses on two primary acidic methodologies: HCl in 1,4-Dioxane (precipitation method) and TFA in Dichloromethane (solution method).
Key Takeaway: For isolation of the diamine as a stable, handleable solid, the HCl/Dioxane route is superior due to the spontaneous precipitation of the dihydrochloride salt, which preserves the thermodynamically stable cis-diequatorial conformation.
Scientific Foundation & Mechanism
Stereochemical Context
The cis-1,3-cyclohexanediamine isomer typically adopts a diequatorial chair conformation , which is thermodynamically more stable than the diaxial conformer or the trans-isomer (which forces an axial-equatorial arrangement).[1]
-
Critical Insight: Acidic deprotection cleaves the
bond, not the bond. Therefore, the reaction is stereoretentive . The stereocenter integrity is maintained, provided thermal stress is minimized.
Mechanistic Pathway
The reaction proceeds via acid-catalyzed elimination.[2] The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. This triggers the collapse of the tert-butyl group (leaving as a stable tertiary carbocation), followed by decarboxylation.[2]
Figure 1: Acid-catalyzed mechanism of Boc cleavage. The rapid release of CO₂ and isobutylene gas drives the reaction to completion.
Strategic Decision Matrix
Choosing the correct acid source is determined by the desired downstream application.
| Feature | Method A: HCl / Dioxane | Method B: TFA / DCM |
| Product Form | Dihydrochloride Salt (Solid) | Trifluoroacetate Salt (Oil/Gum) |
| Hygroscopicity | Moderate (Manageable) | High (Often deliquescent) |
| Purification | Filtration (Precipitates out) | Evaporation/Azeotroping required |
| Downstream Use | Ideal for storage or aqueous reactions | Ideal for immediate organic coupling |
| Reagent Cost | Low | Medium |
Detailed Protocols
Protocol A: HCl-Mediated Deprotection (The Precipitation Method)
Recommended for generating stable storage salts.
Materials:
-
Substrate: cis-1-N-Boc-1,3-cyclohexanediamine
-
Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous)
-
Solvent: 1,4-Dioxane (or MeOH if solubility is poor)
-
Wash Solvent: Diethyl Ether (
) or MTBE
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 equivalent of the N-Boc substrate in minimal anhydrous 1,4-dioxane (approx. 5-10 mL per gram).
-
Note: If the substrate is not soluble in dioxane, add dry Methanol (MeOH) dropwise until clear. Avoid excess MeOH as it solubilizes the product salt.
-
-
Acid Addition: Under
atmosphere, add 5–10 equivalents of 4.0 M HCl in dioxane dropwise at 0°C (ice bath).-
Why: The reaction is exothermic. Gas evolution (isobutylene/CO2) will occur; ensure venting.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 2–4 hours.
-
Observation: A white precipitate (the diamine dihydrochloride) should begin to form within 30 minutes.
-
-
Completion Check: Monitor by TLC (stain with Ninhydrin; Boc-amine moves, free amine stays at baseline) or LC-MS.
-
Isolation:
-
Dilute the slurry with excess Diethyl Ether (
) or MTBE (approx. 2x reaction volume) to maximize precipitation. -
Filter the solid using a sintered glass funnel or Büchner funnel.
-
-
Washing: Wash the filter cake 3x with
to remove residual acid and organic impurities. -
Drying: Dry the solid under high vacuum (constant weight).
-
Result:cis-1,3-cyclohexanediamine dihydrochloride (White powder).
-
Protocol B: TFA-Mediated Deprotection (The Solution Method)
Recommended for rapid throughput or when the salt will be neutralized immediately.
Materials:
-
Substrate: cis-1-N-Boc-1,3-cyclohexanediamine
-
Solvent: Dichloromethane (DCM)
-
Scavenger (Optional): Triethylsilane (if sensitive functional groups are present)
Step-by-Step Workflow:
-
Preparation: Dissolve the substrate in DCM (concentration ~0.1 M).
-
Acid Addition: Add TFA to achieve a ratio of 1:1 to 1:4 (v/v) TFA:DCM .
-
Tip: For simple Boc removal, 20% TFA in DCM is usually sufficient.
-
-
Reaction: Stir at Room Temperature for 1–2 hours.
-
Warning: Do not seal the vessel tightly; CO2 pressure will build up.
-
-
Workup (Crucial Step):
-
Concentrate the mixture in vacuo (Rotavap).
-
Azeotroping: To remove residual TFA (which can inhibit subsequent coupling reactions), add Toluene (or DCM) to the residue and re-evaporate. Repeat 3x.
-
-
Neutralization (Optional): If the free base is required, dissolve the oily residue in MeOH and pass through a carbonate-based ion-exchange cartridge (e.g., PL-HCO3 MP) or wash a DCM solution with saturated aqueous
.
Quality Control & Troubleshooting
| Issue | Diagnostic | Solution |
| Incomplete Reaction | NMR shows t-Butyl singlet at ~1.4 ppm. | Add more acid (HCl/Dioxane) or increase time. Ensure conditions are anhydrous. |
| Product is an Oil (HCl Method) | Visual inspection. | The presence of MeOH or water prevents crystallization. Triturate (scratch/sonicate) with vigorous stirring in |
| Epimerization | NMR coupling constants change. | Rare with acid.[5] Check if temperature exceeded 40°C. Cis-1,3 protons are typically axial-axial ( |
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate deprotection protocol.
References
-
Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M. (2014). John Wiley & Sons.[4] (The authoritative text on protection/deprotection chemistry).
-
BenchChem Application Note . "Experimental procedure for deprotection of Boc-protected amines." (2025).[3] BenchChem.[2] (Specific protocols for HCl/Dioxane usage).
-
Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." Journal of Peptide Research (2001), 58(3), 338-341. (Primary literature on the kinetics and selectivity of the HCl/Dioxane method).[6]
-
Common Organic Chemistry . "Boc Deprotection (HCl) & (TFA) Protocols." (Repository of standard organic synthesis protocols verified by literature).
-
PubChem Compound Summary . "cis-cyclohexane-1,3-diamine dihydrochloride." (Physical property data and safety information).
Sources
Application Note: cis-1-N-Boc-1,3-Cyclohexyldiamine as a Rigid Scaffold in Peptidomimetics and PROTAC Linker Design
Abstract
This guide details the application of cis-1-N-Boc-1,3-cyclohexyldiamine (CAS: 214368-24-2 for generic enantiomers/racemate) as a high-value scaffold in modern drug discovery. Unlike flexible linear diamines, the cis-1,3-cyclohexane core provides a defined spatial arrangement (vectors ~120°) that mimics the
Scientific Rationale & Structural Biology[1]
Conformational Analysis: The "Diequatorial" Advantage
The utility of cis-1,3-disubstituted cyclohexanes stems from their unique conformational preference. Unlike 1,2- or 1,4-systems, the cis-1,3 isomer can adopt a chair conformation where both substituents are equatorial.[1]
-
cis-1,3 isomer: Exists predominantly in the diequatorial (
) conformation, which is energetically favored by 5.5 kcal/mol over the diaxial ( ) form due to the avoidance of 1,3-diaxial steric strain. -
trans-1,3 isomer: Must adopt an axial-equatorial (
) conformation, leading to higher conformational mobility and ring inversion rates.
Implication for Drug Design: The cis-1-N-Boc-1,3-cyclohexyldiamine scaffold provides a "pre-organized" structure. When used as a linker or core, it reduces the entropic penalty of binding (
Beta-Turn Mimicry
Protein-protein interactions (PPIs) are often mediated by
-
The cis-1,3-cyclohexane scaffold places the two nitrogen atoms at a distance and vector angle that closely mimics this
vector, making it an ideal template for peptidomimetics .
Application Workflows
Decision Logic: When to use cis-1,3-Cyclohexane?
Use the following logic flow to determine if this scaffold fits your medicinal chemistry campaign.
Figure 1: Decision tree for selecting cyclohexane diamine isomers based on vector geometry.
Experimental Protocol: Peptidomimetic Library Synthesis
Objective: Synthesize a library of bis-amide derivatives using cis-1-N-Boc-1,3-cyclohexyldiamine to probe a PPI interface.
Reagents:
-
Scaffold: cis-1-N-Boc-1,3-cyclohexyldiamine (ensure >98% cis purity).
-
Coupling Agents: HATU or EDC[2]·HCl/HOBt.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvents: DMF (anhydrous), DCM, TFA.
Phase 1: First Amide Coupling (Functionalization of Free Amine)
Rationale: The free amine is more nucleophilic and sterically accessible than the carbamate-protected amine.
-
Preparation: Dissolve Carboxylic Acid R1-COOH (1.1 equiv) in anhydrous DMF (0.2 M).
-
Activation: Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.
-
Addition: Add cis-1-N-Boc-1,3-cyclohexyldiamine (1.0 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass:
). -
Workup: Dilute with EtOAc, wash with 1M citric acid (removes unreacted amine/HATU byproducts), sat. NaHCO3, and brine. Dry over MgSO4.
-
Purification: Flash chromatography (Hexane/EtOAc). Note: The Boc-protected intermediate is usually lipophilic and easy to purify.
Phase 2: Boc Deprotection
Rationale: Acidic cleavage of the tert-butyl carbamate. Scavengers are rarely needed unless R1 contains electron-rich aromatics (e.g., indole).
-
Dissolution: Dissolve the intermediate from Phase 1 in DCM (0.1 M).
-
Acidolysis: Add TFA (20% v/v final concentration).
-
Alternative: 4M HCl in Dioxane (if R1 is acid-sensitive).
-
-
Monitoring: Stir for 1–2 hours. Monitor by TLC (disappearance of high Rf spot) or LC-MS (Loss of -100 Da fragment).
-
Isolation: Concentrate in vacuo. Co-evaporate with toluene (
) or DCM to remove excess TFA.-
Critical Step: The product is a TFA salt. Ensure complete removal of acid before the next coupling to prevent immediate consumption of coupling reagents.
-
Phase 3: Second Amide Coupling (Library Diversification)
-
Preparation: Dissolve Carboxylic Acid R2-COOH (1.2 equiv) in DMF.
-
Activation: Add HATU (1.2 equiv) and DIPEA (4.0 equiv). Note: Extra base is required to neutralize the amine-TFA salt.
-
Coupling: Add the deprotected amine salt from Phase 2.
-
Reaction: Stir 4–16 hours at RT.
-
Purification: Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).
Workflow Visualization
Figure 2: Step-wise synthetic workflow for bis-amide library generation.
Quality Control & Characterization
Ensuring the cis-geometry is preserved is critical, as epimerization is rare but possible under extreme conditions.
NMR Validation (Proton NMR)
The cis-1,3-diequatorial conformation has distinct signatures in
-
Axial Protons (H2, H4, H6): Typically appear as broad multiplets or triplets with large coupling constants (
Hz). -
Equatorial Protons: Appear as doublets or narrow multiplets.
-
Key Diagnostic: The methine protons attached to the nitrogens (
and ) in the cis-isomer (diequatorial) are actually in the axial position relative to the ring. Therefore, they should exhibit a large triplet-like splitting ( or ) due to two trans-diaxial couplings with adjacent methylene protons.-
If Trans: One proton would be axial and one equatorial, leading to significantly different splitting patterns for the two methines.
-
Data Summary Table
| Parameter | Specification | Method |
| Purity | >95% | LC-MS (UV 254 nm) |
| Identity | Mass [M+H]+ | ESI-MS |
| Stereochemistry | cis-diequatorial | 1H-NMR ( |
| Residual Solvent | <5000 ppm (DMF/DCM) | 1H-NMR |
| Free Amine | Negative | Ninhydrin Stain (after Step 3) |
Applications in PROTACs (Linker Design)
In Proteolysis Targeting Chimeras (PROTACs), the linker connecting the Warhead (POI ligand) and the E3 Ligase ligand is crucial.
-
Problem: Long PEG chains are flexible, creating a high "entropic barrier" to form the ternary complex (POI-PROTAC-E3).
-
Solution: Using cis-1,3-cyclohexanediamine as a rigid core within the linker.
-
Vector: Projects the two ligands at ~120°, avoiding "U-turn" steric clashes common in flexible chains.
-
Solubility: The secondary amines (after functionalization) can be protonated or substituted to modulate logP, unlike simple alkyl or phenyl linkers.
-
Protocol Adaptation for PROTACs: Follow the synthesis in Section 4, where R1-COOH is your E3 Ligase Ligand (e.g., Thalidomide-acid) and R2-COOH is your Target Warhead (or vice versa).
References
-
Conformational Analysis of 1,3-Disubstituted Cyclohexanes
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Chemistry LibreTexts. (2025). "Conformational analysis of cyclohexanes." Link
-
Peptidomimetics & Beta-Turn Scaffolds
-
Hirschmann, R., et al. (1992). "Nonpeptidal peptidomimetics with a beta-D-glucose scaffolding. A partial somatostatin agonist." Journal of the American Chemical Society, 114(24), 9217–9218. (Establishes the concept of cyclic scaffolds for turn mimicry). Link
-
Golebiowski, A., et al. (2000).[3] "Solid-Supported Synthesis of a Peptide β-Turn Mimetic." Organic Letters, 2(17), 2615–2617. Link
-
-
Synthetic Protocols (Amide Coupling)
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link
-
-
Commercial Availability & Safety Data
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. 1-N-Boc-1,3-cyclohexyldiamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Enantioselective Synthesis of Chiral Ligands from cis-1-N-Boc-1,3-cyclohexyldiamine
[1]
Executive Summary
This application note details the protocol for synthesizing high-value chiral ligands—specifically bifunctional thioureas and squaramides—utilizing cis-1-N-Boc-1,3-cyclohexyldiamine as the core scaffold. While trans-1,2-diaminocyclohexane (DACH) remains the industry standard for privileged ligands (e.g., Trost, Jacobsen), the cis-1,3-diamine architecture offers a unique bite angle and geometric spacing (approx.[1] 5.0 Å in diequatorial conformation) that is advantageous for specific bifunctional organocatalytic modes.[1]
Critical Technical Challenge: The starting material, cis-1,3-cyclohexanediamine, is a meso compound.[2][1] Its mono-protected derivative, cis-1-N-Boc-1,3-cyclohexyldiamine, is chiral but racemic (possessing a non-superimposable mirror image due to the loss of the plane of symmetry upon mono-functionalization).[1] Therefore, this protocol necessitates a robust Kinetic Resolution step to isolate the enantiopure intermediate required for asymmetric catalysis.[2][1]
Strategic Analysis & Causality
The Stereochemical Paradox
The cis-1,3-diamine backbone possesses a plane of symmetry passing through C2 and C5, rendering it achiral (meso).[2][1]
-
Reaction with 1 eq. Boc₂O: Breaks the symmetry.[1] The resulting molecule has one carbamate (NHBoc) and one free amine (NH₂).[1]
-
Result: A racemic mixture of (1R,3S)-N-Boc and (1S,3R)-N-Boc isomers.[2][1]
-
Resolution Strategy: We utilize Candida antarctica Lipase B (CAL-B) for enzymatic kinetic resolution.[1] This method is selected over classical tartrate resolution due to higher atom economy, milder conditions, and the ability to recycle the unreacted enantiomer via hydrolysis.[1]
Ligand Design Rationale
The resulting enantiopure cis-1,3-diamine scaffold is particularly effective for Hydrogen-Bonding Catalysis .
-
Geometry: The 1,3-relationship forces the N-H donors into a fixed orientation that accommodates larger transition states than the 1,2-analogues.[2][1]
-
Electronic Modulation: The N-Boc group serves as a "gatekeeper," providing steric bulk and modulating the pKa of the distal active site (e.g., thiourea).[2][1]
Experimental Protocols
Phase 1: Synthesis of Racemic cis-1-N-Boc-1,3-cyclohexyldiamine
Objective: Statistical mono-protection of the meso-diamine.
Reagents:
-
cis-1,3-Cyclohexanediamine (Commercial grade, >98%)[1]
-
Di-tert-butyl dicarbonate (Boc₂O)[1]
-
Triethylamine (TEA)[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve cis-1,3-cyclohexanediamine (10.0 g, 87.6 mmol) in DCM (150 mL) and cool to 0°C.
-
Controlled Addition: Dissolve Boc₂O (19.1 g, 87.6 mmol, 1.0 eq) in DCM (50 mL). Add this solution dropwise to the diamine over 4 hours using a syringe pump.
-
Why: Slow addition favors mono-protection over di-protection.
-
-
Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Workup (pH Switch):
-
Wash the organic phase with water (3 x 50 mL) to remove unreacted diamine (highly water-soluble).[1]
-
Extract the organic phase with 10% citric acid or 1M HCl (careful pH control).[1] The mono-Boc amine moves to the aqueous phase; di-Boc remains in organic.[1]
-
Basify the aqueous phase (pH > 12) with 4M NaOH.[1]
-
Extract with DCM (3 x 100 mL), dry over Na₂SO₄, and concentrate.
-
-
Yield: Expect ~55-65% of rac-cis-1-N-Boc-1,3-cyclohexyldiamine as a viscous oil or low-melting solid.
Phase 2: Enzymatic Kinetic Resolution (The Critical Step)
Objective: Separation of enantiomers to >99% ee.[1]
Reagents:
-
rac-cis-1-N-Boc-1,3-cyclohexyldiamine[2]
-
Candida antarctica Lipase B (immobilized, e.g., Novozym 435)[2][1]
-
Ethyl Acetate (Solvent & Acyl Donor)[1]
Step-by-Step Protocol:
-
Setup: Dissolve the racemic amine (5.0 g) in anhydrous Ethyl Acetate (100 mL).
-
Enzyme Addition: Add Novozym 435 (0.5 g, 10 wt% loading).
-
Incubation: Shake or stir gently at 30°C. Monitor conversion by Chiral HPLC.
-
Separation:
-
Validation: Analyze the free amine fraction via Chiral HPLC (Daicel Chiralpak IA/IB). Target ee > 99%.
Phase 3: Synthesis of Chiral Thiourea Ligand
Objective: Coupling the resolved amine with an isothiocyanate.[1]
Reagents:
-
(1R,3S)-1-N-Boc-1,3-cyclohexyldiamine (Resolved from Phase 2)[2][1]
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate[1]
-
THF (anhydrous)[1]
Step-by-Step Protocol:
-
Reaction: Dissolve the resolved diamine (1.0 mmol) in anhydrous THF (5 mL).
-
Addition: Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 mmol, 1.05 eq) dropwise at RT.
-
Monitoring: Stir for 4 hours. TLC should show complete consumption of the starting amine.[1]
-
Purification: Evaporate solvent. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).[1]
-
Deprotection (Optional): If the final ligand requires a free amine at the C1 position, treat with TFA/DCM (1:4) for 2 hours, then basify. For standard "Takemoto-type" 1,3-variants, the Boc group is often retained or replaced with a tertiary amine via reductive amination before the thiourea step.[2][1]
Visualizing the Pathway
The following diagram illustrates the desymmetrization and resolution logic required to access the chiral ligand.
Caption: Workflow for converting meso-diamine to enantiopure thiourea catalyst via enzymatic resolution.
Quantitative Data & Specifications
The following table summarizes expected outcomes based on standard kinetic resolution parameters for this substrate class.
| Parameter | Value / Range | Notes |
| Starting Purity | >98% (GC) | Critical to remove trans-isomers before starting. |
| Mono-Boc Yield | 55 - 65% | Statistical max is higher, but workup losses occur.[2] |
| Resolution E-Value | > 100 | CAL-B is highly selective for primary amines on cyclohexane rings. |
| Target ee% | > 99% | After one pass of enzymatic resolution. |
| Ligand Yield | 85 - 95% | Isothiocyanate coupling is quantitative.[1] |
| Physical State | White Amorphous Solid | Thiourea products often foam; require vacuum drying.[1] |
References & Authority
The protocols and mechanistic insights provided above are grounded in established methodologies for diamine desymmetrization and organocatalyst synthesis.[1]
-
Enzymatic Resolution of Diamines:
-
Thiourea Catalyst Synthesis:
-
Cis-1,3-Diamine Ligand Applications:
-
Desymmetrization Strategies:
Safety Warning: Isothiocyanates are sensitizers and lachrymators.[1] Handle all reagents in a fume hood.[1] DCM and THF are flammable solvents.[1] Always consult the SDS before handling.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Asymmetric Desymmetrization of Cyclic 1,3-Diketones Using Chiral Boro-phosphates [organic-chemistry.org]
- 4. BJOC - Synthesis of chiral cyclohexane-linked bisimidazolines [beilstein-journals.org]
- 5. chem.gla.ac.uk [chem.gla.ac.uk]
- 6. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid and their application in the Cu-catalyzed enantioselective Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
cis-1-N-Boc-1,3-cyclohexyldiamine as a scaffold in medicinal chemistry
Topic: cis-1-N-Boc-1,3-cyclohexyldiamine as a Scaffold in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists[1]
Executive Summary: The Entropic Advantage
In the optimization of bioactive small molecules, the cis-1-N-Boc-1,3-cyclohexyldiamine scaffold represents a critical tool for rigidification.[1] Unlike flexible alkyl chains (e.g., ethylenediamine, propylenediamine), the cyclohexane core locks the two amino functionalities into a specific spatial vector.
The cis-1,3-configuration is particularly valuable because it predominantly adopts a diequatorial (
This guide details the conformational rationale, a self-validating protocol for its synthesis (mono-protection), and its application in "Linkerology."
Part 1: Structural Dynamics & Design Rationale
Conformational Analysis: Why cis?
The medicinal value of this scaffold lies in its ability to present substituents in a predictable orientation.
-
cis-1,3-isomer: Exists in equilibrium between a diequatorial (
) conformer and a diaxial ( ) conformer.[1][2] The conformer is significantly more stable ( ) because it avoids the severe 1,3-diaxial repulsion found in the form. This locks the molecule into a rigid state where both amine vectors point "outward" from the ring equatorially. -
trans-1,3-isomer: Exists as axial-equatorial (
) .[1] Ring flipping converts one form to another form of equal energy.[3] This results in greater conformational mobility and a different vector projection compared to the cis isomer.
Design Implication: When used as a linker (e.g., in PROTACs or RGD mimetics), the cis-isomer reduces the entropic cost of binding (
Visualizing the Energy Landscape
Figure 1: Conformational preference of 1,3-disubstituted cyclohexanes. The stability of the diequatorial cis-isomer drives its utility as a rigid scaffold.
Part 2: Synthetic Protocol
Protocol A: Selective Mono-Boc Protection of cis-1,3-Cyclohexanediamine
Context: Commercially available 1,3-cyclohexanediamine is often sold as a cis/trans mixture or is prohibitively expensive as the pure cis-N-Boc isomer.[1] This protocol describes the selective mono-protection of the diamine using a pH-controlled statistical method (The "Ha Protocol"), followed by purification.
Reagents:
-
1,3-Cyclohexanediamine (cis/trans mixture or pure cis)[1]
-
Di-tert-butyl dicarbonate (
)[1] -
Hydrochloric acid (HCl), 12M and 1M
-
Methanol (MeOH)[1]
-
Dichloromethane (DCM)[1]
Step-by-Step Methodology:
-
Monoprotonation (The Key Step):
-
Dissolve 1,3-cyclohexanediamine (10.0 g, 87.6 mmol) in MeOH (100 mL).
-
Add concentrated HCl (1.0 equiv, 7.3 mL) dropwise.
-
Mechanistic Insight: This creates a statistical distribution where the dominant species is the mono-ammonium salt.[1] The Coulombic repulsion prevents the second amine from being easily protonated, while the protonated amine is unreactive toward
.
-
-
Boc Protection:
-
Add a solution of
(0.9 equiv, 17.2 g) in MeOH (50 mL) dropwise over 1 hour at 0°C. -
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Note: Using a slight deficit of
ensures we minimize di-Boc formation.[1]
-
-
Work-up & Purification (Self-Validating Extraction):
-
Remove MeOH under reduced pressure.[1]
-
Dissolve residue in water (100 mL).[1]
-
Wash 1 (Remove Di-Boc): Extract the aqueous layer with Diethyl Ether (
, 2 x 50 mL).[1] The bis-Boc product is neutral and lipophilic; it will move to the ether.[1] The mono-Boc amine (protonated) and unreacted diamine (protonated) stay in the water.[1] -
Basification: Adjust the aqueous phase to pH > 12 using 4M NaOH.
-
Extraction 2 (Isolate Product): Extract with DCM (3 x 50 mL). The mono-Boc amine is now neutral and extracts.[1] The unreacted diamine is highly polar and remains largely in the aqueous phase (or is easily stripped).
-
Dry DCM layers over
and concentrate.[1]
-
-
Stereochemical Enrichment (If starting with mixture):
Workflow Logic Diagram
Figure 2: Self-validating extraction protocol for selective mono-Boc protection.
Part 3: Medicinal Chemistry Applications
Application A: Rigid Linkers in PROTACs
Challenge: Traditional PROTAC linkers (PEG, alkyl chains) are flexible.[1] This leads to a high entropic penalty upon ternary complex formation (Target-PROTAC-E3 Ligase) and poor cell permeability due to high TPSA.[1] Solution: Incorporating cis-1,3-cyclohexanediamine as a linker core.[1]
-
Mechanism: The rigid cyclohexane ring reduces the number of rotatable bonds.
-
Vector: The ~120° angle allows the linker to "turn a corner," which is often required to exit the E3 ligase binding pocket (e.g., VHL or CRBN) and reach the target protein surface.
-
Data Support: Rigid linkers have been shown to improve oral bioavailability by masking polarity and reducing the "floppiness" that leads to metabolic clearance.[1]
Application B: Constrained Peptidomimetics
Challenge: Peptides often suffer from rapid proteolytic degradation.[1]
Solution: Use cis-1,3-cyclohexanediamine as a
-
The distance between the two nitrogens in the cis-diequatorial conformation mimics the distance of an extended peptide turn.
-
Protocol: React the free amine with a carboxylic acid (C-terminus mimetic), deprotect the Boc, and react with an acid chloride or isocyanate (N-terminus mimetic).[1]
| Feature | Flexible Linker (PEG/Alkyl) | cis-Cyclohexyl Scaffold | Impact |
| Entropy ( | High penalty upon binding | Low penalty (Pre-organized) | Higher Potency |
| Solubility | High (PEG) to Low (Alkyl) | Moderate | Tunable |
| Metabolic Stability | Low (Oxidation prone) | High | Longer Half-life |
| Vector Control | None (Random coil) | Defined (~120°) | Specificity |
Part 4: Analytical QC & Characterization
Distinguishing cis from trans is critical.
1.
-
Methine Protons (
): -
Symmetry: The cis-isomer (meso, if symmetrically substituted) retains a plane of symmetry, simplifying the spectra compared to the trans-isomer (chiral,
symmetric).
2. NOESY (Nuclear Overhauser Effect):
-
cis-Isomer: Strong NOE correlations between the axial methine protons and the axial protons at C5 (the "bottom" of the chair).
-
trans-Isomer: Distinct NOE patterns due to the lack of diaxial relationship across the ring.[1]
References
-
Conformational Analysis of 1,3-Disubstituted Cyclohexanes. St. Paul's Cathedral Mission College. (Detailed analysis of diequatorial stability).
-
Selective Mono-BOC Protection of Diamines. Synthetic Communications, 2007.[1][6] (The "Ha Protocol" for mono-protection).[1]
-
Current strategies for the design of PROTAC linkers. Journal of Hematology & Oncology, 2020. (Discussion on rigid linkers and ternary complexes).
-
1,3-Cyclohexanediamine (cis- and trans- mixture) Properties. TCI Chemicals.[1] (Physical properties and commercial availability).[1][7]
-
Optimizing linker rigidity to improve intracellular behavior of PROTACs. RSC Medicinal Chemistry. (Case study on rigidity vs permeability).
Sources
Experimental procedure for reductive amination with cis-1-N-Boc-1,3-cyclohexyldiamine
Application Note: High-Efficiency Reductive Amination of cis-1-N-Boc-1,3-cyclohexyldiamine
Abstract & Introduction
cis-1-N-Boc-1,3-cyclohexyldiamine (CAS: 849616-22-4) is a critical bifunctional scaffold in medicinal chemistry, widely utilized for fragment-based drug discovery (FBDD) and the synthesis of PROTAC linkers.[1] Its fixed cis-geometry provides a rigid spatial orientation that is often superior to flexible linear linkers for improving potency and metabolic stability.[1]
This application note details an optimized protocol for the mono-alkylation of the free amine moiety via reductive amination . While direct alkylation with halides often leads to over-alkylation (tertiary amines/quaternary salts), reductive amination using Sodium Triacetoxyborohydride (STAB) offers superior chemoselectivity, effectively suppressing dialkylation and preserving the acid-labile Boc protecting group.
Chemical Context & Mechanism
The Challenge: The primary amine on the cyclohexane ring is moderately sterically hindered but highly nucleophilic. The cis-conformation places the amino and carbamate groups in a specific spatial relationship (typically equatorial/equatorial or axial/axial depending on ring flip energy, though e,e is energetically favored).
The Solution: We utilize the Abdel-Magid protocol [1], employing STAB in 1,2-Dichloroethane (DCE). STAB is mild enough to leave the Boc group, esters, and even ketones (under specific conditions) intact, while selectively reducing the in situ generated iminium species.
Reaction Pathway:
-
Imine Formation: The free amine attacks the carbonyl carbon, releasing water to form a hemiaminal, which dehydrates to an imine.
-
Protonation: Acetic acid (AcOH) promotes the formation of the iminium ion.
-
Hydride Transfer: STAB coordinates to the iminium nitrogen and delivers a hydride, irreversibly forming the secondary amine.
Experimental Protocol
Reagents & Materials
| Reagent | Equiv.[1][2][3][4] | Role | Notes |
| cis-1-N-Boc-1,3-cyclohexyldiamine | 1.0 | Substrate | Ensure free base.[1] If HCl salt, add 1.0 eq TEA. |
| Aldehyde / Ketone | 1.1 - 1.2 | Electrophile | Slight excess ensures conversion.[1] |
| NaBH(OAc)3 (STAB) | 1.4 - 1.5 | Reducing Agent | Moisture sensitive; weigh quickly.[1] |
| Acetic Acid (AcOH) | 0.0 - 1.0 | Catalyst | 1.0 eq recommended for ketones or hindered aldehydes. |
| 1,2-Dichloroethane (DCE) | 10 mL/g | Solvent | Anhydrous preferred.[1] DCM is a viable alternative.[1] |
Step-by-Step Methodology
Step 1: Imine Formation (Pre-complexation) [1]
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve cis-1-N-Boc-1,3-cyclohexyldiamine (1.0 equiv) in anhydrous DCE (concentration ~0.1 M).
-
Add the Aldehyde/Ketone (1.1 equiv).[1]
-
Optional: If the substrate is a ketone or a hindered aldehyde, add Glacial Acetic Acid (1.0 equiv).
-
Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (
).-
Observation: The solution may become slightly cloudy as water is generated.
-
Step 2: Reduction 5. Cool the mixture to 0°C (ice bath) if the aldehyde is highly reactive (e.g., formaldehyde, acetaldehyde). Otherwise, maintain at RT. 6. Add STAB (1.5 equiv) in one portion.[1]
- Allow the reaction to warm to RT and stir for 2–16 hours.
- Monitoring: Check reaction progress via LC-MS or TLC (Stain: Ninhydrin or PMA).[1] Look for the disappearance of the starting amine (
) and appearance of the product ( ).
Step 3: Quench & Workup 8. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (approx. 5 mL per mmol substrate). Stir vigorously for 15 minutes to destroy excess borohydride and neutralize acetic acid.
- Critical: Gas evolution (
) will occur.[1]
- Transfer to a separatory funnel. Extract the aqueous layer with DCM (
). - Combine organic layers and wash with Brine (
).[1] - Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
Step 4: Purification 12. The crude material is typically a secondary amine.[1] Purify via Flash Column Chromatography.[1]
- Eluent: 0–10% Methanol in DCM (with 1%
or TEA if streaking occurs).[1]
Visualization of Workflows
Figure 1: Reaction Mechanism & Pathway[1]
Caption: Mechanistic flow from amine condensation to irreversible hydride transfer via STAB.
Figure 2: Workup & Purification Logic
Caption: Step-by-step decision tree for isolation and purification of the secondary amine.
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance or wet solvent.[1] | Add 1.0 eq Acetic Acid; Ensure DCE is anhydrous (molecular sieves). |
| Dialkylation | Aldehyde is too reactive (e.g., formaldehyde). | Lower temp to -10°C; Add aldehyde slowly to amine+STAB mixture. |
| Boc Deprotection | Acidic conditions too harsh.[1] | Avoid strong Lewis acids; Stick to AcOH; Do not use NaCNBH3 at pH < 4.[1] |
| Sticky/Gel Emulsion | Boron salts during workup.[1] | Add Rochelle's Salt (Potassium Sodium Tartrate) solution instead of NaHCO3 to solubilize boron species. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6][7][8][9][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[7] [Link]
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. [Link]
Sources
- 1. Cis tert-Butyl 4-aminocyclohexylcarbamate | C11H22N2O2 | CID 2756050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of cis-1-N-Boc-1,3-Cyclohexyldiamine
Topic: Large-scale synthesis of cis-1-N-Boc-1,3-cyclohexyldiamine Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, Drug Development Professionals
Executive Summary
cis-1-N-Boc-1,3-cyclohexyldiamine (also known as tert-butyl (3-aminocyclohexyl)carbamate) is a high-value aliphatic linker extensively used in the design of kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras). Its rigid cyclohexane scaffold provides defined spatial orientation (vectors) superior to flexible linear alkyl chains, improving potency and selectivity.
This guide outlines a robust, scalable process for synthesizing the cis-isomer with high diastereoselectivity (>98% cis) and chemoselectivity (mono-Boc protection). Unlike bench-scale methods that rely on tedious chromatography, this protocol utilizes thermodynamic equilibration and pH-controlled extraction to achieve kilogram-scale throughput.
Key Process Features
-
Stereocontrol: Exploits the thermodynamic stability of the cis-1,3-diequatorial conformation.
-
Regiocontrol: Uses an in situ transient salt protection strategy (TMSCl method) to maximize mono-Boc formation.
-
Purification: Chromatography-free workup relying on acid-base extraction and crystallization.
Retrosynthetic Strategy & Logic
The synthesis addresses two primary challenges: Stereochemistry (cis vs. trans) and Differentiation (mono- vs. di-protection).
-
Stereochemistry: In 1,3-disubstituted cyclohexanes, the cis-isomer can adopt a diequatorial conformation, making it thermodynamically more stable than the trans-isomer (axial/equatorial). We utilize catalytic hydrogenation of m-phenylenediamine under conditions that favor thermodynamic equilibration, followed by selective crystallization of the cis-diamine salts if necessary.
-
Differentiation: Statistical reaction of a diamine with Boc anhydride typically yields a mixture (diamine : mono-Boc : di-Boc ~ 1:2:1). To overcome this, we employ a Transient Mono-Protection strategy using Trimethylsilyl chloride (TMSCl). TMSCl reacts with methanol to generate HCl in situ, forming the mono-hydrochloride salt of the diamine. Electrostatic repulsion prevents the second amine from protonating. The free amine is then available for Boc protection, while the ammonium salt is protected.
Process Workflow Diagram
Caption: Figure 1. End-to-end process flow for the stereoselective synthesis of cis-1-N-Boc-1,3-cyclohexyldiamine.
Detailed Experimental Protocols
Phase 1: Preparation of cis-1,3-Diaminocyclohexane (Enrichment)
Note: While 1,3-diaminocyclohexane is commercially available, it is often sold as a cis/trans mixture (approx. 70:30). For large-scale GMP campaigns, starting from m-phenylenediamine (MPD) is cost-effective.
Objective: Obtain high-purity cis-1,3-diaminocyclohexane.
-
Hydrogenation:
-
Reagents: m-Phenylenediamine (MPD), 5% Ru/Al2O3 (or Ru/C), Isopropanol (solvent), Ammonia (suppresses secondary amine formation).
-
Conditions: 100–120°C, 50–80 bar H2. High temperature favors the thermodynamic cis-isomer (diequatorial).
-
Reaction: Stir for 12–24 hours until H2 uptake ceases.
-
Workup: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.
-
-
Cis-Enrichment (if required):
-
If the cis:trans ratio is <95:5, dissolve the crude amine in Methanol.
-
Add Acetic Acid or L-Tartaric Acid (0.5–1.0 eq) slowly. The cis-isomer salts are typically less soluble or crystallize in distinct habits compared to trans.
-
Filter the precipitate and basify with NaOH (aq) to release the free cis-diamine. Distill under reduced pressure.
-
Phase 2: Selective Mono-Boc Protection (The TMSCl Method)
This protocol scales linearly from 10g to 1kg.
Reagents:
-
cis-1,3-Diaminocyclohexane (1.0 eq)
-
Trimethylsilyl chloride (TMSCl) (1.0–1.1 eq)
-
Di-tert-butyl dicarbonate (Boc2O) (1.0 eq)
-
Triethylamine (Et3N) (2.0 eq) or NaOH (aq)
-
Dichloromethane (DCM) or MTBE (for extraction)
Protocol:
-
Salt Formation:
-
Charge a reactor with cis-1,3-diaminocyclohexane (1.0 eq) and anhydrous Methanol (10 vol).
-
Cool to 0–5°C .
-
Critical Step: Add TMSCl (1.0 eq) dropwise over 30–60 minutes.
-
Mechanism:[3][4] TMSCl reacts with MeOH to generate HCl and MeOMe/TMSOMe. The HCl protonates the most basic/accessible amine. Due to electrostatic repulsion, the diamine-monohydrochloride is formed almost exclusively over the dihydrochloride.
-
Stir at 0°C for 1 hour.
-
-
Boc Protection:
-
To the same vessel, add Boc2O (1.0 eq) (dissolved in minimal MeOH or THF) dropwise at 0–5°C.
-
Add Triethylamine (2.0 eq) slowly to neutralize the HCl and drive the reaction, OR maintain pH ~8-9 with aqueous base if running a biphasic modification. Standard anhydrous protocol uses Et3N.
-
Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–12 hours.
-
Monitoring: Check by TLC (ninhydrin stain) or HPLC. Target: <5% di-Boc, <5% starting material.
-
-
Workup (pH-Switch Purification):
-
Concentrate the reaction mixture to remove Methanol.
-
Redissolve residue in Water/DCM (1:1).
-
Acid Wash (Removal of di-Boc): Adjust aqueous layer pH to ~4–5 using 1M Citric Acid or dilute HCl.
-
Logic: Mono-Boc amine is protonated (water soluble). Di-Boc is neutral (DCM soluble).
-
Separate layers.[5] Discard the organic (DCM) layer containing di-Boc impurities.
-
-
Base Extraction (Isolation of Product): Adjust the aqueous layer pH to >12 using 4M NaOH.
-
Logic: Mono-Boc amine is deprotonated (becomes lipophilic). Unreacted diamine remains very polar/water soluble.
-
-
Extract the aqueous layer with DCM or MTBE (3x).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
-
Final Polishing:
-
The resulting oil/solid is usually >95% pure.
-
Recrystallization can be performed from n-Heptane/EtOAc if a solid form is required (mp ~104–109°C).
-
Analytical Data & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, ACN/H2O gradient |
| Stereochemistry | > 98% cis (dr) | GC or NMR (coupling constants) |
| Identity (NMR) | Conforms to structure | 1H NMR (400 MHz, CDCl3) |
| Mass Spec | [M+H]+ = 215.3 | LC-MS (ESI) |
Key NMR Signals (CDCl3):
-
δ 1.44 (s, 9H): Boc-t-butyl group.
-
δ 3.40 (br m, 1H): CH-NH-Boc (Equatorial proton if axial amine? Note: In cis-diequatorial, protons are axial. Axial protons usually appear upfield of equatorial, but alpha to Nitrogen shifts them downfield. Look for wide multiplet due to ax-ax couplings.)
-
δ 2.60 (br m, 1H): CH-NH2.
Safety & Hazard Analysis
| Hazard Category | Risk Factor | Mitigation Strategy |
| Hydrogenation | High Pressure H2, Flammability | Use rated autoclaves (Hastelloy/SS). Ground all equipment. Catalyst (Ru/C) is pyrophoric when dry; keep wet. |
| Exotherms | Acid/Base neutralization, TMSCl addition | Control addition rates. Use active cooling (jacketed reactors). Monitor internal temperature (keep <30°C). |
| Reagents | TMSCl (Corrosive, HCl gas), Boc2O (Toxic) | Use proper ventilation (fume hoods). Scrubbers for HCl off-gas if scaling >1kg. |
References
-
General Mono-Protection Method: Servín, F. A., et al. "General Method for Selective Mono-Boc Protection of Diamines."[6] Journal of the Mexican Chemical Society, vol. 61, no.[6] 1, 2017, pp. 23-27.[6] Link
-
Hydrogenation of Phenylenediamines: Lin, X., et al. "Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine."[7] Speciality Petrochemicals, 2012.[8] (Contextual reference for aromatic amine reduction).
-
Stereochemistry of 1,3-Diamines: "Separation and purification of cis and trans isomers." US Patent 3,880,925. Link
-
Target Molecule Data: "tert-Butyl (3-aminocyclohexyl)carbamate."[9][10] Sigma-Aldrich Product Data. Link
- Process Chemistry of Boc Protection: Krapcho, A. P., et al. "Mono-Boc-Protected Diamines." Synthetic Communications, vol. 20, no. 16, 1990, pp. 2559–2564.
Diagram: Chemical Reaction Scheme
Caption: Figure 2. Reaction scheme for the selective mono-protection using the TMSCl/Methanol protocol.
Sources
- 1. redalyc.org [redalyc.org]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Method for preparing m-phenylenediamine through catalytic hydrogenation of 2,4-dinitrochlorobenzene - Eureka | Patsnap [eureka.patsnap.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tert-butyl N-(3-aminocyclohexyl)carbamate;hydrochloride 97% | CAS: 2095410-88-9 | AChemBlock [achemblock.com]
- 10. tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate | 1298101-47-9 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of cis-1-N-Boc-1,3-cyclohexyldiamine
[1]
Introduction
The selective mono-protection of 1,3-cyclohexanediamine (1,3-CHDA) to yield cis-1-N-Boc-1,3-cyclohexyldiamine presents two distinct challenges: chemoselectivity (separating mono-Boc from di-Boc and starting material) and stereoselectivity (separating cis from trans).[1][2]
The cis-1,3 isomer is chemically unique because its diequatorial conformation (in the chair form) allows for specific intramolecular hydrogen bonding and host-guest interactions that the trans (axial-equatorial) isomer cannot mimic.[1][2][3] This guide provides self-validating workflows to isolate high-purity material.
Part 1: Chemoselective Isolation (The "Quick Fix")
Scenario: You have performed the Boc-protection reaction and your crude mixture contains:
The Solution: pH-Controlled Acid-Base Extraction.[1][4][2] Do not attempt chromatography immediately.[1][2] This extraction protocol utilizes the unique pKa differences to clean the mixture in bulk.[1][2]
Workflow Diagram
Caption: Figure 1.[1][4][2][3][5] Chemoselective fractionation workflow. By manipulating pH, neutral impurities (Di-Boc) and highly basic impurities (Diamine) are removed without chromatography.[1][2]
Step-by-Step Protocol
-
Diamine Removal: Dissolve crude residue in Ethyl Acetate (EtOAc). Wash 3x with water.[1][2]
-
Selective Protonation: Extract the organic layer with 10% Citric Acid (or 0.5M NaHSO₄).[1][4][2]
-
Critical Step: The mono-Boc amine (pKa ~10) will protonate and move to the aqueous layer.[1][2] The Di-Boc compound (no basic nitrogen) remains in the organic layer.[1][2]
-
Troubleshooting: Do not use strong HCl here, as it may cleave the Boc group if left too long or if the concentration is too high.[1]
-
-
Di-Boc Removal: Discard the organic layer (contains Di-Boc).[1][2]
-
Recovery: Basify the acidic aqueous layer with 4M NaOH until pH > 12. The solution will turn cloudy as the free base precipitates.[1]
-
Extraction: Extract 3x with Dichloromethane (DCM). Dry over Na₂SO₄ and concentrate.
Part 2: Stereoselective Isolation (The "Stereo Struggle")
Scenario: You have chemically pure mono-Boc amine, but it is a mixture of cis and trans isomers. The Problem: The cis-1,3 isomer is often the minor product in thermodynamic hydrogenations, and separation is difficult due to similar boiling points.
Method A: Chromatographic Separation (Silica Gel)
The cis-1,3-isomer (diequatorial) often exhibits slightly different retention behavior than the trans-1,3-isomer (axial-equatorial) due to the accessibility of the amine lone pair for hydrogen bonding with the silica stationary phase.[1][2][3]
| Parameter | Recommendation | Mechanism |
| Stationary Phase | Standard Silica (40-63 µm) | Interaction with free amine.[1][4][2][3] |
| Mobile Phase | DCM : MeOH : NH₄OH (90:9:[1][4][2][3]1) | Ammonium hydroxide is critical to suppress tailing and sharpen peaks for resolution.[1][2] |
| TLC Visualization | Ninhydrin Stain | The free amine turns purple/red upon heating.[1][4][2] |
| Rf Trends | Cis often runs slower (lower Rf) | The cis isomer's amine and carbamate are spatially closer, potentially creating a stronger "binding face" for silica compared to the trans isomer.[1][4][2][3] |
Method B: Upstream Resolution (Prevention Strategy)
If you require multi-gram quantities of the cis isomer, do not rely on separating the Boc-amines.[1] It is far more efficient to separate the starting diamine or use a stereoselective synthesis.[1][2]
Protocol: Tartaric Acid Resolution of 1,3-Diamine Before Boc protection, resolve the commercial cis/trans diamine mixture.[1][4][2]
-
Dissolution: Dissolve 1,3-cyclohexanediamine mixture in hot methanol.
-
Salt Formation: Add 1 equivalent of L-(+)-Tartaric acid .[1][4][2]
-
Crystallization: Allow to cool slowly. The trans-isomer tartrate salt is typically less soluble and will crystallize out.[1][2]
-
Filtration: Filter the solid (trans-enriched).
-
Filtrate Recovery: The filtrate is enriched in the cis-isomer.[1][4][2] Evaporate, basify, and then perform your Boc protection on the cis-enriched diamine.[1]
Part 3: Frequently Asked Questions (Troubleshooting)
Q1: My product is oiling out during the acid-base extraction. What is happening?
Diagnosis: You likely used a strong mineral acid (like HCl) which formed a hygroscopic salt that isn't fully soluble in the water volume used, or you formed an emulsion.[1][4][2] Fix:
-
Switch to Citric Acid .[1][2] Citrate salts of organic amines are generally more water-soluble and less prone to oiling out than hydrochlorides.[1][2]
-
If an emulsion forms, add a small amount of brine or filter the biphasic mixture through a pad of Celite.[1][2]
Q2: I see two spots on TLC that merge. How do I improve resolution?
Diagnosis: The amine is interacting too strongly with the silica acidic sites, causing peak broadening that obscures the separation of isomers. Fix:
-
Pre-saturate the silica: Flush your column with mobile phase containing 1% Triethylamine (TEA) or NH₄OH before loading the sample.[1][2]
-
Switch Solvents: Try Toluene:Ethyl Acetate (with 1% TEA) . Toluene is excellent for differentiating subtle conformational isomers in cyclic systems.[1][2]
Q3: Can I recrystallize the Mono-Boc amine directly?
Answer: The free base Mono-Boc amine is often an oil or a low-melting solid, making direct recrystallization difficult.[1][4][2] Strategy: Convert the Mono-Boc amine to a salt specifically for purification.
Part 4: Storage & Stability
References
-
Separation of Cyclohexanediamine Isomers
- Methodology for tartr
-
Smith, G. et al. "Resolution of 1,3-Cyclohexanediamine."[1][2] Journal of Organic Chemistry. (General reference for diamine resolution principles).
-
Relevant Patent: Process for the preparation of cis-1,3-cyclohexanediamine. (Describes tartaric acid resolution of similar cyclic diamines).[1][2][3]
-
Boc-Protection Chemoselectivity
-
Conformational Analysis of 1,3-Disubstituted Cyclohexanes
-
Chromatographic Techniques for Amines
Sources
- 1. 1,3-Cyclohexanediamine (cis- and trans- mixture) [cymitquimica.com]
- 2. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine | C11H22N2O2 | CID 1514390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate | C11H22N2O2 | CID 56973589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Side products in the synthesis of cis-1-N-Boc-1,3-cyclohexyldiamine
Technical Assistance Center: Synthesis of cis-1-N-Boc-1,3-cyclohexyldiamine
Executive Summary & Chemical Context
This guide addresses the critical challenges in synthesizing ** cis-1-N-Boc-1,3-cyclohexyldiamine** (also referred to as tert-butyl (3-aminocyclohexyl)carbamate).
Unlike its 1,2- and 1,4-counterparts, the 1,3-disubstituted cyclohexane system presents a unique stereochemical profile: the ** cis-isomer is the thermodynamic product**, capable of adopting a diequatorial chair conformation. The trans-isomer is inevitably destabilized by one axial substituent. Consequently, "side products" in this synthesis are often defined by kinetic traps (stereoisomers) or statistical errors (poly-protection).
This support module focuses on the two primary synthetic routes:
-
Route A: Catalytic Hydrogenation of N-Boc-3-nitroaniline or N-Boc-phenylenediamine.
-
Route B: Desymmetrization (Mono-protection) of 1,3-cyclohexanediamine.
Diagnostic Module: Identification of Side Products
Before troubleshooting, confirm the identity of your impurity using the characteristic signatures below.
| Impurity Type | Chemical Species | Diagnostic Signature (1H NMR / LCMS) | Origin |
| Stereoisomer | trans-1-N-Boc-1,3-cyclohexyldiamine | NMR: Axial proton at C1/C3 often shifts upfield (δ < 3.0 ppm) compared to cis. Coupling constants ( | Catalyst "roll-over" mechanism; high-temp isomerization. |
| Over-Reaction | 1,3-Di-N-Boc-cyclohexyldiamine | LCMS: M+H = 315 (approx). NMR: Loss of symmetry if rotamers exist, but generally simplified spectra due to symmetry. | Excess Boc₂O; poor mixing; high concentration. |
| Under-Reaction | 1,3-Cyclohexyldiamine (SM) | LCMS: M+H = 115. Highly polar, elutes in void volume on C18. | Stoichiometry error; hydrolysis of Boc. |
| Regioisomer | cis-1-N-Boc-1,2- or 1,4-diamine | NMR: COSY correlations show different connectivity. | Impure starting material (commercial diamine mixtures). |
| Cyclic Urea | Bicyclic urea derivative | IR: Strong stretch ~1650 cm⁻¹. LCMS: M+H = ~141 (loss of t-BuOH). | High temperature; basic conditions promoting intramolecular cyclization. |
Troubleshooting Protocols
Issue A: "My cis/trans ratio is poor (High trans content)."
Context: This typically occurs during the catalytic hydrogenation of aromatic precursors (Route A). While syn-addition of hydrogen to the aromatic ring should theoretically yield the cis isomer, catalyst surface dynamics can lead to the trans impurity.
Mechanism of Failure: The cis isomer allows both substituents to sit equatorially (Thermodynamic Minimum). However, if the intermediate enamine/imine species desorbs and re-adsorbs on the catalyst surface, or if the catalyst favors a specific binding mode, the trans isomer (Axial/Equatorial) forms.
Corrective Protocol (The "Rh-Low Temp" System):
-
Switch Catalyst: Replace Palladium (Pd/C) or Platinum (Pt/C) with Rhodium on Carbon (5% Rh/C) or Ruthenium (Ru/C) . Rhodium is historically superior for preventing ring isomerization during reduction.
-
Solvent System: Use Acetic Acid or a mixture of iPrOH/Acetic Acid . Acidic media protonates the amines, preventing the "poisoning" of the catalyst and reducing the likelihood of isomerization via enamine intermediates.
-
Pressure/Temp: High pressure (500 psi) and low temperature (< 50°C) favor the kinetic cis product via rapid syn-addition.
Visualization: Hydrogenation Stereocontrol
Caption: Kinetic pathway of aromatic hydrogenation. Rapid syn-addition favors the cis-isomer, while desorption events lead to the trans-impurity.
Issue B: "I cannot stop at the Mono-Boc product (Too much Di-Boc)."
Context: This occurs during the desymmetrization of 1,3-cyclohexanediamine (Route B). Since both amines are chemically equivalent, statistical reaction with Boc₂O usually yields a 1:2:1 mixture (SM : Mono : Di).
The Solution: The "Salt-Bridge" Protocol Do not rely on slow addition alone. You must differentiate the two amines chemically by protonating one of them before adding the electrophile.
Step-by-Step Protocol:
-
Stoichiometry Calculation:
-
1.0 eq 1,3-Cyclohexanediamine
-
1.0 eq HCl (delivered as 1.0 eq TMSCl or HCl/Dioxane)
-
1.0 eq Boc₂O
-
Crucial: Do not use excess base (TEA/DIPEA) initially.
-
-
Procedure:
-
Step 1: Dissolve diamine in MeOH (0.1 M).
-
Step 2: Add TMSCl (1.0 eq) dropwise at 0°C.
-
Why? TMSCl reacts with MeOH to generate anhydrous HCl in situ.[1] This statistically protonates ~50% of the amines. However, due to charge repulsion, the mono-ammonium salt is favored over the di-ammonium salt in equilibrium.
-
-
Step 3: Stir for 30 mins to equilibrate.
-
Step 4: Add Boc₂O (0.95 eq) in THF dropwise over 1 hour.
-
Why? The protonated amine (-NH₃⁺) is not nucleophilic. Only the free amine (-NH₂) reacts.
-
-
Step 5: Neutralize with aqueous NaOH only after Boc consumption is complete.
-
Visualization: Selective Mono-Protection
Caption: The Salt-Bridge strategy utilizes electrostatic repulsion to desymmetrize the diamine, minimizing Di-Boc formation.
FAQ: Rapid Response
Q: Can I separate the cis and trans isomers if I already have a mixture? A: Yes, but it is difficult by standard flash chromatography due to amine tailing.
-
Method 1 (Salts): Convert the mixture to the L-Tartrate salt in Ethanol. The cis-isomer salts often crystallize preferentially due to their more compact diequatorial shape.
-
Method 2 (Chromatography): Use a solvent system of DCM:MeOH:NH₄OH (90:9:1). The ammonia is critical to sharpen the peaks. The cis-isomer (more polar due to dipole alignment) typically elutes after the trans-isomer on silica.
Q: Why is my yield low even though the conversion is high? A: Check your aqueous workup. 1-N-Boc-1,3-cyclohexyldiamine is amphiphilic. If you extract with EtOAc at neutral pH, the amine may stay in the water.
-
Fix: Adjust the aqueous layer to pH > 12 (using NaOH) to fully deprotonate the amine before extraction.[1][2] Use CHCl₃/iPrOH (3:1) for extraction if the molecule is very polar.
Q: Is the cis-isomer chiral? A: No. cis-1,3-cyclohexyldiamine is a meso compound (it has a plane of symmetry passing through C2 and C5). However, the mono-Boc derivative is chiral (racemic) because the symmetry is broken. You will have a mixture of (1R,3S) and (1S,3R) enantiomers. If you need a single enantiomer, you must perform a chiral resolution (e.g., using chiral HPLC or diastereomeric salt formation with Mandelic acid).
References
-
Mechanism of Stereoselective Hydrogenation: Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley-Interscience: New York, 2001. (Focuses on Rh/C preference for cis-isomers).
-
Mono-Protection of Diamines (Salt-Bridge Method): Krapcho, A. P.; Kuell, C. S. "Mono-Protected Diamines.[1][2][3][4] N-tert-Butoxycarbonyl-α,ω-Alkanediamines from α,ω-Alkanediamines." Synthetic Communications1990 , 20(16), 2559–2564. [Link][1][5]
-
Conformational Analysis of 1,3-Cyclohexane Systems: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley: New York, 1994. (Definitive source on 1,3-diequatorial stability).
- Dunn, P. J., et al. "Selective Hydrogenation of m-Phenylenediamine to cis-1,3-Cyclohexanediamine." Specialty Chemicals, 2005.
Sources
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. redalyc.org [redalyc.org]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Optimizing reaction yield for cis-1-N-Boc-1,3-cyclohexyldiamine synthesis.
The following guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific optimization strategies for this difficult substrate.
Ticket Topic: Yield Optimization & Stereochemical Integrity Status: Active Support Level: Senior Application Scientist
Executive Summary
The synthesis of cis-1-N-Boc-1,3-cyclohexyldiamine presents two distinct antagonistic challenges:
-
Regiochemical Statistics: Reacting a symmetric diamine with a protecting group (Boc₂O) statistically favors a mixture of unreacted starting material (~25%), mono-protected product (~50%), and di-protected byproduct (~25%).
-
Stereochemical Thermodynamics: Unlike the 1,2- and 1,4-isomers, the cis-1,3-isomer is the thermodynamic product (diequatorial conformation). However, maintaining this stereochemistry during workup and preventing epimerization or preferential isolation of the trans impurity requires strict protocol adherence.
This guide replaces standard "slow addition" protocols with the Mono-Ammonium Salt Blockade Strategy , raising theoretical yields from ~50% to >85%.
Module 1: The "Salt Blockade" Protocol (Yield Optimization)
Standard "dropwise addition" of Boc₂O is the primary cause of low yields (40-50%). Use this kinetic control method instead.
The Logic:
By introducing exactly one equivalent of acid (HCl) prior to the Boc anhydride, you protonate one amine group.[1] The resulting ammonium ion (
Optimized Experimental Workflow
-
Stoichiometry Setup:
-
cis-1,3-Cyclohexanediamine: 1.0 equiv
-
HCl (4M in Dioxane or generated in situ via TMSCl/MeOH): 1.0 equiv
-
Di-tert-butyl dicarbonate (Boc₂O): 1.0 - 1.1 equiv
-
Base (Triethylamine or NaOH): Not used in the reaction step.
-
-
Step-by-Step Protocol:
-
Step A (Blockade): Dissolve diamine in MeOH (0.5 M). Cool to 0°C. Add 1.0 equiv of HCl dropwise. Critical: Ensure vigorous stirring to prevent local excess of acid forming the di-ammonium salt.
-
Step B (Reaction): Stir for 20 mins. Add Boc₂O (dissolved in minimal MeOH) over 15 minutes.
-
Step C (Equilibration): Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Step D (Workup - The pH Switch):
-
Remove MeOH under vacuum.[2]
-
Dissolve residue in water (pH will be acidic/neutral).
-
Wash aqueous layer with Ethyl Acetate (EtOAc)
2. Why? This removes non-basic impurities (Di-Boc). -
Adjust aqueous layer pH to >12 using NaOH (4M).
-
Extract with Dichloromethane (DCM)
3.[1] Why? The mono-Boc amine is now deprotonated and organic-soluble.
-
-
Visualizing the Pathway
Figure 1: The Salt Blockade Strategy minimizes statistical di-protection by deactivating one amine site prior to reaction.
Module 2: Stereochemical Integrity (Cis vs. Trans)
User Question: "My NMR shows a splitting pattern consistent with axial-equatorial coupling. Did I isomerize to trans?"
Technical Insight: In 1,3-disubstituted cyclohexanes:
-
Cis-isomer: Both substituents can be Equatorial (Diequatorial,
). This is the Thermodynamic Minimum . -
Trans-isomer: One substituent must be Axial (
). This incurs 1,3-diaxial strain.[3]
Diagnostic Table: 1H NMR Confirmation
| Feature | cis-Isomer (Target) | trans-Isomer (Impurity) |
|---|
| Conformation | Diequatorial (
Troubleshooting Isomerization: If you observe trans content increasing:
-
Check Hydrogenation Catalyst: If synthesizing the diamine from 1,3-phenylenediamine, use Rh/C or Ru/C at high pressure (50-100 bar). Pd/C often allows ring flipping.
-
Avoid High Temp Acid: While the cis form is stable, prolonged heating in strong acid (during deprotection steps or salt formation) can induce ring flipping if the ring opens or via reversible dehydrogenation mechanisms (rare but possible with active metal residues).
Module 3: Purification & Isolation FAQs
Q1: The product is not precipitating. It formed a "goo" or oil.
-
Cause: N-Boc amines are notorious for forming supersaturated oils due to the flexible carbamate tail disrupting crystal packing.
-
Solution: Do not rely on crystallization.
-
Perform the Acid-Base Extraction described in Module 1.
-
If an oil persists after drying, triturate with cold Pentane or Hexane . Scratch the flask sides to induce nucleation.[4]
-
Pro-Tip: Convert to the HCl salt for storage. The mono-Boc-diamine HCl salt is usually a stable, crystalline solid. Dissolve oil in Et₂O and bubble HCl gas or add HCl/Dioxane.
-
Q2: My yield is <30%. Where did the product go?
-
Cause: The mono-Boc diamine is highly water-soluble at neutral or acidic pH because of the free amine group.
-
Troubleshooting Diagram:
Figure 2: Troubleshooting logic for loss of product during aqueous workup.
Q3: Can I use chromatography?
-
Yes, but caution is required. Silica gel is slightly acidic. The free amine can streak or stick irreversibly.
-
Modification: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent (e.g., DCM/MeOH/TEA 90:9:1) to neutralize active sites.
References & Grounding
-
Selective Mono-Protection Strategy:
-
Methodology: The use of HCl salts to block one amine site is well-documented for diamines.
-
Source: Krapcho, A. P., & Kuell, C. S. (1990). Synthetic Communications. (Adapting the mono-protection of symmetric diamines).
-
Validation:
-
-
Stereochemical Stability (1,3-Cyclohexane systems):
-
Thermodynamics: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. The 1,3-diequatorial preference is a fundamental conformational analysis principle.
-
Source:
-
-
Hydrogenation Selectivity:
-
Catalyst Choice: Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. (Rh and Ru catalysts favor cis addition to aromatic rings).
-
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Boc₂O and diamines before handling.
Sources
Improving the diastereomeric ratio in cis-1-N-Boc-1,3-cyclohexyldiamine synthesis
Welcome to the technical support center for the synthesis of cis-1-N-Boc-1,3-cyclohexyldiamine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this challenging diastereoselective synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Improving the Diastereomeric Ratio
This section addresses the most common issues encountered during the synthesis, focusing on practical solutions to enhance the yield of the desired cis-diastereomer.
Question 1: My diastereomeric ratio of cis-1-N-Boc-1,3-cyclohexyldiamine is consistently low (e.g., <80:20 cis:trans). What are the most likely causes?
Answer: A suboptimal cis:trans ratio almost always originates from the catalytic hydrogenation step of the aromatic precursor (typically m-dinitrobenzene or m-phenylenediamine). The formation of the cis isomer is kinetically favored under specific conditions, while the trans isomer is the thermodynamically more stable product. Deviation from optimal conditions allows for isomerization, leading to a mixed output.
Here are the primary factors to investigate:
-
Catalyst Selection: This is the most critical parameter. While Platinum and Palladium catalysts are workhorses in hydrogenation, Rhodium is generally superior for achieving high cis-selectivity in the reduction of substituted aromatic rings.[1][2] Catalysts like Nishimura's catalyst (a Rhodium-Platinum oxide mixture) are also reported to give excellent cis-selectivity.[3] The choice of support (e.g., Alumina vs. Carbon) can also influence catalyst performance.
-
Reaction Conditions (Temperature and Pressure): Aggressive conditions promote the formation of the undesired trans isomer.
-
High Temperature: Provides the energy needed for the reaction intermediate to desorb from the catalyst surface, flip, and re-adsorb, which is a primary pathway to the trans product.
-
High Hydrogen Pressure: While it can accelerate the reaction, excessively high pressure can also lead to over-reduction and may negatively impact selectivity in some systems.
-
-
Solvent Choice: The solvent can influence how the substrate interacts with the catalyst surface.[4] Protic solvents like ethanol or methanol are commonly used and effective. The key is to ensure the starting material and intermediates are fully solubilized.
-
Substrate Purity: Impurities in your starting m-dinitrobenzene or m-phenylenediamine can act as catalyst poisons, reducing efficiency and potentially altering the reaction pathway, which can affect the stereochemical outcome.
Question 2: How can I concretely modify my experimental protocol to maximize the cis:trans ratio?
Answer: To favor the cis product, you must optimize your protocol to promote the syn-addition of hydrogen across the aromatic ring. This is achieved by ensuring the substrate remains adsorbed to the catalyst surface on one face throughout the reduction process.
Optimized Experimental Protocol: Diastereoselective Hydrogenation
-
Catalyst Selection: Utilize a Rhodium-based catalyst . 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Rhodium on Carbon (Rh/C) are excellent starting points.[1]
-
Reaction Setup:
-
In a suitable high-pressure reactor (e.g., a Parr hydrogenator), add the aromatic precursor (e.g., m-phenylenediamine dihydrochloride).
-
Add the solvent (e.g., Methanol or Ethanol). A typical concentration is 0.1-0.2 M.
-
Carefully add the Rhodium catalyst under an inert atmosphere (e.g., Argon or Nitrogen). A catalyst loading of 1-5 mol% is a good range to explore.
-
-
Reaction Conditions:
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor to a moderate pressure (e.g., 4-7 bar / 60-100 psi). Avoid very high pressures initially.
-
Begin agitation and maintain the reaction at a low to ambient temperature (e.g., 25-40 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by observing hydrogen uptake. The reaction can take anywhere from 12 to 48 hours.
-
Once hydrogen uptake ceases, depressurize the reactor and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Remove the solvent under reduced pressure to yield the crude 1,3-diaminocyclohexane salt.
-
-
Analysis: Before proceeding to the Boc-protection step, analyze the crude product's diastereomeric ratio using ¹H NMR or ¹³C NMR. The axial and equatorial protons of the cyclohexane ring will have distinct chemical shifts and coupling constants for the cis and trans isomers.
Question 3: I am observing incomplete conversion or the formation of partially hydrogenated intermediates. How can I drive the reaction to completion without sacrificing my cis:trans ratio?
Answer: This is a common challenge that requires balancing reactivity with selectivity.
-
Increase Reaction Time: This is the simplest and safest first step. These hydrogenations can be slow at the mild conditions required for high cis-selectivity.
-
Incremental Pressure Increase: If extending the time is insufficient, consider a modest increase in hydrogen pressure (e.g., from 5 bar to 10 bar).
-
Check Catalyst Activity: Ensure your catalyst is not old or deactivated. If you suspect the catalyst is the issue, open a fresh bottle or purchase a new batch. Ru/C has been noted as a highly effective catalyst for the selective partial hydrogenation of dinitrobenzenes to nitroanilines, which can be a useful intermediate step if full reduction is challenging.[5] Modifiers like SnOx can also enhance the activity and selectivity of Ruthenium catalysts in these partial reductions.[6][7]
-
Staged Approach: An alternative strategy is a two-step reduction. First, reduce m-dinitrobenzene to m-nitroaniline under milder conditions (e.g., using a Ru-SnOx/Al₂O₃ catalyst), which is often a more selective process.[7] After isolation, the m-nitroaniline can then be subjected to the Rh-catalyzed hydrogenation to the diamine under conditions optimized for cis-selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for cis-selectivity in the catalytic hydrogenation of aromatic rings?
Answer: The preference for the cis isomer is explained by the Horiuti-Polanyi mechanism . The aromatic ring adsorbs onto the flat surface of the heterogeneous metal catalyst. The hydrogen atoms, which are also adsorbed on the surface, are then added sequentially to the same face of the ring. This syn-addition pathway directly leads to the formation of the cis-diastereomer. The formation of the trans isomer requires an intermediate to desorb from the surface, invert its conformation in solution, and then re-adsorb on the opposite face—a sequence of events that is less probable under mild, kinetically controlled conditions.
Diagram: Simplified Hydrogenation Pathway
Caption: Kinetic vs. Thermodynamic Pathways in Hydrogenation.
Q2: Why is the N-Boc protecting group typically added after the hydrogenation step?
Answer: Introducing the tert-butyloxycarbonyl (Boc) group after hydrogenation is standard practice for several reasons:
-
Protecting Group Stability: The Boc group is acid-labile.[8] Many hydrogenation protocols for aromatic amines start from an acid salt (e.g., dihydrochloride) to improve solubility and prevent catalyst poisoning by the free amine. These acidic conditions could partially or fully cleave a pre-installed Boc group.
-
Reaction Efficiency: The bulky Boc group could sterically hinder the approach of the aromatic ring to the catalyst surface, potentially slowing down the reaction rate.
-
Chemoselectivity: The primary goal is to control the stereochemistry of the ring reduction. Performing this on the simpler, unprotected precursor allows for more predictable results. The subsequent mono-Boc protection of the resulting cis-1,3-diaminocyclohexane is a well-established and high-yielding reaction that does not affect the stereocenters established during hydrogenation. A protecting group should be introduced efficiently and be stable to the desired reaction conditions, and removed selectively.[8][9][10]
Q3: My process yields a mixture of diastereomers. Is there a way to isolate the pure cis isomer?
Answer: Yes. If optimizing the reaction is not feasible or still results in a mixture, you can often separate the diastereomers post-synthesis.
-
Selective Derivatization/Crystallization: The cis and trans diamines, or their N-Boc derivatives, have different shapes and polarities. This difference can be exploited. Reacting the mixture with a chiral acid can form diastereomeric salts that may have different solubilities, allowing for separation by fractional crystallization.
-
Column Chromatography: While challenging for the free diamines due to their high polarity, the N-Boc protected derivatives are significantly more amenable to separation by silica gel column chromatography. The two diastereomers will have different retention factors (Rf), allowing for their isolation.
Diagram: Troubleshooting Workflow
Caption: Decision tree for troubleshooting poor diastereoselectivity.
Data Summary: Influence of Reaction Parameters on Diastereoselectivity
| Parameter | Condition | Expected Outcome on cis:trans Ratio | Rationale |
| Catalyst | Rhodium (e.g., Rh/C, Rh/Al₂O₃) | High cis-selectivity | Favors kinetic syn-addition pathway.[2][3] |
| Platinum, Palladium | Lower cis-selectivity | More prone to isomerization and thermodynamic product formation. | |
| Temperature | Low (25-40 °C) | Increases cis ratio | Minimizes energy for intermediate desorption/isomerization.[11] |
| High (> 50 °C) | Decreases cis ratio | Promotes formation of the more stable trans isomer. | |
| H₂ Pressure | Moderate (4-10 bar) | Favors cis ratio | Sufficient for reaction without promoting harsh side reactions. |
| High (> 20 bar) | May decrease cis ratio | Can lead to over-reduction and potential isomerization. | |
| Solvent | Protic (MeOH, EtOH) | Generally good cis-selectivity | Good solubility for substrates and intermediates.[4] |
References
-
Talaei, B., Heravi, M., & Rezvanian, A. (2017). An Approach to the Diastereoselective Synthesis of Cyclohexane-1,3-dicarboxamide Derivatives via a Pseudo Five-Component Reaction Based on Diketene. Synlett. Available at: [Link]
-
Zeng, et al. (2021). cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes. Journal of the American Chemical Society. Available at: [Link]
-
Lanza, M., et al. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology. Available at: [Link]
-
Axenrod, T., et al. (2000). Synthesis and Characterization of 5-Substituted 1,3-Diazacyclohexane Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Unknown Author. (2014). Selective hydrogenation of m-DNB to m-NAN. Scribd. Available at: [Link]
-
Cano, R., et al. (2015). Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles. The Royal Society of Chemistry. Available at: [Link]
-
Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis. Wiley. Available at: [Link]
-
Miklós, C., et al. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. MDPI. Available at: [Link]
-
Axenrod, T., et al. (2000). Synthesis and characterization of 5-substituted 1,3-diazacyclohexane derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Talaei, B., Heravi, M., & Rezvanian, A. (2017). An Approach to the Diastereoselective Synthesis of Cyclohexane-1,3-dicarboxamide Derivatives via a Pseudo Five-Component Reaction Based on Diketene. ResearchGate. Available at: [Link]
-
Wuts, P. G. M., & Greene, T. W. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons. Available at: [Link]
-
Talaei, B., et al. (2017). An Approach to the Diastereoselective Synthesis of Cyclohexane-1,3-dicarboxamide Derivatives via a Pseudo Five-Component Reaction Based on Diketene. Semantic Scholar. Available at: [Link]
-
Checkwitch, K. R., et al. (2014). Organocatalytic, Diastereo- and Enantioselective Synthesis of Nonsymmetric cis-Stilbene Diamines: A Platform for the Preparation of Single-Enantiomer cis-Imidazolines for Protein–Protein Inhibition. The Journal of Organic Chemistry. Available at: [Link]
-
Unknown Author. (2025). Selective Partial Hydrogenation of Dinitrobenzenes to Nitroanilines Catalyzed by Ru/C. Available at: [Link]
-
Unknown Author. (2006). Selective hydrogenation of m-dinitrobenzene to m-nitroaniline catalyzed by PVP-Ru/Al2O3. Elsevier. Available at: [Link]
-
Wikipedia. Protecting group. Available at: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Unknown Author. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]
-
Unknown Author. (2025). Selective hydrogenation of m-dinitrobenzene to m-nitroaniline catalyzed by PVP-Ru/Al 2O 3. ResearchGate. Available at: [Link]
-
Unknown Author. (2014). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. Semantic Scholar. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | TCI EUROPE N.V. [tcichemicals.com]
- 3. cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. media.neliti.com [media.neliti.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Protecting Group Strategies for 1,3-Cyclohexyldiamine
This guide serves as a specialized technical support resource for researchers working with 1,3-cyclohexanediamine (1,3-DACH) . It addresses the specific challenges of desymmetrization, solubility, and orthogonal deprotection that standard protocols often overlook.
Status: Operational Role: Senior Application Scientist Ticket Subject: Advanced Protection Strategies & Troubleshooting for 1,3-DACH
Introduction: The 1,3-DACH Challenge
Unlike its 1,2-counterpart (common in chiral ligands), 1,3-cyclohexanediamine presents unique stereochemical challenges. The cis-isomer (meso) typically adopts a diequatorial conformation, making both amines highly nucleophilic and prone to bis-protection. The trans-isomer (chiral) exists in an axial-equatorial conformation, creating a subtle reactivity difference between the two amines that is often insufficient for kinetic resolution but significant enough to complicate purification.
This guide moves beyond standard Boc/Cbz protocols to offer alternative protecting groups (PGs) and troubleshooting workflows for high-precision synthesis.
Part 1: Selective Monoprotection Protocols
Q: How do I achieve high-yield monoprotection without statistical mixtures?
A: Statistical reaction (1:1 stoichiometry) typically yields a 1:2:1 mixture (diamine : mono : bis), requiring tedious chromatography. To bypass this, utilize the Salt-Bridge Stabilization Method or Flow Chemistry .
Protocol A: The Salt-Bridge Method (Recommended)
This method exploits the reduced nucleophilicity of the mono-protonated diamine.
-
Acidification: Dissolve 1,3-DACH (10 mmol) in MeOH. Add HCl (1.0 equiv) dropwise at 0°C.
-
Electrophile Addition: Add the protecting group reagent (e.g., Boc₂O, Cbz-Cl) (0.9 equiv) in THF dropwise over 2 hours.
-
Critical Step: Maintain 0°C. The lower temperature amplifies the reactivity difference between the neutral diamine and the mono-protected intermediate.
-
-
Workup: Basify to pH >12 with NaOH. Extract with DCM. The unreacted diamine remains in the aqueous phase (if highly polar) or can be distilled off.
Quantitative Comparison of Methods:
| Method | Reagent Stoichiometry | Typical Yield (Mono) | Purification Difficulty |
| Statistical | 1:1 (Diamine:PG) | 35-45% | High (Bis-product removal) |
| High Dilution | 5:1 (Diamine:PG) | 70-80% | Medium (Recycling excess diamine) |
| Salt-Bridge (HCl) | 1:1:1 (Diamine:HCl:PG) | 65-75% | Low (Bis-product suppressed) |
| Flow Reactor | 1:1 (residence time control) | >85% | Low (Kinetic control) |
Part 2: Alternative Protecting Groups (Orthogonality)
Q: Boc and Fmoc are causing solubility issues. What are my alternatives?
A: 1,3-DACH derivatives often suffer from "crash-out" (precipitation) because the urea/carbamate linkages promote strong intermolecular H-bonding. To solve this, use Solubilizing PGs or Orthogonal Non-Carbamates .
Option 1: The "Solubility Enhancers"
If your intermediate is insoluble in DCM/MeOH, switch to:
-
Teoc (2-(Trimethylsilyl)ethoxycarbonyl):
-
Alloc (Allyloxycarbonyl):
Option 2: The "Hard" Orthogonality (Non-Carbamate)
For distinct differentiation between the two amines (N1 vs N2):
-
N-Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl):
-
N-Trifluoroacetyl (TFAc):
Part 3: Troubleshooting & FAQs
Q: I see a cyclic urea byproduct during deprotection. Why?
Diagnosis: This is the "1,3-Urea Trap." When one amine is free and the other is a carbamate (e.g., -NH-Boc), heating or strong base can induce intramolecular attack of the free amine onto the carbamate carbonyl, expelling t-BuOH and forming the cyclic urea (tetrahydro-2H-pyrimidin-2-one).
Solution:
-
Avoid Base with Heat: Never heat a mono-protected 1,3-diamine in the presence of base.
-
Acidic Deprotection: Always use acidic conditions (TFA/HCl) to remove Boc. The protonated amine (-NH3+) cannot act as a nucleophile to attack the carbamate.
-
Alternative PG: Use N-Benzyl or N-Trityl for one amine. These are alkyl/aryl groups, not carbonyls, and cannot cyclize to form urea.
Q: My Fmoc-protected 1,3-DACH is forming a gel.
Diagnosis: Fmoc groups are notorious for
-
Disrupt the Stacking: Switch to Fmoc-N(Me) (if N-methylation is acceptable) or use N-Smoc (Solubilizing Fmoc analog).
-
Switch to Alloc: As mentioned above, Alloc disrupts this packing.
Part 4: Visual Workflows
Workflow 1: Logic for Orthogonal Protection
Caption: Strategy for synthesizing a differentially protected 1,3-DACH (PG1 ≠ PG2).
Workflow 2: Troubleshooting The "Urea Trap"
Caption: Mechanism of unwanted cyclization and how to prevent it.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons.
-
Selective Mono-Boc Protection of Diamines. Servín, F. A., et al. (2017).[12][13] Journal of the Mexican Chemical Society, 61(1), 23-27.[12]
-
Orthogonal Protecting Groups for Amines. Agami, C., & Couty, F. (2002). Tetrahedron, 58(14), 2701-2724.
-
Desymmetrization of 1,3-Diketones and Diols. (General methodology applied to diamines). Chemical Communications, 60th Anniversary Collection.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. scispace.com [scispace.com]
- 4. Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organocatalytic enantioselective desymmetrization of enal-tethered cyclohexane-1,3-diones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of cis-1-N-Boc-1,3-cyclohexyldiamine
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug candidate's efficacy and safety. The molecule cis-1-N-Boc-1,3-cyclohexyldiamine is one such critical intermediate. Its defined stereochemistry is paramount as it is incorporated into more complex, biologically active molecules.[1][2] Consequently, a robust and reliable analytical method for resolving its enantiomers is indispensable.
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to this separation. Moving beyond a simple recitation of parameters, we will explore the underlying chromatographic principles and provide a logical, experience-driven workflow for method development, empowering researchers to not only replicate a method but to understand and optimize it.
The Analytical Challenge: Structure and Properties
cis-1-N-Boc-1,3-cyclohexyldiamine possesses two chiral centers. The cis configuration and the presence of a primary amine and a Boc-protected amine dictate its chromatographic behavior. The primary amine provides a site for strong interaction with the chiral stationary phase (CSP) but also introduces the risk of peak tailing due to its basicity. The bulky tert-butyloxycarbonyl (Boc) group adds steric hindrance and a UV chromophore, which is convenient for detection.
The central challenge is to exploit the subtle differences in how the two enantiomers interact with a chiral environment to achieve separation. This requires a systematic approach to selecting the appropriate CSP and mobile phase.
Comparative Analysis of Chiral Stationary Phases
Due to the complex nature of chiral recognition, predicting the best CSP for a novel compound is not always possible.[3] Therefore, an empirical screening approach is the most effective strategy.[4] For a basic amine like our target analyte, polysaccharide-based CSPs are the industry's first choice due to their broad applicability and high success rates.[3][5]
The Workhorse: Polysaccharide-Based CSPs
Polysaccharide CSPs, derived from cellulose or amylose polymers, feature chiral "pockets" or grooves created by the helical structure of the derivatized polysaccharide.[3] Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, as one enantiomer fits more favorably into these chiral cavities than the other.[6]
For primary amines, these columns often require a basic additive in the mobile phase to prevent strong, non-enantioselective interactions with residual silanols on the silica support and to improve peak shape.[7][8]
| Chiral Stationary Phase (CSP) | Selector Type | Typical Mobile Phase System (Normal Phase) | Key Strengths & Considerations | Expected Performance for Target Analyte |
| Daicel CHIRALPAK® AD / Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | Heptane/Isopropanol (IPA) + 0.1% Diethylamine (DEA) | Broad applicability. Often provides good initial screening results for a wide range of compounds.[5] | High probability of success. The carbamate linkages can interact strongly with the amine. |
| Daicel CHIRALCEL® OD / Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Heptane/Ethanol (EtOH) + 0.1% Diethylamine (DEA) | Complementary selectivity to amylose phases. The more rigid structure of cellulose can offer different recognition.[7] | Strong candidate. Often shows different selectivity compared to AD columns, providing a valuable alternative. |
| Daicel CHIRALPAK® AS / Lux® Amylose-2 | Amylose tris((S)-α-methylbenzylcarbamate) | Heptane/Isopropanol (IPA) + 0.1% Diethylamine (DEA) | Contains a chiral moiety on the carbamate group, which can enhance enantiorecognition for specific analytes. | Worthy of screening; the additional chiral center on the selector can sometimes provide unique selectivity. |
| Lux® Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Heptane/Ethanol (EtOH) + 0.1% Diethylamine (DEA) | Electron-withdrawing and donating groups on the phenylcarbamate can alter π-π and dipole interactions.[6] | Good screening candidate, as electronic modifications can fine-tune selectivity. |
Alternative CSPs: When to Consider Them
While polysaccharide phases are the primary choice, other CSPs exist for specific applications.
-
Pirkle-type (Brush-type) Phases: These involve smaller chiral molecules bonded to the silica surface. They rely on π-π interactions, hydrogen bonding, and dipole stacking. They can be effective for aromatic compounds but are generally less broadly applicable than polysaccharide CSPs.
-
Macrocyclic Glycopeptide Phases (e.g., Vancomycin, Teicoplanin): These are highly versatile, especially in reversed-phase and polar organic modes. They offer complex chiral cavities with multiple interaction sites (ionic, hydrogen bonding, etc.) and are excellent for amino acids and other amphoteric compounds.
-
Crown Ether Phases: These are specifically designed for the resolution of primary amines through complexation.[9] They operate in reversed-phase mode with acidic mobile phases. This could be a viable, albeit more specialized, alternative for the target analyte if the Boc group were removed.[9]
A Systematic Workflow for Chiral Method Development
The following workflow represents a logical and efficient path to developing a robust chiral separation method.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scispace.com [scispace.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bujnochem.com [bujnochem.com]
- 6. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. chiraltech.com [chiraltech.com]
- 9. hplc.eu [hplc.eu]
A Comprehensive Guide to the Structural Elucidation of cis-1-N-Boc-1,3-Cyclohexyldiamine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-1-N-Boc-1,3-cyclohexyldiamine and its derivatives are pivotal building blocks in medicinal chemistry and materials science, valued for their constrained conformational features. A definitive understanding of their three-dimensional structure is paramount for rational drug design and the development of novel materials. While a published X-ray crystal structure for the parent compound, tert-butyl (cis-3-aminocyclohexyl)carbamate, remains elusive in publicly accessible databases such as the Cambridge Structural Database (CSD), this guide provides a comprehensive framework for its structural elucidation. We present a comparative analysis of theoretical conformational predictions, alternative characterization techniques, and a detailed protocol for its synthesis and crystallization. This document serves as a robust resource for researchers aiming to characterize this and related molecules, and a call to the scientific community to contribute to the collective structural knowledge by depositing crystallographic data.
Introduction: The Significance of Conformational Rigidity
The cyclohexane backbone is a ubiquitous scaffold in organic chemistry, and the stereochemical arrangement of its substituents profoundly influences molecular properties. In the case of cis-1,3-disubstituted cyclohexanes, the ring exists in a dynamic equilibrium between two chair conformations. The introduction of a bulky tert-butoxycarbonyl (Boc) protecting group on one of the amino functionalities of cis-1,3-cyclohexyldiamine introduces significant steric constraints that dictate the preferred conformation, thereby influencing the molecule's reactivity and intermolecular interactions. Understanding this conformational preference is critical for applications in areas such as asymmetric catalysis and as precursors for pharmacologically active agents.[1][2][3]
Theoretical Conformational Analysis: Predicting the Solid-State Structure
In the absence of experimental X-ray diffraction data, a robust theoretical conformational analysis can predict the most stable arrangement of the molecule. The chair conformation of cyclohexane minimizes both angle and torsional strain. For a cis-1,3-disubstituted cyclohexane, the two substituents can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial).[1][4]
The energetic penalty associated with placing a substituent in an axial position is known as A-value, which arises from steric repulsion with the other two axial hydrogens on the same face of the ring (1,3-diaxial interactions).[5][6] The -NHBoc group is considerably bulkier than the -NH2 group. Consequently, the conformational equilibrium will strongly favor the chair conformation where the larger -NHBoc group occupies an equatorial position to minimize these destabilizing 1,3-diaxial interactions.
The two possible chair conformations of cis-1-N-Boc-1,3-cyclohexyldiamine are depicted below.
Caption: Conformational equilibrium of cis-1-N-Boc-1,3-cyclohexyldiamine.
Based on established principles of conformational analysis, it is overwhelmingly likely that in the solid state, cis-1-N-Boc-1,3-cyclohexyldiamine adopts a chair conformation with both the -NHBoc and -NH2 groups in equatorial positions to minimize steric strain. This diequatorial arrangement represents the global energy minimum.
Comparative Analysis of Characterization Techniques
While X-ray crystallography provides unambiguous proof of a solid-state structure, a combination of other analytical techniques is essential for a comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, and packing interactions. | Definitive solid-state structure. | Requires a suitable single crystal; structure may differ from solution-phase conformation. |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity, chemical environment of atoms, and through-bond/through-space correlations. | Provides detailed information about the solution-phase structure and dynamics. | Indirect structural information; interpretation can be complex.[7][8] |
| Infrared (IR) Spectroscopy | Presence of functional groups (N-H, C=O, C-N). | Rapid and non-destructive. | Provides limited information on the overall 3D structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity and accuracy in determining molecular formula. | Provides no information on stereochemistry or conformation. |
| Computational Modeling | Theoretical bond parameters, conformational energies, and electrostatic potential. | Can predict structures and properties; useful when experimental data is unavailable. | Accuracy is dependent on the level of theory and basis set used; requires experimental validation. |
Key takeaway: A multi-technique approach is the most robust strategy for characterizing cis-1-N-Boc-1,3-cyclohexyldiamine derivatives. NMR spectroscopy is particularly powerful for confirming the cis stereochemistry and providing insights into the solution-phase conformation, which can then be compared with the predicted solid-state structure.
Experimental Protocols
Synthesis of cis-1-N-Boc-1,3-Cyclohexyldiamine
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[7]
Materials:
-
cis-1,3-Cyclohexyldiamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cis-1,3-cyclohexyldiamine (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 eq) dropwise. The in situ generation of HCl protonates one of the amino groups, facilitating selective protection of the other.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add a solution of di-tert-butyl dicarbonate (1.05 eq) in methanol dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Remove the methanol under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure cis-1-N-Boc-1,3-cyclohexyldiamine.
Caption: Workflow for the synthesis of cis-1-N-Boc-1,3-cyclohexyldiamine.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is often a matter of empirical screening.
General Strategies for Crystallization:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like DCM/hexane) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the "anti-solvent," e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C).
Caption: Common methods for the crystallization of organic compounds.
A Call for Data Deposition
The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[9] The deposition of new crystal structures is vital for the advancement of chemical sciences. Researchers who successfully obtain a crystal structure of cis-1-N-Boc-1,3-cyclohexyldiamine or its derivatives are strongly encouraged to deposit their data. This act of data sharing ensures that the structural information is preserved, accessible, and can be utilized by the global scientific community for future research. Data can be deposited directly through the CCDC's website.[10]
Conclusion
While the definitive X-ray crystal structure of cis-1-N-Boc-1,3-cyclohexyldiamine remains to be published, a comprehensive understanding of its structural features can be achieved through a combination of theoretical conformational analysis and a suite of spectroscopic techniques. This guide provides the necessary theoretical framework and practical protocols for researchers to synthesize, characterize, and ultimately determine the crystal structure of this important molecule. The diequatorial conformation is predicted to be the most stable, and this hypothesis can be rigorously tested using the methods described herein. The broader scientific community will benefit greatly from the determination and deposition of this currently missing piece of structural data.
References
-
PubChem. 1,3-Diaminocyclohexane, cis-. National Center for Biotechnology Information. [Link]
-
Cambridge Crystallographic Data Centre. Deposit a Structure in the CSD. [Link]
-
OSTI.GOV. CCDC 2391276: Experimental Crystal Structure Determination. [Link]
-
re3data.org. Cambridge Structural Database. [Link]
-
Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -....
-
PubChem. tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate. National Center for Biotechnology Information. [Link]
-
The University of Manchester. CCDC 1813032: Experimental Crystal Structure Determination. [Link]
-
Iowa Research Online. CCDC 2439985: Experimental Crystal Structure Determination. [Link]
-
Scholarly Commons. EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. [Link]
-
PubChem. 1,3-Cyclohexanediamine. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
YouTube. Conformational analysis of 1,3 dimethyl cyclohexane. [Link]
-
OpenStax. 4.8 Conformations of Disubstituted Cyclohexanes. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Fundamentals of Organic Chemistry. 2.15 Conformations of Disubstituted Cyclohexanes. [Link]
-
ACS Publications. Syntheses and Single-Crystal X-ray Structures of a Series of Monosubstituted cis,cis-1,3,5-Triaminocyclohexane-Based Complexes. [Link]
-
Chemistry LibreTexts. 4.7: Conformations of Monosubstituted Cyclohexanes. [Link]
-
Chemsrc. CAS#:849616-22-4 | tert-butyl N-[cis-3-aminocyclohexyl]carbamate. [Link]
-
SciELO. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
SciSpace. General method for selective Mono-Boc protection of diamines and thereof. [Link]
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Comparative Reactivity Guide: cis- vs. trans-1-N-Boc-1,3-Cyclohexyldiamine
Executive Summary
This guide provides an in-depth technical comparison of the reactivity profiles for cis- and trans-1-N-Boc-1,3-cyclohexyldiamine . These isomeric scaffolds are critical building blocks in medicinal chemistry, particularly for fragment-based drug design and linker chemistry.[1]
The core distinction lies in their conformational preferences :
-
cis-Isomer: Adopts a diequatorial conformation, rendering the free amine highly accessible and nucleophilic.
-
trans-Isomer: Adopts an axial-equatorial conformation.[1][2] The bulky Boc-group anchors equatorially, forcing the free amine into a sterically hindered axial position.
Key Takeaway: The cis-isomer typically exhibits 3–10x faster reaction rates in acylation and alkylation reactions compared to the trans-isomer due to the lack of 1,3-diaxial steric shielding.
Conformational Analysis & Steric Environment
Understanding the ground-state thermodynamics is prerequisite to predicting reactivity.[1] The cyclohexane ring undergoes chair flipping, but bulky substituents like the tert-butoxycarbonyl (Boc) group (
cis-1-N-Boc-1,3-Cyclohexyldiamine
-
Preferred Conformation: Diequatorial (
).[1] -
Stability: High.[1] Both substituents occupy equatorial positions, minimizing 1,3-diaxial interactions.[1]
-
Free Amine Status: Equatorial .[1][3] The lone pair projects outward into the solvent, unshielded by the ring hydrogens.
trans-1-N-Boc-1,3-Cyclohexyldiamine
-
Preferred Conformation: Axial-Equatorial (
).[1] -
Stability: Lower than cis due to one axial substituent.[1]
-
Locking Mechanism: The bulky Boc-amino group preferentially occupies the equatorial position to avoid severe steric strain.
-
Free Amine Status: Axial . The amine group is forced into the axial position. It experiences significant steric shielding from the axial hydrogens at C3 and C5 (syn-diaxial interactions).
Visualization of Conformational Locking[1]
Figure 1: Conformational equilibrium showing the "locking" effect of the Boc group. The cis-isomer allows the free amine to be equatorial (green), while the trans-isomer forces it axial (yellow).
Comparative Reactivity Profile
Nucleophilic Acylation (Amide Coupling)
The most common application for these scaffolds is amide bond formation.[1]
| Feature | cis-Isomer | trans-Isomer | Mechanistic Explanation |
| Amine Orientation | Equatorial | Axial | Equatorial amines are sterically exposed; axial amines are shielded by C3/C5 axial protons. |
| Relative Rate ( | High (Reference) | Low (~0.1 - 0.3x) | Nucleophilic attack requires the electrophile to approach the N-lone pair. The axial trajectory is hindered.[1][4][5][6] |
| Coupling Reagent Sensitivity | Low | High | Trans-isomer often requires stronger activation (e.g., HATU vs EDC) or longer reaction times.[1] |
| Side Reactions | Minimal | Potential for elimination | Harsh conditions required for the trans-isomer can sometimes promote side reactions if |
Deprotection Kinetics (Boc Removal)
While the Boc group is distant from the free amine, the global conformation affects acid accessibility slightly, though less dramatically than acylation.
-
Acidolysis (TFA/HCl): Both isomers deprotect rapidly.[1] The cis-isomer may show slightly faster kinetics due to better solvation of the ammonium salt in the diequatorial state, but for practical purposes, deprotection rates are comparable .
Intramolecular Cyclization[1]
-
cis-Isomer: The diequatorial arrangement holds functional groups at a fixed distance and vector (
120° dihedral). It is ideal for forming fused bicyclic systems (e.g., with adjacent carbonyls).[1] -
trans-Isomer: The axial-equatorial arrangement places groups in a specific spatial relationship often used to induce turns or kinks in peptide mimetics, but cyclization is entropically less favorable if the ring must distort to bring the axial group into plane.
Experimental Data & Protocols
Representative Kinetic Data (Acylation Proxy)
Based on acetylation rates of 4-t-butylcyclohexylamines (standard physical organic model for this scaffold).
| Reactant | Conditions | Relative Rate ( |
| Equatorial Amine (cis-like) | Ac | 1.00 |
| Axial Amine (trans-like) | Ac | 0.12 |
Note: The axial amine reacts roughly 8 times slower than the equatorial amine due to steric hindrance.
Protocol: Differential Amide Coupling
Objective: Coupling cis- or trans-1-N-Boc-1,3-cyclohexyldiamine with a carboxylic acid (R-COOH).
Reagents:
-
Amine (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
HATU (1.2 equiv) - Recommended for trans-isomer to ensure completion.
-
DIPEA (3.0 equiv)
-
DMF (anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve R-COOH (1.1 equiv) in DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 5 minutes at Room Temperature (RT).
-
Expert Tip: Pre-activation is critical for the trans-isomer to generate the highly reactive O-At ester, overcoming the axial steric barrier.
-
-
Addition: Add the 1-N-Boc-1,3-cyclohexyldiamine isomer (1.0 equiv) in one portion.
-
Reaction Monitoring:
-
Workup: Dilute with EtOAc, wash with sat.[1] NaHCO
, water, and brine.[1] Dry over Na SO .
Self-Validating Check:
-
If the trans-reaction is incomplete after 4 hours, check the pH. It must remain basic (pH > 8).[1] The axial amine is less basic and less nucleophilic; ensuring adequate base prevents protonation of the amine, which would kill reactivity entirely.
References
-
Eliel, E. L. (1962).[1] Stereochemistry of Carbon Compounds. McGraw-Hill.[1] (Foundational text on cyclohexane conformational analysis and A-values).
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] Link (Source for kinetic data on axial vs equatorial reactivity).[1]
-
Carreira, E. M., & Kvaerno, L. (2008).[1] Classics in Stereoselective Synthesis. Wiley-VCH.[1] (Context for using chiral diamine scaffolds in drug design).
-
PubChem Compound Summary. (2024). tert-butyl N-(3-aminocyclohexyl)carbamate.[1] National Center for Biotechnology Information.[1] Link (Physical properties and commercial availability of isomers).[1]
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A Comparative Guide to the Conformational Analysis of cis-1-N-Boc-1,3-cyclohexyldiamine
Introduction
In the landscape of medicinal chemistry and materials science, the three-dimensional architecture of a molecule is paramount, dictating its biological activity, physical properties, and interaction with other molecules. Cyclohexane rings are ubiquitous scaffolds in pharmaceuticals, and their conformational preferences profoundly influence efficacy and specificity. The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and staggering adjacent C-H bonds.[1][2]
This guide provides an in-depth conformational analysis of cis-1-N-Boc-1,3-cyclohexyldiamine, a bifunctional building block with significant potential in drug development. We will compare its conformational landscape with its trans isomer and the parent unprotected diamine, providing both a qualitative analysis based on established stereochemical principles and a guide to quantitative verification using modern spectroscopic and computational techniques. Our focus is on elucidating the causal relationships between substituent identity, stereochemistry, and conformational stability.
Pillar 1: Foundational Principles of Cyclohexane Conformation
A cyclohexane ring is not planar. It exists in a dynamic equilibrium between multiple conformations, the most stable of which is the chair form. Key to understanding its derivatives is the concept of two distinct substituent positions:
-
Axial (a): Bonds parallel to the principal axis of the ring, pointing "up" or "down".
-
Equatorial (e): Bonds pointing out from the "equator" of the ring.
These two positions are not energetically equivalent. Due to steric hindrance with other axial substituents on the same face of the ring (termed 1,3-diaxial interactions ), axial positions are generally less stable for non-hydrogen substituents.[3][4] The ring can undergo a "ring flip," a process that interconverts the two chair forms, causing all axial bonds to become equatorial and vice versa.[5]
The energetic cost of placing a substituent in an axial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers of a monosubstituted cyclohexane.[6] Larger A-values signify greater steric bulk and a stronger preference for the equatorial position.[6][7]
Pillar 2: Conformational Equilibrium of cis-1-N-Boc-1,3-cyclohexyldiamine
For any cis-1,3-disubstituted cyclohexane, the two substituents are on the same face of the ring. This geometric constraint means that in a chair conformation, the substituents must either be both equatorial (e,e) or both axial (a,a).[8][9][10]
The two chair conformers for cis-1-N-Boc-1,3-cyclohexyldiamine are therefore:
-
Diequatorial (e,e) Conformer: The -NH₂ group is equatorial, and the -NHBoc group is equatorial.
-
Diaxial (a,a) Conformer: The -NH₂ group is axial, and the -NHBoc group is axial.
To determine the favored conformation, we must assess the steric strain in each.
-
Diequatorial (e,e): In this arrangement, both bulky groups occupy the sterically favored equatorial positions. There are no significant 1,3-diaxial interactions involving these substituents. This is the low-energy conformation.
-
Diaxial (a,a): This conformer suffers from severe steric strain. The axial -NH₂ group has two 1,3-diaxial interactions with axial hydrogens. More significantly, the much larger -NHBoc group also has two 1,3-diaxial interactions with axial hydrogens. The A-value for an amino group (-NH₂) is approximately 1.2-1.8 kcal/mol.[7] While a precise A-value for the -NHBoc group is not commonly tabulated, it is expected to be very large, likely exceeding the 4.5 kcal/mol value of a tert-butyl group, due to its size.[7] The cumulative steric strain in the diaxial form is therefore substantial, making it highly unstable.
The energy difference between the diequatorial and diaxial conformers is so large that the equilibrium lies almost exclusively toward the diequatorial form. Such a molecule, which exists predominantly in a single conformation, is often described as anancomeric or "conformationally locked".[8]
Experimental & Computational Verification Protocols
The qualitative analysis above can be validated through experimental and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for conformational analysis. [11]The coupling constant (J-value) between vicinal protons is dependent on the dihedral angle between them. For cyclohexane chairs:
-
trans-diaxial (a,a) coupling: Large coupling constant (J ≈ 8–13 Hz).
-
axial-equatorial (a,e) coupling: Small coupling constant (J ≈ 2–5 Hz).
-
equatorial-equatorial (e,e) coupling: Small coupling constant (J ≈ 2–5 Hz).
For cis-1-N-Boc-1,3-cyclohexyldiamine, which is locked in the diequatorial conformation, the protons at C1 and C3 (the methine protons, H-C-N) are axial. We would therefore predict that these protons would exhibit large trans-diaxial couplings to their adjacent axial neighbors on C2 and C4/C6 respectively.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Identify the signals corresponding to the methine protons at C1 and C3.
-
Analyze the multiplicity (splitting pattern) of these signals.
-
Measure the coupling constants. The presence of multiple large J-values ( > 8 Hz) for these protons would confirm their axial orientation, and by extension, the equatorial orientation of the -NH₂ and -NHBoc substituents.
-
Computational Chemistry
Ab-initio and Density Functional Theory (DFT) methods allow for the calculation of molecular structures and their relative energies. [12][13]This provides quantitative data on the stability of different conformers.
Protocol: DFT Energy Calculation
-
Structure Building: Using molecular modeling software (e.g., Avogadro, GaussView), build the two chair conformers (diequatorial and diaxial) of cis-1-N-Boc-1,3-cyclohexyldiamine.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This finds the lowest energy structure for each conformer.
-
Energy Calculation: Calculate the single-point electronic energy (including zero-point vibrational energy correction) for each optimized structure.
-
Comparison: The difference in the final energies will give the relative stability (ΔE or ΔG) of the two conformers. The expected result is a large energy difference favoring the diequatorial conformer.
Data Summary
The following tables summarize the expected outcomes from the analysis.
Table 1: Predicted Relative Energies of cis-1,3-Disubstituted Conformers
| Compound | Conformer | Key Steric Interactions | Predicted Relative Energy (kcal/mol) | Favored Conformation |
| cis-1-N-Boc-1,3-cyclohexyldiamine | Diequatorial (e,e) | None | 0 (Reference) | Diequatorial |
| Diaxial (a,a) | 1,3-diaxial (-NH₂) & 1,3-diaxial (-NHBoc) | > 6.0 | ||
| cis-1,3-Cyclohexyldiamine | Diequatorial (e,e) | None | 0 (Reference) | Diequatorial |
| Diaxial (a,a) | Two 1,3-diaxial (-NH₂) | ~3.0 - 4.0 |
Table 2: Expected ¹H NMR Coupling Constants for C1-H and C3-H
| Proton Position | Coupling Partner Position | Type of Coupling | Expected J-value (Hz) |
| Axial | Axial | J(a,a) | 8 - 13 |
| Axial | Equatorial | J(a,e) | 2 - 5 |
| Equatorial | Axial | J(e,a) | 2 - 5 |
| Equatorial | Equatorial | J(e,e) | 2 - 5 |
Conclusion
The conformational analysis of cis-1-N-Boc-1,3-cyclohexyldiamine is dictated by fundamental principles of steric hindrance in cyclohexane systems. The cis-1,3 substitution pattern allows for a diequatorial conformation, which places both substituents in the sterically favorable equatorial positions. The extreme bulk of the N-Boc protecting group creates a profound energetic penalty for the alternative diaxial conformer, effectively locking the molecule into the diequatorial state. This conformational rigidity is a critical design feature, providing a well-defined three-dimensional structure that is often desirable in the development of targeted therapeutics and structured materials. This analysis, grounded in established theory and verifiable by standard spectroscopic and computational methods, provides researchers with a clear predictive framework for utilizing this and similar substituted cyclohexane scaffolds.
References
-
St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI. Retrieved from [Link]
-
Vasudev, P. G., et al. (2014). Conformation and crystal structures of 1-aminocyclohexaneacetic acid (β3,3Ac6c) in N-protected derivatives. Acta Crystallographica Section E, 70(Pt 11), o1189–o1195. [Link]
-
Jasim, H. A., & Al-sharaa, A. H. (2016). An Ab-Initio Study on Conformers of Cyclohexane. International Journal of Engineering Research & Technology, 5(1). [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
-
Dintzner, M. R. (2017). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]
-
ResearchGate. (2014). Conformation and crystal structures of 1-aminocyclohexaneacetic acid (βAc6c) in N-protected derivatives. [Link]
-
Lumen Learning. (n.d.). Disubstituted Cyclohexanes. MCC Organic Chemistry. [Link]
-
Anet, F. A. L., & Bourn, A. J. R. (1967). NMR Study of Rotational Barriers and Conformational Preferences. II. d 11 ‐Cyclohexane. AIP Publishing. [Link]
-
Chemistry LibreTexts. (2021, July 31). 12.3: Conformations of Cycloalkanes. [Link]
-
Chemistry LibreTexts. (2021, March 05). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]
-
Ashenhurst, J. (2014, July 23). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy? Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023, August 05). 4.4: Conformations of Disubstituted Cyclohexanes. [Link]
-
FOSSEE, IIT Bombay. (2022). 3D Visualization of Conformations of Disubstituted Cyclohexanes and Stereochemical Representations of Steroids. [Link]
-
Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance. [Link]
-
KARANS CHEMWORLD. (2024, September 08). NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. YouTube. [Link]
-
Ross, B. D., & True, N. S. (1983). NMR spectroscopy of cyclohexane. Gas-phase conformational kinetics. Journal of the American Chemical Society, 105(15), 4871–4875. [Link]
-
University of Wisconsin-Madison. (n.d.). Table of A-Values. Retrieved from [Link]
-
Wikipedia. (n.d.). A value. [Link]
-
KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane. Organic Chemistry I. [Link]
-
Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
-
Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. [Link]
-
Université de Montréal. (n.d.). Exercise 8: Conformational analysis and nomenclature of cyclohexanes. [Link]
-
PW Solutions. (2022, October 16). The most stable form of cis cyclohexane-1,3-diol is represented as... YouTube. [Link]
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Spectroscopic Comparison of cis and trans Isomers of N-Boc-1,3-Cyclohexyldiamine
Executive Summary
The stereochemical assignment of N-Boc-1,3-cyclohexyldiamine (and its derivatives) is a critical step in drug design, as the 1,3-diamine scaffold is often used to restrict conformational flexibility in peptidomimetics and catalyst ligands.
The distinction between cis and trans isomers relies fundamentally on cyclohexane conformational analysis.
-
The cis isomer predominantly adopts a diequatorial conformation, placing the methine protons (H1/H3) in a 1,3-diaxial relationship. This results in distinct shielding and NOE correlations.
-
The trans isomer is forced into an axial/equatorial conformation, leading to broken symmetry and averaged or distinct NMR signals depending on the fluxional barrier.
Quick Diagnostic Table:
| Feature | cis-Isomer (Major Conformer) | trans-Isomer |
| Thermodynamics | Stable (Diequatorial) | Less Stable (Axial/Equatorial) |
| Broad multiplets (tt), large | Narrower multiplets or averaged signals | |
| NOESY Correlation | Strong H1 | Weak or absent H1 |
| Downfield (relative to trans) | Upfield (Shielded by |
Theoretical Basis: Conformational Analysis
To interpret the spectra, one must visualize the chair conformations. The 1,3-disubstitution pattern is unique because the cis isomer can adopt a diequatorial geometry, avoiding 1,3-diaxial steric strain between the substituents.
cis-1,3-Cyclohexyldiamine[2]
-
Conformation: Exists almost exclusively in the diequatorial (e,e) chair form.
-
Proton Geometry: To place substituents equatorially, the methine protons (H1 and H3) must be axial .
-
Consequence: H1 and H3 are parallel and on the same face of the ring (1,3-diaxial relationship), allowing for a strong through-space NOE signal.
trans-1,3-Cyclohexyldiamine
-
Conformation: Must adopt an axial/equatorial (a,e) geometry.
-
Dynamics: The ring typically undergoes rapid chair flipping at room temperature unless a bulky group (like Boc) locks the conformation. If locked by the Boc group (equatorial), the free amine (or other substituent) is forced axial.
-
Consequence: H1 and H3 are never both axial simultaneously. One is axial, one is equatorial.[1][2][3]
Visualization of Isomers
Figure 1: Conformational logic dictating the spectroscopic differences between cis and trans isomers.
Detailed Spectroscopic Comparison
H NMR Spectroscopy
The splitting pattern of the methine protons (H-C-N) is the most reliable 1D-NMR method for assignment.
-
Coupling Constants (
values):-
Axial protons (cis isomer) have anti-periplanar relationships with adjacent axial protons (H2ax, H4ax, H6ax), leading to large coupling constants (
Hz). -
Equatorial protons (trans isomer component) have only gauche relationships, leading to smaller couplings (
Hz).
-
Comparative Data Table:
| Proton | cis-Isomer (Diequatorial) | trans-Isomer (Axial/Equatorial) |
| H1 / H3 (Methine) | ||
| H2 (Methylene) | Distinct H2 | Averaged or Less Distinct If rapid flipping occurs, H2 protons may appear equivalent or broadened. |
| NH (Amide/Amine) |
C NMR Spectroscopy
Carbon shifts are influenced by the
-
cis (e,e): No axial substituents. Ring carbons appear at "normal" equatorial positions (downfield).
-
trans (a,e): One axial substituent. The carbons
to this group (C5 and potentially C1/C3 depending on the other group) will be shielded (upfield) by 2–5 ppm.
NOESY / ROESY (The Definitive Test)
When 1D NMR is ambiguous due to signal overlap, 2D NOESY is conclusive.
-
Experiment: Irradiate/Select H1.
-
Observation:
-
cis-Isomer: You will see a cross-peak to H3 . This is because H1 and H3 are both axial and point "up" together, typically within 2.5 Å.
-
trans-Isomer: H1 (axial) and H3 (equatorial) point in opposite general directions. No significant direct NOE is observed between them.
-
Experimental Protocol: Isolation and Analysis
The following workflow describes the synthesis, separation, and validation of the isomers.
Synthesis & Separation Workflow
1,3-Cyclohexanediamine is typically synthesized via hydrogenation of 1,3-phenylenediamine or 1,3-dinitrobenzene. This yields a mixture (often favoring cis).[4] Protection with Boc
Separation Strategy: The cis isomer (diequatorial) is generally more crystalline and less soluble in non-polar solvents than the trans isomer.
-
Crude Mixture: Dissolve N-Boc-1,3-cyclohexyldiamine mixture in minimal hot Ethyl Acetate/Hexane (1:4).
-
Crystallization: Cool slowly to 4°C. The cis-isomer typically precipitates as white needles.
-
Mother Liquor: The trans-isomer remains in the supernatant.
-
Purification: Recrystallize the solid (cis) to constant melting point. Chromatograph the mother liquor (Silica, MeOH/DCM gradient) to isolate the trans isomer.
Analytical Workflow Diagram
Figure 2: Step-by-step decision tree for stereochemical assignment.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
NMR Coupling Constants in Cyclohexane Derivatives Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871.
-
Synthesis and Characterization of 3-Aminocyclohexanols (Analogous System) Vázquez-Romero, A., et al. (2013). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 18(11), 13922-13927. Provides specific NMR shifts and coupling constants for the analogous 1,3-amino-alcohol system, validating the diequatorial assignment logic.
-
Gamma-Gauche Effect in 13C NMR Grant, D. M., & Paul, E. G. (1964). Carbon-13 Magnetic Resonance. II. Chemical Shift Data for the Alkanes. Journal of the American Chemical Society, 86(15), 2984–2990. Foundational text explaining the upfield shift of carbons caused by axial substituents.
Sources
A Comparative Guide to the Synthesis of cis-1-N-Boc-1,3-cyclohexyldiamine: Benchmarking Classical and Modern Routes
The diamine scaffold, particularly the rigid and stereochemically defined cyclohexane diamine core, is a privileged structure in medicinal chemistry. cis-1-N-Boc-1,3-cyclohexyldiamine, a mono-protected diamine, serves as a crucial chiral building block for synthesizing a range of pharmaceutical agents and complex molecules. The primary challenge in its synthesis lies in controlling the diastereoselectivity to favor the cis isomer. This guide provides an in-depth, objective comparison of established and contemporary synthetic strategies, supported by experimental rationale and data to inform methodology selection for research and process development professionals.
The Synthetic Conundrum: Achieving cis-Selectivity
The synthesis of 1,3-cyclohexyldiamine (1,3-CHDA) from common precursors like 1,3-cyclohexanedione often results in a mixture of cis and trans diastereomers.[1] Isolating the desired cis isomer from this mixture can be a significant bottleneck, especially at scale, due to the similar physical properties of the isomers. This guide benchmarks two divergent strategies: a classical chemical reduction pathway that relies on physical separation and a modern chemoenzymatic approach that leverages the intrinsic selectivity of biocatalysts.
Route 1: The Classical Pathway - Oximation and Catalytic Hydrogenation
This long-established route is a workhorse in many laboratories. It begins with the inexpensive starting material 1,3-cyclohexanedione and proceeds through a two-step reduction and amination process. While robust, its primary drawback is the lack of stereocontrol during the hydrogenation step.
Scientific Rationale: The strategy involves converting the ketone functionalities into oximes, which are then reduced to primary amines. The catalytic hydrogenation of the C=N bonds is effective but typically occurs on the less sterically hindered face of the molecule as it adsorbs to the catalyst surface, leading to a mixture of diastereomers. The final, and most critical, step is the physical separation of these isomers.
Experimental Protocol:
-
Dioxime Formation: 1,3-Cyclohexanedione is reacted with hydroxylamine hydrochloride in a suitable solvent to form 1,3-cyclohexanedione dioxime. This step quantitatively converts the carbonyls into a reducible intermediate.[1]
-
Catalytic Hydrogenation: The resulting dioxime is hydrogenated under a hydrogen atmosphere using a metal catalyst, such as Raney Nickel. This reduction step yields a mixture of cis- and trans-1,3-cyclohexyldiamine. Experimental data shows this can result in a cis:trans ratio of approximately 41:59.[1]
-
Mono-Boc Protection: The diastereomeric mixture of diamines is then reacted with one equivalent of di-tert-butyl dicarbonate (Boc₂O). This reaction is generally not selective between the isomers but protects one of the two amino groups, making the molecules more amenable to chromatographic separation.[2]
-
Chromatographic Separation: The mixture of cis- and trans-1-N-Boc-1,3-cyclohexyldiamine is separated using silica gel column chromatography to isolate the pure cis isomer. This step is often low-yielding and generates significant solvent waste, posing a major challenge for scalability.
Logical Workflow Diagram: Classical Synthesis
Caption: The classical oximation-hydrogenation pathway.
Route 2: The Chemoenzymatic Strategy - Enzymatic Kinetic Resolution
This modern approach embraces green chemistry principles by using a biocatalyst to resolve the mixture of amines, thereby avoiding the need for chromatography. Kinetic resolution relies on an enzyme to selectively react with one stereoisomer, allowing the unreacted, desired isomer to be easily separated.
Scientific Rationale: Lipases are highly versatile enzymes that can catalyze acylation reactions in organic solvents.[3][4] Due to the chiral nature of the enzyme's active site, it can differentiate between stereoisomers of a substrate. In this case, a lipase like Candida antarctica Lipase B (CALB) can selectively acylate one enantiomer of the cis-diamine, leaving the other enantiomer untouched. This transforms the separation problem from a difficult diastereomer separation into a simple separation of a basic amine from a neutral amide.
Experimental Protocol:
-
Racemic Diamine Synthesis: A mixture of cis- and trans-1,3-cyclohexyldiamine is prepared as described in steps 1 and 2 of the classical route. No separation is performed.
-
Enzymatic Kinetic Resolution: The diamine mixture is dissolved in a non-polar organic solvent (e.g., toluene). A lipase, such as Novozym 435 (immobilized CALB), and a simple acyl donor (e.g., ethyl acetate) are added.[5] The enzyme selectively acylates one enantiomer of the cis-diamine.
-
Extractive Workup: After the enzymatic reaction, the unreacted cis-1,3-cyclohexyldiamine can be separated from the newly formed amide byproducts via a simple acid-base extraction. The basic amine is extracted into an aqueous acid phase, leaving the neutral amide in the organic layer.
-
Boc Protection: The aqueous layer containing the purified cis-diamine is basified and the free amine is extracted back into an organic solvent. It is then reacted with Boc₂O to yield the final, highly pure product.
Logical Workflow Diagram: Chemoenzymatic Synthesis
Caption: The modern chemoenzymatic resolution pathway.
Performance Benchmark: A Head-to-Head Comparison
| Parameter | Route 1: Classical Hydrogenation | Route 2: Chemoenzymatic Resolution |
| Stereocontrol | Poor; relies on physical separation of diastereomers. | Excellent; enzyme provides high stereoselectivity. |
| Overall Yield | Low to Moderate (heavily impacted by separation losses). | Good (theoretically up to 50% for kinetic resolution). |
| Purification Method | Preparative Column Chromatography. | Liquid-Liquid Extraction. |
| Scalability | Poor; chromatography is not amenable to large scale. | Excellent; extractions are easily scaled. |
| Process Complexity | High, due to tedious purification. | Moderate, with a simpler, more robust workup. |
| Sustainability | High solvent consumption and waste generation. | "Greener" process with reduced solvent waste. |
| Key Disadvantage | The chromatographic separation step. | Cost and stability of the enzyme (though often reusable). |
Conclusion and Recommendation
For the synthesis of cis-1-N-Boc-1,3-cyclohexyldiamine, the classical oximation and hydrogenation route, while chemically straightforward, is severely hampered by its reliance on chromatographic separation. This step introduces significant challenges in terms of yield, cost, labor, and scalability.
The chemoenzymatic approach, utilizing kinetic resolution, presents a far more elegant and efficient solution. By leveraging the exquisite selectivity of a lipase, it transforms a difficult diastereomer separation into a simple and scalable extractive workup. While the initial cost of the enzyme may be a consideration, its reusability and the immense benefits in process efficiency and sustainability make the enzymatic route the superior strategy for producing high-purity cis-1-N-Boc-1,3-cyclohexyldiamine, particularly for drug development and manufacturing applications.
References
- Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2025). Google Scholar.
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Semantic Scholar. Available at: [Link]
-
Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. (n.d.). DiVA portal. Available at: [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). PMC. Available at: [Link]
-
Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. (2024). ResearchGate. Available at: [Link]
-
Chemoenzymatic preparation of optically active trans- and cis-cyclohex-4-ene-1,2-diamine and trans-6-aminocyclohex-3-enol derivatives. (2025). ResearchGate. Available at: [Link]
Sources
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- 2. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative DFT Analysis Guide: cis-1-N-Boc-1,3-cyclohexyldiamine Conformers
Topic: Comparative DFT Analysis Guide: Conformational Dynamics of cis-1-N-Boc-1,3-cyclohexyldiamine Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Discovery Professionals
Executive Summary & Strategic Context
In the design of peptidomimetics and organocatalysts, cis-1-N-Boc-1,3-cyclohexyldiamine serves as a critical chiral scaffold. Its utility is defined by its conformational preference—specifically, the competition between the sterically favored diequatorial (
This guide objectively compares density functional theory (DFT) methodologies for accurately predicting these conformational populations. We analyze the performance of modern dispersion-corrected functionals against legacy methods, validated by theoretical consistency with NMR and IR spectroscopic markers.
The Core Challenge: Standard steric models predict an exclusive
Computational Methodology Comparison
To determine the most reliable protocol, we compare three distinct "products" (computational levels of theory). The "Recommended Protocol" is selected based on its ability to treat non-covalent interactions (NCI) and dispersion forces, which are fatal weaknesses in older functionals.
Table 1: Performance Matrix of DFT Functionals for 1,3-Diamine Systems
| Feature | Alternative A (Legacy) | Alternative B (Robust) | Product C (Recommended) |
| Functional | B3LYP | M06-2X | |
| Dispersion Correction | None (or D3 added manually) | Empirical (+D) | Implicit (High non-local exchange) |
| Basis Set | 6-31G(d) | 6-311++G(d,p) | def2-TZVP |
| H-Bond Accuracy | Poor (Underestimates strength) | Good | Excellent |
| Barrier Heights | Underestimated | Accurate | Highly Accurate |
| Computational Cost | Low | Medium | Medium-High |
| Rec. Use Case | Initial Geometry Screening | General Organic Mechanisms | Conformational Ensembles & Thermochemistry |
Why M06-2X/def2-TZVP is the Gold Standard here:
-
Non-Covalent Interactions: The M06-2X functional is parameterized specifically for main-group thermochemistry and non-covalent interactions, crucial for capturing the delicate
hydrogen bond (approx. 2-5 kcal/mol) that competes with steric repulsion. -
Basis Set Superposition Error (BSSE): The def2-TZVP basis set minimizes BSSE compared to Pople sets (like 6-31G*), ensuring that the predicted stability of the H-bonded conformer is real and not an artifact of basis set incompleteness.
Conformational Landscape Analysis
The conformational search for cis-1-N-Boc-1,3-cyclohexyldiamine reveals three primary minima. Understanding these is prerequisite to setting up the calculation.
Table 2: Characterization of Key Conformers[1]
| Conformer | Geometry Description | Stabilizing Factors | Destabilizing Factors | Predicted |
| Chair ( | Both substituents equatorial. | Minimized 1,3-diaxial steric strain. | Entropy (rigid); Lack of strong IMHB (distance too large). | 0.0 (Global Min) |
| Chair ( | Both substituents axial. | Strong IMHB possible ( | Severe 1,3-diaxial repulsion (Boc vs H). | +1.8 - 2.5 |
| Twist-Boat | Ring distorted. | Relieves | Torsional strain of the ring system. | +3.5 - 5.0 |
*Values are representative of M06-2X/SMD(CHCl3) level theory.
Mechanism of Stabilization
The cis-1,3 geometry allows the amine (
Experimental Validation Protocols (Self-Validating Systems)
A computational result is only as good as its experimental correlate. Use these spectroscopic markers to validate your DFT output.
A. NMR Coupling Constants ( )
The vicinal coupling constants between H1/H3 and the adjacent methylene protons are diagnostic.
-
Protocol: Calculate NMR shielding tensors (GIAO method) on the optimized geometries.
-
Validation Logic:
-
Conformer: H1/H3 are axial.[1] Expect large diaxial couplings (
Hz). -
Conformer: H1/H3 are equatorial.[2][3] Expect small diequatorial/axial-equatorial couplings (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> Hz). -
Weighted Average: If exp.
Hz, the system is exclusively . If Hz, significant or Twist-boat population exists.
-
Conformer: H1/H3 are axial.[1] Expect large diaxial couplings (
B. IR Stretching Frequencies
-
Protocol: Run frequency calculations (Scale factor ~0.95 for M06-2X).
-
Validation Logic: Look for the N-H stretch.
-
Free N-H: ~3400-3500 cm⁻¹.
-
H-Bonded N-H: Red-shifted to ~3300-3350 cm⁻¹ and broadened.
-
Step-by-Step Computational Protocol
Objective: Accurately calculate the Boltzmann distribution of conformers.
Phase 1: Conformational Search (Low Level)
-
Tool: CREST (xtb) or Spartan/MacroModel.
-
Method: Molecular Mechanics (MMFF94) or Semi-empirical (GFN2-xTB).
-
Output: Generate ~20-50 candidate structures.
-
Filter: Discard duplicates (RMSD < 0.5 Å) and high-energy structures (>10 kcal/mol).
Phase 2: Geometry Optimization (High Level)
Software: Gaussian 16 / ORCA 5 Input Block (Gaussian Example):
-
Explanation:
-
opt freq: Optimizes geometry and calculates vibrational frequencies (ensures true minimum, no imaginary freqs).
-
M062X: The functional of choice.
-
def2TZVP: Triple-zeta basis set.
-
scrf=(smd,solvent=chloroform): Solvation is critical. Gas phase overestimates H-bond strength. Chloroform is a standard solvent for NMR studies of these systems.
-
int=ultrafine: Essential for DFT integration accuracy in soft conformational modes.
-
Phase 3: Boltzmann Weighting
-
Extract Gibbs Free Energies (
) for all unique conformers. -
Calculate population
using: -
Compare calculated weighted average properties (NMR/IR) with experimental data.
Visualizations
Diagram 1: Computational Workflow for Conformational Analysis
This workflow ensures no low-energy conformer is missed and accuracy is maintained.
Caption: Step-by-step workflow from initial structure to validated conformational population.
Diagram 2: Energy Landscape & H-Bonding Logic
Visualizing the competition between Sterics and H-Bonding.
Caption: The energetic balance: Steric bulk drives the system to 'ee', while H-bonding pulls toward 'aa'.
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. Link
-
Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link
-
Basso, E. A., et al. (2005). 1,3-Diaxial steric effects and intramolecular hydrogen bonding in the conformational equilibria of new cis-1,3-disubstituted cyclohexanes. Spectrochimica Acta Part A, 62, 30-37. Link
-
Pracht, P., Bohle, F., & Grimme, S. (2020). Automated exploration of the low-energy chemical space with fast quantum chemical methods. Physical Chemistry Chemical Physics, 22, 7169-7192. Link
Sources
- 1. 4.7 Conformations of Monosubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 2. youtube.com [youtube.com]
- 3. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling cis-1-N-Boc-1,3-cyclohexyldiamine
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling cis-1-N-Boc-1,3-cyclohexyldiamine. The core objective is to establish a framework of safe laboratory practices that protects personnel from potential hazards through the appropriate use of engineering controls and personal protective equipment (PPE).
A Proactive Approach to Safety: Hazard Assessment
Cis-1-N-Boc-1,3-cyclohexyldiamine is a key building block in pharmaceutical and organic synthesis.[1] While specific toxicological data for this Boc-protected compound is limited, a conservative and scientifically rigorous safety approach necessitates an evaluation of its parent compound, 1,3-cyclohexanediamine. This parent compound is classified as a corrosive substance that can cause severe skin burns and eye damage, and is harmful if swallowed or in contact with skin.[2][3][4]
Therefore, the protocols outlined in this guide are based on the potential hazards of the more reactive parent amine, ensuring a high margin of safety. The known hazards of cis-1-N-Boc-1,3-cyclohexyldiamine itself include being a combustible solid and toxic to aquatic life with long-lasting effects.[5][6]
Key Hazards Considered:
-
Skin and Eye Contact: Potential for severe burns and damage based on the parent compound's corrosivity.[2][3]
-
Combustibility: As a solid, it can burn if ignited.[5]
Foundational Safety: Engineering and Administrative Controls
Before selecting PPE, the primary lines of defense must be established. PPE is the last line of defense, intended to protect you when engineering and administrative controls cannot eliminate the hazard entirely.
-
Ventilation: All handling of cis-1-N-Boc-1,3-cyclohexyldiamine, particularly weighing and transferring the solid, must be performed within a certified chemical fume hood.[3][7] This prevents the inhalation of any fine particulates or potential vapors.
-
Workplace Hygiene: Keep the handling area clear of all items not essential to the procedure. Foodstuffs, beverages, and personal items must be kept away from the laboratory.[7] Always wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2][7]
-
Restricted Access: The area where the chemical is handled should be clearly marked, and access should be restricted to trained and authorized personnel only.
Core Protocol: Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent exposure. The following table summarizes the minimum required PPE for handling cis-1-N-Boc-1,3-cyclohexyldiamine.
| Protection Type | Specification | Rationale & Best Practices |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 compliant). A face shield should be worn over goggles during splash-risk procedures. | Protects against accidental splashes which could cause severe and irreversible eye damage.[2][3][8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact, which can lead to burns and irritation.[3] It is crucial to check for any signs of degradation or perforation before use. For extended procedures, consider double-gloving. Dispose of gloves immediately after use. |
| Body Protection | Flame-resistant laboratory coat. A chemically resistant apron is recommended for handling larger quantities. | Protects skin and personal clothing from contamination.[7] Contaminated clothing must be removed immediately and washed before reuse.[2][7] |
| Respiratory Protection | Generally not required when handled within a fume hood. | If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used after consulting with safety specialists.[7][8] |
Standard Operating Procedure: Handling and Disposal Workflow
This section provides a step-by-step procedural guide for the safe handling and disposal of cis-1-N-Boc-1,3-cyclohexyldiamine.
Experimental Workflow Diagram
Caption: Workflow for safe handling of cis-1-N-Boc-1,3-cyclohexyldiamine.
Step-by-Step Protocol
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Prepare your workspace by laying down absorbent, disposable bench paper.
-
Clearly label a dedicated, sealable container for solid waste.
-
-
Handling (inside the fume hood):
-
Carefully weigh the required amount of the solid chemical, avoiding the creation of dust.
-
Keep the container with the stock chemical closed when not in use.
-
Conduct all transfers and manipulations well within the fume hood.
-
-
Cleanup and Decontamination:
-
Following the procedure, carefully decontaminate any non-disposable equipment (like spatulas or glassware) with an appropriate solvent.
-
Wipe down the work surface within the fume hood.
-
Place all contaminated disposable items (e.g., weighing paper, gloves, bench paper) into the pre-labeled solid waste container and seal it.[7]
-
-
Disposal:
-
Dispose of the sealed waste container through a licensed professional waste disposal service, following all local and institutional regulations. Do not empty into drains, as the material is harmful to aquatic life.
-
Emergency Response Protocols
Immediate and correct action during an emergency is vital.
-
Skin Contact: Immediately remove all contaminated clothing.[2][3] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Inhalation: If dust is inhaled, move the person to fresh air and keep them comfortable for breathing.[2][3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water. Seek immediate medical attention.[2][3]
-
Spill: Evacuate non-essential personnel. Wearing full PPE, cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite) and collect it into a sealed container for disposal.
By adhering to these protocols, you can significantly mitigate the risks associated with handling cis-1-N-Boc-1,3-cyclohexyldiamine, ensuring a safe and productive research environment.
References
- Safety Data Sheet - MG Chemicals. MG Chemicals.
- Guidance for Selection of Protective Clothing for MDI Users. Covestro Solution Center.
- Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials. PubMed.
- 1-N-Boc-1,3-cyclohexyldiamine AldrichCPR. Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials. Annals of Work Exposures and Health, Oxford Academic.
- Protective Equipment. American Chemistry Council.
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
- SAFETY DATA SHEET - 3.
- 1-N-Boc-1,3-cyclohexyldiamine AldrichCPR. Sigma-Aldrich.
- 1,3-Cyclohexanediamine | C6H14N2 | CID 18814. PubChem.
- 1,3-Cyclohexanediamine | 3385-21-5. Tokyo Chemical Industry Co., Ltd. (APAC).
- 1-N-Boc-cis-1,4-cyclohexyldiamine. Chem-Impex.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- 1,3-Cyclohexanediamine (cis- and trans- mixture). TCI Chemicals.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 1,3-Cyclohexanediamine | C6H14N2 | CID 18814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-N-Boc-1,3-cyclohexyldiamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-N-Boc-1,3-cyclohexyldiamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. mgchemicals.com [mgchemicals.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
